molecular formula C2H6S2 B042241 Dimethyl disulfide CAS No. 624-92-0

Dimethyl disulfide

Número de catálogo: B042241
Número CAS: 624-92-0
Peso molecular: 94.2 g/mol
Clave InChI: WQOXQRCZOLPYPM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dimethyl disulfide (DMDS), with the formula CH₃SSCH₃, is a volatile organic disulfide of significant importance in various scientific research fields. In plant science and ecology, it serves as a crucial signaling molecule and a defensive compound, emitted by plants in response to herbivore attack or pathogen infection; researchers utilize DMDS to study plant-insect interactions, induced systemic resistance, and below-ground communication. Its potent, characteristic odor also makes it a key compound of interest in flavor and fragrance chemistry, particularly in the analysis of food aromas (e.g., truffles, onions, cabbage) and environmental odor monitoring. Furthermore, DMDS finds extensive application in organic synthesis as a versatile sulfur-transfer agent for the synthesis of thioethers and other organosulfur compounds, and in petroleum chemistry as a powerful sulfiding agent for the precise analysis of hydrocarbon structures via gas chromatography. Its mechanism of action in biological systems often involves the modification of cysteine residues in proteins and enzymes, affecting their activity and function, which is a critical area of study in biochemistry and redox biology. This reagent is provided strictly for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(methyldisulfanyl)methane
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InChI

InChI=1S/C2H6S2/c1-3-4-2/h1-2H3
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InChI Key

WQOXQRCZOLPYPM-UHFFFAOYSA-N
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Canonical SMILES

CSSC
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Molecular Formula

C2H6S2
Record name DIMETHYL DISULFIDE
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DSSTOX Substance ID

DTXSID4025117
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Molecular Weight

94.20 g/mol
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Physical Description

Dimethyl disulfide appears as a colorless oily liquid with a garlic-like odor. Denser than water and slightly soluble in water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Colorless, oily liquid with a garlic-like odor; [CAMEO] Strong, nauseating odor; [CHEMINFO] Clear light yellow liquid with a stench; [Sigma-Aldrich MSDS], LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with onion-like odour, A colorless oily liquid with a disagreeable odor.
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Boiling Point

229.5 °F at 760 mmHg (NTP, 1992), 109.72 °C, 109.00 to 110.00 °C. @ 760.00 mm Hg, 110 °C, 229.5 °F
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Flash Point

76 °F (NTP, 1992), 24 °C (closed cup), 10 °C c.c., 76 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, Miscible with ethanol, ethyl ether, Completely miscible with most organic solvents, Very slightly soluble in water; soluble in alcohol and oils, 3 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 2.5 (poor), very slightly soluble in water; soluble in alcohol and oils
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Density

1.065 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0625 g/cu cm at 20 °C, Relative density (water = 1): 1.06, 1.058-1.065 (20°), 1.065
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Vapor Density

3.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.24 (Air = 1), Relative vapor density (air = 1): 3.2, 3.24
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Vapor Pressure

28.6 mmHg at 77 °F (NTP, 1992), 28.7 [mmHg], 28.7 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 3.8, 28.6 mmHg
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Color/Form

Yellow liquid, Liquid, Colorles to pale-yellow liquid

CAS No.

624-92-0, 68920-64-9
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Melting Point

-120.5 °F (NTP, 1992), -84.67 °C, -85 °C, -120.5 °F
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Foundational & Exploratory

The Genesis of a Potent Volatile: A Technical Guide to the Natural Sources and Biosynthesis of Dimethyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the natural origins and complex biosynthetic pathways of dimethyl disulfide (DMDS), a volatile organic sulfur compound with significant implications in various scientific fields, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the diverse natural sources of DMDS, from the plant kingdom to microbial metabolism, and elucidates the enzymatic processes responsible for its formation.

This compound (DMDS) is a ubiquitous natural product, recognized for its strong, characteristic odor and its role in a myriad of biological processes.[1] Its presence is widespread across different biological kingdoms, where it serves various ecological functions. This guide offers a detailed overview of its natural occurrences and the biochemical routes leading to its synthesis, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways.

Natural Havens: The Widespread Occurrence of this compound

DMDS is synthesized by an array of organisms, contributing to the chemical landscapes of diverse ecosystems. Its natural sources can be broadly categorized into plants, microorganisms, and animals.

Plants: A significant source of atmospheric DMDS, many plant species produce this volatile compound, often as a defense mechanism against herbivores and pathogens.[1] Plants belonging to the Allium genus, such as garlic (Allium sativum) and onions (Allium cepa), are well-known producers of DMDS and other related sulfur compounds.[1][2] Similarly, vegetables from the Brassica genus, including broccoli, cabbage, and cauliflower, release DMDS upon tissue damage.[3][4][5]

Microorganisms: Bacteria and fungi play a crucial role in the biogeochemical sulfur cycle through the production of volatile sulfur compounds like DMDS.[1] Certain bacteria, particularly those involved in the decomposition of organic matter in environments such as soil and sediments, release DMDS as a metabolic byproduct.[1] For instance, Bacillus sp. B55, a bacterium associated with the roots of Nicotiana attenuata, produces DMDS which can be taken up by the plant to enhance its sulfur nutrition.[6][7] Various fungal species are also known to emit DMDS.[8]

Animals: DMDS is also found in animals, typically as a product of the metabolism of sulfur-containing amino acids.[1] It has been detected in the expired air and urine of humans and in the blood of cattle fed on brassicas.[9][10]

Table 1: Quantitative Occurrence of this compound in Various Natural Sources

Source CategorySpecific SourceConcentration/AmountReference
PlantsParma Ham (spoiled)36 ng dodecane (B42187) equivalents[11]
Parma Ham (485 days production)59 ng dodecane equivalents[11]
Honey (Holm-oak honeydew)114.1 µg/kg[11]
Honey (Oak honeydew)30.2 µg/kg[11]
Honey (Forest honeydew)25.9 µg/kg[11]
MicroorganismsBurkholderia cepacia LS-044 Volatiles12% peak area[12]

The Blueprint of a Molecule: Biosynthesis of this compound

The biosynthesis of DMDS primarily originates from the enzymatic degradation of sulfur-containing precursor molecules, with methionine and S-methyl-L-cysteine sulfoxide (B87167) (SMCSO) being the most prominent starting points.

Methionine Degradation Pathway

One of the primary pathways for DMDS biosynthesis involves the degradation of the amino acid L-methionine. This process is catalyzed by the enzyme L-methionine-γ-lyase (MGL), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. MGL breaks down L-methionine into methanethiol, α-ketobutyrate, and ammonia.[13] Methanethiol can then be oxidized to form this compound.[14] This pathway is prevalent in various bacteria.[6][12]

Methionine_Degradation_Pathway Met L-Methionine MT Methanethiol Met->MT α,γ-elimination AKB α-Ketobutyrate Met->AKB NH3 Ammonia Met->NH3 DMDS This compound MT->DMDS Oxidation Enz L-Methionine-γ-lyase (MGL) (PLP-dependent) Enz->Met SMCSO_Degradation_Pathway SMCSO S-Methyl-L-cysteine Sulfoxide (Methiin) MSA Methanesulfenic Acid SMCSO->MSA Enzymatic Cleavage SMMTS S-Methyl Methanethiosulfinate MSA->SMMTS Spontaneous Reaction (2 molecules) DMDS This compound SMMTS->DMDS Disproportionation MMTS S-Methyl Methanethiosulfonate SMMTS->MMTS Enz Alliinase (C-S Lyase) Enz->SMCSO HS_SPME_GC_MS_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis Sample Homogenized Sample Vial Headspace Vial Sample->Vial Incubation Incubation in Heated Water Bath Vial->Incubation IS Internal Standard IS->Vial SPME SPME Fiber Exposure to Headspace Incubation->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption GCMS GC-MS System Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Analysis (Identification & Quantification) Detection->Data

References

An In-depth Technical Guide to the Physical Characteristics of (Methyldisulfanyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Methyldisulfanyl)methane, known formally as Dimethyl disulfide (DMDS), is a prevalent organosulfur compound with significant roles in various industrial and biological processes. This document provides a comprehensive overview of the core physical characteristics of DMDS, intended for a technical audience. It includes tabulated quantitative data, detailed experimental protocols for the determination of these properties, and visualizations of relevant chemical and biological pathways. This guide aims to be a critical resource for professionals in research, science, and drug development who work with or encounter this compound.

Introduction

(Methyldisulfanyl)methane (this compound, DMDS) is the simplest organic disulfide with the chemical formula C₂H₆S₂. It is a flammable liquid characterized by a distinct garlic-like odor.[1] DMDS is found in nature, emitted by various plants, bacteria, and fungi, and is a component of the aroma of certain foods.[1] Industrially, it serves as a sulfiding agent in oil refineries, a soil fumigant in agriculture, and as a food additive.[1] Its biological activities, including its role as a signaling molecule and its antimicrobial properties, are areas of active research. A clear understanding of its physical properties is fundamental for its safe handling, application, and for the interpretation of experimental results.

It is important to distinguish (Methyldisulfanyl)methane (DMDS, CAS 624-92-0) from a similarly named compound, 2,4-Dithiapentane (bis(methylthio)methane, CAS 1618-26-4), which has a different chemical structure (C₃H₈S₂) and distinct physical properties. This guide focuses exclusively on the physical characteristics of (Methyldisulfanyl)methane (DMDS).

Quantitative Physical Characteristics

The following tables summarize the key physical and chemical properties of (Methyldisulfanyl)methane (DMDS).

Table 1: General and Physical Properties of (Methyldisulfanyl)methane (DMDS)

PropertyValueReference(s)
Molecular Formula C₂H₆S₂[1]
Molar Mass 94.19 g/mol [1]
Appearance Colorless to light yellow liquid[1][2]
Odor Unpleasant, garlic-like[1]
Density 1.0625 g/cm³ at 20 °C[2]
Melting Point -85 °C (-121 °F; 188 K)[1]
Boiling Point 110 °C (230 °F; 383 K)[1]
Flash Point 15 °C (59 °F; 288 K)[1]
Autoignition Temperature 370 °C (698 °F; 643 K)[1]
Vapor Pressure 3.8 kPa (at 25 °C)[1]
Water Solubility 2.5 g/L (at 20 °C)[1]
Refractive Index (n²⁰/D) 1.525[2]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical characteristics of (Methyldisulfanyl)methane.

Determination of Boiling Point

The boiling point of DMDS can be determined using the distillation method as a standard laboratory procedure.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Place a small volume (e.g., 5-10 mL) of (Methyldisulfanyl)methane into the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently using a heating mantle or oil bath.

  • Observe the temperature as the liquid begins to boil and the vapor rises into the condenser.

  • Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • For high precision, the atmospheric pressure should be recorded, and a correction can be applied if it deviates significantly from standard pressure.

Determination of Melting Point

The melting point of DMDS, which is a liquid at room temperature, is determined by cooling the substance until it solidifies and then measuring the temperature at which it melts upon gentle heating. The capillary tube method is a standard technique for this purpose.[3][4][5][6][7]

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure substance, the melting point is a sharp, well-defined temperature.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Cool a small sample of (Methyldisulfanyl)methane in a small test tube using a cooling bath until it solidifies.

  • Introduce a small amount of the solidified DMDS into a capillary tube.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample slowly, at a rate of approximately 1-2 °C per minute as the melting point is approached.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the end of melting). The range between these two temperatures is the melting range.

Determination of Density

The density of liquid DMDS can be accurately measured using a digital density meter, following a standard test method such as ASTM D4052.[2][8][9][10][11]

Principle: A digital density meter measures the density of a liquid based on the change in the oscillation frequency of a U-shaped tube when it is filled with the sample.

Apparatus:

  • Digital density meter

  • Syringe for sample injection

  • Thermostatic control for the measurement cell

Procedure:

  • Calibrate the digital density meter with a reference standard of known density (e.g., dry air and pure water) at the desired temperature (e.g., 20 °C).

  • Ensure the measuring cell is clean and dry.

  • Inject the (Methyldisulfanyl)methane sample into the measuring cell using a syringe, ensuring there are no air bubbles.

  • Allow the sample to thermally equilibrate to the set temperature.

  • The instrument will measure the oscillation period of the U-tube and calculate the density of the sample.

  • Record the density value displayed by the instrument.

Measurement of Refractive Index

The refractive index of DMDS can be determined using an Abbe refractometer.[12][13][14][15][16]

Principle: An Abbe refractometer measures the refractive index of a liquid by determining the critical angle of refraction of light as it passes from the liquid into a prism of known refractive index.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (typically a sodium lamp, λ = 589 nm)

  • Dropper or pipette

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Ensure the prism surfaces are clean and dry.

  • Using a dropper, place a few drops of (Methyldisulfanyl)methane onto the surface of the measuring prism.

  • Close the prism assembly and allow the sample to spread into a thin film.

  • Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).

  • Adjust the light source and the eyepiece to bring the boundary line between the light and dark fields into sharp focus.

  • Rotate the prism assembly until the boundary line is centered on the crosshairs in the eyepiece.

  • Read the refractive index value from the instrument's scale.

Spectroscopic Analysis

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of its chemical bonds.

Apparatus:

  • FT-IR spectrometer

  • Liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory

Procedure (using liquid cell): [17][18][19][20][21]

  • Ensure the salt plates of the liquid cell are clean and dry.

  • Place a drop of (Methyldisulfanyl)methane onto one salt plate.

  • Carefully place the second salt plate on top to create a thin liquid film.

  • Mount the cell in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty cell or air.

  • Acquire the sample spectrum.

  • The resulting spectrum will show absorption bands corresponding to the functional groups present in DMDS.

Principle: ¹H NMR spectroscopy provides information about the structure of a molecule by observing the behavior of hydrogen nuclei in a magnetic field.

Apparatus:

  • NMR spectrometer

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃)

  • Pipette

Procedure: [22][23][24][25][26]

  • Dissolve a small amount of (Methyldisulfanyl)methane in a deuterated solvent (e.g., 5-10 mg in 0.5-0.7 mL of CDCl₃) in a clean, dry vial.

  • Transfer the solution into a clean NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum according to the instrument's operating procedure.

  • Process the spectrum to obtain chemical shifts, integration, and coupling patterns, which will confirm the structure of DMDS.

Mandatory Visualizations

Experimental Workflow: Industrial Synthesis of (Methyldisulfanyl)methane

The following diagram illustrates a common industrial process for the synthesis of (Methyldisulfanyl)methane.

G cluster_reactants Reactants cluster_process Reaction and Purification cluster_products Products Methyl_Mercaptan Methyl Mercaptan (CH₃SH) Reactor Reactor Methyl_Mercaptan->Reactor Sulfur Sulfur (S) Sulfur->Reactor Degasser Degasser Reactor->Degasser Crude Product Distillation Distillation Column Degasser->Distillation Degassed Product Byproducts Byproducts (e.g., H₂S) Degasser->Byproducts Removed Gases DMDS_Product (Methyldisulfanyl)methane (DMDS) Distillation->DMDS_Product Purified DMDS

Caption: Industrial synthesis workflow for (Methyldisulfanyl)methane.

Signaling Pathway: Inhibition of Glutathione (B108866) Reductase by (Methyldisulfanyl)methane

(Methyldisulfanyl)methane has been shown to inhibit glutathione reductase, an enzyme crucial for maintaining cellular redox balance.[1][27][28][29][30]

DMDS (Methyldisulfanyl)methane (DMDS) GR Glutathione Reductase (Active) DMDS->GR Inhibition GR_inhibited Glutathione Reductase (Inhibited) GR->GR_inhibited GSH Reduced Glutathione (GSH) GR->GSH Product Oxidative_Stress Increased Oxidative Stress GR_inhibited->Oxidative_Stress Leads to GSSG Oxidized Glutathione (GSSG) GSSG->GR Substrate ROS Reactive Oxygen Species (ROS) GSH->ROS Reduces ROS->GSSG Oxidizes GSH

Caption: Inhibition of glutathione reductase by (Methyldisulfanyl)methane.

Signaling Pathway: Role in Plant Sulfur Metabolism

(Methyldisulfanyl)methane can be utilized by plants as a source of reduced sulfur, influencing their growth and metabolism.[31][32][33]

cluster_source External Source cluster_plant Plant Cell DMDS (Methyldisulfanyl)methane (DMDS) Assimilation Assimilation of Reduced Sulfur DMDS->Assimilation Uptake Sulfur_Metabolites Sulfur-containing Metabolites (e.g., Cysteine, Methionine) Assimilation->Sulfur_Metabolites Incorporation Growth Enhanced Plant Growth Sulfur_Metabolites->Growth Promotes

Caption: Role of (Methyldisulfanyl)methane in plant sulfur metabolism.

Conclusion

This technical guide provides a detailed summary of the physical characteristics of (Methyldisulfanyl)methane (DMDS), complete with quantitative data, standardized experimental protocols, and visual representations of relevant chemical and biological pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating a deeper understanding and safer application of this important organosulfur compound. The clear distinction from 2,4-Dithiapentane is crucial to avoid confusion and ensure accurate scientific work. The provided protocols offer a foundation for the experimental determination of the physical properties of DMDS, while the diagrams illustrate its industrial synthesis and biological interactions, highlighting areas for further investigation.

References

Dimethyl Disulfide: A Comprehensive Toxicological Profile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Executive Summary

Dimethyl disulfide (DMDS) is a volatile organosulfur compound with a characteristic garlic-like odor, utilized in various industrial applications, including as a solvent, a food additive, and a soil fumigant.[1] This guide provides a comprehensive overview of the toxicological profile of DMDS, intended for researchers, scientists, and drug development professionals. It consolidates key findings on its toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects. The primary mechanism of DMDS-induced neurotoxicity involves the inhibition of mitochondrial respiratory chain complex IV (cytochrome c oxidase), leading to cellular energy depletion and subsequent activation of ATP-sensitive potassium (KATP) channels.[2][3] This document summarizes quantitative toxicological data in tabular format, presents detailed experimental protocols for key toxicological assays, and provides visual representations of the principal toxicity pathway and experimental workflows.

Toxicokinetics and Metabolism

Upon exposure, primarily through inhalation and dermal contact, this compound is absorbed into the systemic circulation.[4] While specific data on its distribution and metabolism are limited, it is known to be metabolized in the liver. One proposed metabolic pathway involves the reduction of DMDS to methanethiol, which is then further metabolized.[5] Some microorganisms have demonstrated the ability to degrade DMDS, utilizing it as a sulfur source.[6]

Acute Toxicity

Acute exposure to this compound can elicit a range of effects, the severity of which is dependent on the concentration and duration of exposure.[2]

Oral, Dermal, and Inhalation Toxicity

Symptoms of acute exposure via ingestion or inhalation include headaches, nausea, dizziness, and drowsiness.[7] Direct contact with the skin and eyes can cause irritation and redness.[7] High concentrations of inhaled DMDS can lead to respiratory irritation, bronchospasms, and potentially pulmonary edema.[7]

Quantitative Acute Toxicity Data

The following table summarizes the acute toxicity values for this compound across different species and routes of exposure.

SpeciesRouteParameterValueReference
RatOralLD50190 - 500 mg/kg[3][8]
RatInhalationLC50 (4-hour)805 - 1310 ppm[3][8]
MouseInhalationLC50 (2-hour)12,300 µg/m³[9]
RabbitDermalLD50>2,000 mg/kg[3]
Bobwhite QuailOralLD50342 mg/kg[3]
TroutAquaticLC50 (96-hour)0.97 mg/L[3]
DaphniaAquaticLC50 (48-hour)1.8 mg/L[3]

Chronic Toxicity and Specific Organ Effects

Prolonged or repeated exposure to this compound can lead to more severe and lasting health effects.

Systemic and Organ-Specific Effects

Chronic exposure has been associated with liver and kidney damage, as well as hemolytic anemia.[2][7] Neurological effects, including depression, insomnia, and disorientation, have also been reported.[2] Repeated dermal contact can result in dermatitis.[7] Subchronic inhalation studies in rats have shown decreased body weight gain, reduced food intake, and changes in some serum biochemistry parameters at higher concentrations.[10]

Quantitative Chronic Toxicity Data

The table below presents the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) from key chronic toxicity studies.

SpeciesExposure RouteDurationNOAELLOAELEffects Observed at LOAELReference
Rat (Fischer 344)Inhalation13 weeks5 ppm25 ppmDecreased body weight gain and food intake (males); decreased AST, ALT, and BUN.[10]
Rat (Sprague Dawley)Inhalation13 weeks10 mg/kg/day-Olfactory epithelium metaplasia.[7]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Genotoxicity

This compound has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. The results consistently indicate that DMDS is not genotoxic.[7][9] It did not induce mutations in the bacterial reverse mutation assay (Ames test) and was not clastogenic in an in vivo micronucleus test.[7]

Carcinogenicity

There is currently insufficient evidence to classify this compound with respect to its carcinogenicity to humans.[2] The International Agency for Research on Cancer (IARC) has classified DMDS as a Group D carcinogen, meaning it is not classifiable as to its carcinogenicity in humans.[2]

Reproductive and Developmental Toxicity

Animal studies have not shown evidence of congenital malformations.[7] In a prenatal developmental toxicity study in rats, the NOAEC for maternal and developmental toxicity was 20 ppm, based on decreased fetal weight and increased skeletal variations observed at 80 ppm.[7]

Mechanism of Toxicity: Mitochondrial Dysfunction

The primary mechanism underlying the neurotoxicity of this compound is the disruption of mitochondrial function.[3]

Inhibition of Cytochrome c Oxidase (Complex IV)

DMDS inhibits the mitochondrial respiratory chain at Complex IV (cytochrome c oxidase).[3][6] This inhibition disrupts the electron transport chain, leading to a decrease in oxidative phosphorylation and a subsequent reduction in intracellular ATP levels.[3]

Activation of ATP-Sensitive Potassium (KATP) Channels

The decrease in intracellular ATP concentration leads to the activation of ATP-sensitive potassium (KATP) channels in neuronal membranes.[3] The opening of these channels causes membrane hyperpolarization and a reduction in neuronal activity, contributing to the observed neurotoxic effects.[3]

DMDS_Toxicity_Pathway cluster_mito Mitochondrial Respiration DMDS This compound (DMDS) ComplexIV Complex IV (Cytochrome c Oxidase) DMDS->ComplexIV Inhibition Mito Mitochondrion ETC Electron Transport Chain ATP ATP Production ComplexIV->ATP Decreased KATP Neuronal KATP Channel ATP->KATP Decreased ATP leads to activation Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization Opening leads to Neurotoxicity Neurotoxicity Hyperpolarization->Neurotoxicity Causes

Figure 1: Signaling pathway of this compound-induced neurotoxicity.

Experimental Protocols

The following sections provide detailed methodologies for key toxicological assays relevant to the assessment of this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

Dermal_Irritation_Workflow start Start animal_prep Animal Preparation (Albino Rabbit, clipped skin) start->animal_prep application Apply 0.5 mL (liquid) or 0.5 g (solid) DMDS to a small area of skin animal_prep->application exposure 4-hour exposure period application->exposure removal Remove residual substance exposure->removal observation Observe for erythema and edema at 1, 24, 48, and 72 hours, and up to 14 days removal->observation scoring Score lesions based on a graded scale observation->scoring end End scoring->end

Figure 2: Workflow for an acute dermal irritation/corrosion study.

Procedure:

  • Animal Model: Healthy young adult albino rabbits are used.[3]

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application: A dose of 0.5 mL of liquid or 0.5 g of solid DMDS is applied to a small area (approximately 6 cm²) of skin and covered with a gauze patch and non-irritating tape.

  • Exposure: The exposure duration is 4 hours.[3]

  • Observation: After exposure, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours, and up to 14 days to assess the reversibility of any effects.[3]

  • Scoring: Skin reactions are scored according to a standardized grading system.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

Ames_Test_Workflow start Start strains Prepare cultures of Salmonella typhimurium and/or Escherichia coli strains start->strains exposure Expose bacterial strains to various concentrations of DMDS with and without metabolic activation (S9 mix) strains->exposure plating Plate bacteria on minimal glucose agar (B569324) plates (lacking the required amino acid) exposure->plating incubation Incubate plates for 48-72 hours at 37°C plating->incubation counting Count the number of revertant colonies incubation->counting analysis Compare colony counts of treated plates to solvent control plates counting->analysis end End analysis->end

Figure 3: Workflow for the bacterial reverse mutation (Ames) test.

Procedure:

  • Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.[7]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver).

  • Exposure: The bacterial strains are exposed to a range of concentrations of DMDS.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required by the parent strain.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the solvent control.

In Vitro Mitochondrial Respiration Assay

This assay measures the effect of a substance on the oxygen consumption rate of isolated mitochondria or intact cells.

Procedure:

  • Mitochondrial Isolation: Mitochondria are isolated from rat liver or other tissues by differential centrifugation.

  • Respirometry: Oxygen consumption is measured using a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Seahorse XF Analyzer).

  • Substrates and Inhibitors: The assay is performed in the presence of various substrates (e.g., pyruvate, malate, succinate) and inhibitors (e.g., rotenone, antimycin A, oligomycin) to assess the function of different complexes of the electron transport chain.

  • DMDS Treatment: DMDS is added at various concentrations to determine its effect on the oxygen consumption rate.

  • Data Analysis: The rate of oxygen consumption is calculated and compared between control and DMDS-treated samples to identify the site of inhibition.

Conclusion

This compound presents a moderate toxicological hazard, with the primary concerns being acute toxicity upon inhalation and ingestion, and local irritation to the skin and eyes. Chronic exposure can lead to systemic effects, particularly impacting the liver, kidneys, and nervous system. The neurotoxic effects of DMDS are primarily mediated through the inhibition of mitochondrial Complex IV, leading to a cascade of events that culminate in reduced neuronal activity. While DMDS is not considered genotoxic or carcinogenic based on current data, further research may be warranted to fully elucidate its long-term health effects. Professionals involved in the research, development, and handling of DMDS should adhere to strict safety protocols to minimize exposure and mitigate potential health risks.

References

The Omnipresence of Dimethyl Disulfide: An In-depth Guide to its Occurrence, Flavor Chemistry, and Analysis in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl disulfide (DMDS), a volatile organic sulfur compound with the chemical formula CH₃SSCH₃, is a ubiquitous molecule that significantly influences the flavor and aroma profiles of a vast array of food products. Characterized by its potent, often garlic- or cabbage-like odor, DMDS can be a key contributor to the desirable sensory attributes of some foods while being an indicator of spoilage or off-flavors in others.[1][2] Its presence in food is a result of complex biochemical and chemical pathways, including enzymatic degradation of sulfur-containing precursors, Maillard reactions during thermal processing, and microbial metabolism. This technical guide provides a comprehensive overview of the occurrence of DMDS in various food matrices, details the analytical methodologies for its quantification, and elucidates the primary formation pathways, offering a valuable resource for researchers in food science, flavor chemistry, and related fields.

Occurrence of this compound in Food

This compound has been identified in a wide range of food products, from fresh produce to processed goods. Its concentration can vary significantly depending on the food item, its processing, and storage conditions.

Vegetables

DMDS is a prominent volatile compound in many vegetables, particularly those from the Allium and Brassica genera.[3] In Allium species like garlic and onions, DMDS is a key contributor to their characteristic pungent aroma.[4] Similarly, Brassica vegetables such as cabbage, broccoli, and cauliflower are known to release DMDS, especially upon cooking or tissue disruption.[2][3]

Meat and Seafood

The presence of DMDS in meat and seafood is often associated with thermal processing and microbial activity. In cooked beef, DMDS is one of the many volatile compounds that contribute to the overall flavor profile.[5] Its concentration can be influenced by the cooking method and the cut of meat.[5] In seafood, DMDS can be an indicator of freshness, with its concentration increasing during storage as a result of microbial degradation.[6][7]

Dairy Products

In dairy products, particularly cheese, DMDS plays a role in the development of characteristic flavors. Its formation is often linked to the metabolism of sulfur-containing amino acids by microorganisms during the ripening process.[8] The concentration of DMDS can vary widely among different cheese varieties.[8] In milk, the presence of DMDS can be an indicator of heat treatment or microbial contamination.[9]

Other Food Products

This compound has also been reported in a variety of other food items, including fermented products, roasted nuts, and coffee.[2] In these products, its formation is typically a result of Maillard reactions and the degradation of sulfur-containing amino acids during processing.

Quantitative Data on this compound in Food

The concentration of this compound in food can range from trace amounts to several micrograms per kilogram. The following tables summarize some of the reported quantitative data for DMDS in various food matrices.

Food CategoryFood ItemConcentration RangeReference
Vegetables Garlic2.5 µg/g[2]
Kohlrabi11.21 µg/g[2]
Stir-fried Garlic2.32% of total volatiles[2]
Dried Shiitake MushroomsPresent (not quantified)[10]
Meat Dry-cured Parma Ham (485 days)59 ng/dodecane equivalents[2]
Spoiled Parma Ham36 ng/dodecane equivalents[2]
Dairy Swiss Tilsit CheesePresent at ppb levels[8]
Raw Milk<16 µg/kg[9]
UHT Milk (indirectly processed)70-140 µg/kg[9]
Retort-sterilized Milk100-180 µg/kg[9]
Other Honey (from Holm-oak honeydew)114.1 µg/kg[2]
Honey (from oak honeydew)30.2 µg/kg[2]
Honey (from forest honeydew)25.9 µg/kg[2]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in food matrices requires sensitive and specific analytical techniques due to its volatility and often low concentrations. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method for DMDS analysis. Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique for extracting and concentrating volatile compounds like DMDS from the food matrix.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Method for DMDS in Meat

This protocol provides a general guideline for the analysis of DMDS in a meat matrix. Optimization of parameters may be required for different types of meat or specific instrumentation.

1. Sample Preparation:

  • Homogenize a representative sample of the meat product.

  • Weigh a specific amount of the homogenized sample (e.g., 5 g) into a headspace vial (e.g., 20 mL).[11]

  • For quantitative analysis, an internal standard (e.g., a deuterated analog of DMDS) should be added to the sample.

2. HS-SPME Extraction:

  • Place the vial in a heated agitator.

  • Select an appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile compounds, including sulfur compounds.[12]

  • Equilibrate the sample at a specific temperature (e.g., 60-70°C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.[11]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-50 minutes) at the same temperature with agitation.[11]

3. GC-MS Analysis:

  • After extraction, retract the fiber and immediately insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes.

  • GC Conditions (Example):

    • Injector Temperature: 250°C[11]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 35-40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 230-250°C).[11]

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Acquisition Mode: Full scan to identify unknown compounds or Selected Ion Monitoring (SIM) for targeted quantification of DMDS, monitoring characteristic ions such as m/z 94 and 79.[13]

4. Data Analysis:

  • Identify DMDS based on its retention time and mass spectrum by comparing it to a pure standard and/or a mass spectral library.

  • Quantify the concentration of DMDS by creating a calibration curve using standards of known concentrations. The use of an internal standard is recommended to correct for variations in extraction efficiency and injection volume.

Formation Pathways of this compound

The formation of this compound in food is a complex process involving enzymatic, thermal, and microbial pathways.

Enzymatic Formation in Plants

In many plants, particularly those of the Allium and Brassica genera, DMDS is formed through the enzymatic degradation of S-alk(en)yl-L-cysteine sulfoxides.[14][15] The key enzyme in this process is alliinase (in Allium) or a similar C-S lyase (in Brassica). When the plant tissue is damaged (e.g., by cutting or chewing), the enzyme comes into contact with its substrate, initiating a cascade of reactions that ultimately leads to the formation of volatile sulfur compounds, including DMDS.

The precursor for DMDS in these plants is S-methyl-L-cysteine sulfoxide (B87167) (methiin). The enzymatic cleavage of methiin produces highly reactive intermediates that can further react to form methanethiol, which is then oxidized to this compound.

Enzymatic_Formation_DMDS cluster_plant_cell Plant Cell (Allium, Brassica) Methiin S-Methyl-L-cysteine sulfoxide (Methiin) CS_Lyase Alliinase / C-S Lyase (activated by tissue damage) Methiin->CS_Lyase Intermediates Unstable Intermediates CS_Lyase->Intermediates Methanethiol Methanethiol Intermediates->Methanethiol Oxidation Oxidation Methanethiol->Oxidation DMDS This compound Oxidation->DMDS

Enzymatic formation of DMDS in plants.
Maillard Reaction and Thermal Degradation

During the thermal processing of food, the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant source of flavor compounds, including DMDS.[16][17] The sulfur-containing amino acid methionine is a key precursor for DMDS formation through the Maillard reaction.[18][19] The reaction involves a complex series of steps, including the Strecker degradation of methionine, which produces methional. Methional can then undergo further reactions to form methanethiol, which is subsequently oxidized to this compound.

Maillard_Reaction_DMDS cluster_maillard Maillard Reaction (Thermal Processing) Methionine Methionine Strecker_Degradation Strecker Degradation Methionine->Strecker_Degradation Reducing_Sugar Reducing Sugar Reducing_Sugar->Strecker_Degradation Methional Methional Strecker_Degradation->Methional Further_Reactions Further Reactions Methional->Further_Reactions Methanethiol Methanethiol Further_Reactions->Methanethiol Oxidation Oxidation Methanethiol->Oxidation DMDS This compound Oxidation->DMDS

Formation of DMDS via the Maillard reaction.
Microbial Metabolism

Microorganisms play a crucial role in the formation of DMDS in many fermented foods and during food spoilage.[20] Certain bacteria, yeasts, and molds can metabolize sulfur-containing amino acids, such as methionine, to produce volatile sulfur compounds.[21][22] The metabolic pathways can vary among different microorganisms, but they generally involve the enzymatic conversion of methionine to methanethiol, which is then oxidized to DMDS.[1] This process is particularly important in the flavor development of fermented dairy products like cheese and can also contribute to the off-odors associated with spoiled meat and seafood.

Microbial_Metabolism_DMDS cluster_microbial Microbial Metabolism Methionine Methionine Microbial_Enzymes Microbial Enzymes (e.g., demethiolase) Methionine->Microbial_Enzymes Methanethiol Methanethiol Microbial_Enzymes->Methanethiol Oxidation Oxidation Methanethiol->Oxidation DMDS This compound Oxidation->DMDS

Microbial formation of DMDS from methionine.

Conclusion

This compound is a key flavor compound in a wide variety of foods, with its presence and concentration being influenced by a complex interplay of enzymatic, thermal, and microbial processes. Understanding the occurrence, analytical methodologies, and formation pathways of DMDS is crucial for food scientists and researchers aiming to control and optimize the flavor profiles of food products. The information presented in this technical guide provides a solid foundation for further research into the role of this compound in food and flavor chemistry. Continued investigation in this area will undoubtedly lead to improved food quality, enhanced flavor development, and better control over food spoilage.

References

Navigating the Environmental Journey of Dimethyl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide on the Environmental Fate and Transport of Dimethyl Disulfide (DMDS) for Researchers, Scientists, and Drug Development Professionals.

This in-depth guide provides a thorough examination of the environmental pathways of this compound (DMDS), a compound of significant interest in various industrial and agricultural applications. The following sections detail its physical and chemical characteristics, mobility, and persistence in the environment, supported by quantitative data, experimental methodologies, and visual pathway diagrams to offer a clear and comprehensive overview for the scientific community.

Physicochemical Properties of this compound

Understanding the intrinsic properties of DMDS is fundamental to predicting its behavior in the environment.[1] Key physicochemical parameters are summarized in Table 1, providing a quantitative basis for its environmental fate assessment. DMDS is a colorless to yellow oily liquid with a characteristic garlic-like odor.[2] It is denser than water and exhibits limited solubility.[2][3]

PropertyValueUnitsConditionsSource
Molecular Weight94.20 g/mol [1]
Vapor Pressure28.7mm Hg25 °C[2]
Henry's Law Constant1.21 x 10⁻³atm·m³/mol20 °C[1][2]
Water Solubility< 1 - 2.5g/L20-25 °C[3][4]
Log Octanol-Water Partition Coefficient (Log K_ow)1.77Unitless[1]
Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (K_oc)40 (estimated)mL/g[1]

Table 1: Key Physicochemical Properties of this compound. This table provides a summary of the essential physical and chemical properties of DMDS that govern its environmental distribution.

Environmental Fate and Transport

The environmental journey of DMDS is dictated by its physical and chemical properties, leading to its distribution and degradation across air, water, and soil compartments.

Fate in the Atmosphere

With a vapor pressure of 28.7 mm Hg at 25°C, DMDS is expected to exist predominantly as a vapor in the atmosphere.[2] Its primary atmospheric degradation pathway is through reaction with photochemically-produced hydroxyl (OH) radicals.[2] The estimated atmospheric half-life for this reaction is a mere 1.6 hours, indicating rapid degradation.[1] Direct photolysis and reaction with nitrate (B79036) radicals during nighttime also contribute to its atmospheric breakdown, with half-lives of 3.2-4.6 hours and 1.1 hours, respectively.[1]

Fate in Water

Once in an aquatic environment, the high Henry's Law constant of DMDS (1.21 x 10⁻³ atm·m³/mol) suggests that volatilization from water surfaces is a significant and rapid removal process.[1][2] The estimated volatilization half-lives from a model river and lake are 3.5 hours and 4.1 days, respectively.[1]

Hydrolysis of DMDS at ambient temperatures and environmentally relevant pH levels (<12) is not considered a significant degradation pathway.[1] However, photodegradation on water surfaces exposed to sunlight is an important transformation process.[1] In oxic aquatic solutions under solar radiation, DMDS can decompose with a half-life as short as 43 seconds.[2]

Biodegradation of DMDS in aquatic systems is condition-dependent. While aerobic biodegradation appears to be a slow process, anaerobic biodegradation is a significant fate process.[1] In anoxic salt marsh sediments, DMDS was observed to be reduced by 50% to methanethiol (B179389) within 1-2 days.[1] A study using the bacterium Bacillus cereus GIGAN2 demonstrated that under optimal aerobic conditions (30 °C, pH 7.0), 10 mg/L of DMDS could be completely removed within 96 hours, with a half-life of 21.0 hours.[3]

Fate in Soil

In the terrestrial environment, the fate of DMDS is governed by a combination of volatilization, biodegradation, and leaching.

Mobility and Leaching: Based on an estimated soil organic carbon-water partitioning coefficient (K_oc) of 40, DMDS is expected to have very high mobility in soil.[1] This suggests a potential for leaching into groundwater.

Volatilization: Volatilization from moist soil surfaces is anticipated to be a major dissipation pathway due to its Henry's Law constant.[1] DMDS can also volatilize from dry soil surfaces, driven by its vapor pressure.[1]

Biodegradation: Biodegradation is a crucial route for DMDS degradation in soil.[5] Studies have shown that the degradation half-life of DMDS in non-sterile soils ranges from 1.05 to 6.66 days, whereas in sterile soils, the half-life extends to 12.63 to 22.67 days, highlighting the importance of microbial activity.[5] Field studies in different provinces have reported soil dissipation half-lives ranging from 1.35 to 6.49 days.[6][7][8]

Environmental CompartmentProcessHalf-Life/Degradation RateConditionsSource
Atmosphere Reaction with OH radicals1.6 hours[1]
Direct Photolysis3.2 - 4.6 hoursFull sunlight[1]
Reaction with Nitrate radicals1.1 hoursNight-time[1]
Water Volatilization (model river)3.5 hours[1]
Volatilization (model lake)4.1 days[1]
Photolysis43 ± 13 secondsOxic aqueous solution, solar elevation 90°[2]
Aerobic Biodegradation21.0 hours10 mg/L, 30°C, pH 7.0, Bacillus cereus[3]
Anaerobic Biodegradation1 - 2 days (50% reduction)Anoxic salt marsh sediments[1]
Soil Biodegradation1.05 - 6.66 daysNon-sterile conditions[5]
Biodegradation12.63 - 22.67 daysSterile conditions[5]
Field Dissipation1.35 - 6.49 daysVarious agricultural soils[6][7][8]

Table 2: Degradation and Dissipation of this compound in the Environment. This table summarizes the key degradation rates and half-lives of DMDS in air, water, and soil under various conditions.

Experimental Protocols

The determination of the environmental fate of chemical substances like DMDS follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability for regulatory and research purposes.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to evaluate the rate and pathway of aerobic and anaerobic transformation of chemicals in soil.[9]

  • Objective: To determine the degradation rate (DT50) and transformation product profile of a test substance in soil under controlled aerobic and anaerobic conditions.[10][11]

  • Methodology:

    • Soil Selection: Fresh soil samples, characterized for properties like texture, pH, organic carbon content, and microbial biomass, are used. Typically, at least two different soil types are recommended.

    • Test Substance Application: The test substance, often ¹⁴C-labeled for tracking transformation products, is applied to the soil samples at a specified concentration.[10]

    • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content for a period of up to 120 days.[10][12][13] For aerobic conditions, a continuous flow of air is supplied, and evolved ¹⁴CO₂ is trapped. For anaerobic conditions, after an initial aerobic phase to establish microbial activity, the system is purged with an inert gas (e.g., nitrogen).

    • Sampling and Analysis: Soil samples are taken at various time intervals.[13] The parent compound and its transformation products are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Non-extractable residues are also quantified.

    • Data Analysis: The decline of the parent substance is used to calculate the degradation half-life (DT50). A mass balance is performed to account for the distribution of radioactivity.[11]

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This guideline assesses the transformation of chemicals in aquatic environments with sediment.[4][14]

  • Objective: To determine the rate of transformation of a test substance in a water-sediment system and identify the distribution and nature of transformation products.[15]

  • Methodology:

    • System Setup: Intact water-sediment cores are collected from at least two different sites. The systems are allowed to equilibrate in the laboratory.

    • Test Substance Application: The ¹⁴C-labeled test substance is typically applied to the water phase.[15]

    • Incubation: The systems are incubated in the dark at a constant temperature for up to 100 days.[16] For aerobic testing, the overlying water is aerated. For anaerobic testing, the system is maintained under an inert atmosphere.

    • Sampling and Analysis: At predefined intervals, the water and sediment phases are separated and analyzed for the parent substance and transformation products. Volatile compounds are trapped.

    • Data Analysis: Degradation kinetics (DT50) are determined for both the water and sediment phases, and a comprehensive mass balance is established.[15]

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

This guideline evaluates the degradation of a chemical in water due to direct absorption of sunlight.[17][18]

  • Objective: To determine the rate of direct photolysis of a chemical in water and identify major phototransformation products.[19]

  • Methodology:

    • Tier 1 (Screening): A theoretical estimation of the maximum possible photolysis rate is calculated based on the chemical's UV-visible absorption spectrum and solar irradiance data.[19][20]

    • Tier 2 (Experimental): If the screening test indicates potential for significant photolysis, an experimental study is conducted. A solution of the test substance in buffered, pure water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).[19][21] Control samples are kept in the dark.

    • Sampling and Analysis: The concentration of the test substance is measured over time in both irradiated and dark control samples.

    • Data Analysis: The rate of decline of the test substance in the irradiated samples (corrected for any degradation in the dark controls) is used to calculate the photolysis rate constant and the environmental half-life.[19]

Visualizing Environmental Pathways and Experimental Workflows

To better illustrate the complex interactions and processes described, the following diagrams have been generated using the DOT language.

Environmental_Fate_of_DMDS Environmental Fate and Transport of this compound cluster_air Atmosphere cluster_water Water cluster_soil Soil Air DMDS in Air (Vapor) OH_Radicals OH Radicals Air->OH_Radicals Photolysis_Air Direct Photolysis Air->Photolysis_Air Degradation_Products_Air Degradation Products OH_Radicals->Degradation_Products_Air Rapid Reaction (t½ = 1.6h) Photolysis_Air->Degradation_Products_Air Water DMDS in Water Volatilization_Water Volatilization Water->Volatilization_Water High Henry's Law Constant Photolysis_Water Photolysis Water->Photolysis_Water Rapid on Surface Biodegradation_Water Biodegradation (Aerobic/Anaerobic) Water->Biodegradation_Water Volatilization_Water->Air Degradation_Products_Water Degradation Products Photolysis_Water->Degradation_Products_Water Biodegradation_Water->Degradation_Products_Water Soil DMDS in Soil Volatilization_Soil Volatilization Soil->Volatilization_Soil High Vapor Pressure Biodegradation_Soil Biodegradation Soil->Biodegradation_Soil Leaching Leaching Soil->Leaching High Mobility (Low Koc) Volatilization_Soil->Air Degradation_Products_Soil Degradation Products Biodegradation_Soil->Degradation_Products_Soil Groundwater Groundwater Leaching->Groundwater

Figure 1: Environmental Fate and Transport Pathways of this compound.

Soil_Dissipation_Workflow Experimental Workflow for Soil Dissipation Study (OECD 307) Start Start: Soil Collection & Characterization Preparation Soil Preparation (Sieving, Moisture Adjustment) Start->Preparation Application Application of ¹⁴C-labeled DMDS Preparation->Application Incubation Incubation (Dark, 20°C, up to 120 days) Application->Incubation Aerobic Aerobic Conditions (Airflow, CO₂ Trapping) Incubation->Aerobic Test Arm 1 Anaerobic Anaerobic Conditions (N₂ Purge after initial phase) Incubation->Anaerobic Test Arm 2 Sampling Periodic Sampling (Soil, Volatile Traps) Aerobic->Sampling Anaerobic->Sampling Extraction Solvent Extraction of Soil Samples Sampling->Extraction Analysis Analysis (HPLC-Radio, LC-MS) Extraction->Analysis Data_Analysis Data Analysis (DT50, Mass Balance) Analysis->Data_Analysis End End: Fate Characterization Data_Analysis->End

Figure 2: Experimental Workflow for a Soil Dissipation Study (OECD 307).

References

Spectroscopic Analysis of Dimethyl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl disulfide (CH₃S-SCH₃), a volatile organic compound with significant applications in various scientific fields. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering valuable data for identification, quantification, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound. Due to the molecule's symmetry, the NMR spectra are relatively simple.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a single sharp peak, as the six protons on the two methyl groups are chemically equivalent.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmSolventInstrument Frequency (MHz)MultiplicityIntegration
2.41CDCl₃300Singlet6H
¹³C NMR Data

The ¹³C NMR spectrum of this compound also displays a single resonance, corresponding to the two equivalent methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmSolventInstrument Frequency (MHz)
22.5Acetone-d₆90

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational modes of the C-H and C-S bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
~2980 - 2910C-H stretch (methyl groups)
~1430C-H bend (methyl groups)
~1310C-H bend (methyl groups)
~690C-S stretch

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

Table 4: Major Mass Spectral Peaks and Fragment Ions of this compound

m/zRelative Intensity (%)Ion Fragment
94100[CH₃SSCH₃]⁺ (Molecular Ion)
7960[CH₃SS]⁺
4735[CH₃S]⁺
4570[CHS]⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Transfer the solution to a 5 mm NMR tube. prep1->prep2 acq1 Insert the NMR tube into the spectrometer. prep2->acq1 acq2 Tune and shim the instrument. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra using standard pulse programs. acq2->acq3 proc1 Apply Fourier transformation to the raw data. acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Reference the spectra to the solvent peak or TMS. proc2->proc3

Caption: Workflow for NMR spectroscopic analysis of this compound.

Detailed Methodology:

  • Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) to a final volume of approximately 0.7 mL in a standard 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.

  • Instrumentation: Spectra are acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz for ¹H).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 8-16

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: 2-4 seconds

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 128-1024 (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

    • Acquisition Time: 1-2 seconds

  • Data Processing: The raw free induction decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. The resulting spectra are then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the internal TMS standard.

Infrared (IR) Spectroscopy Protocol

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a drop of neat liquid this compound between two salt plates (e.g., NaCl or KBr). acq1 Place the salt plates in the spectrometer's sample holder. prep1->acq1 acq2 Acquire a background spectrum of the clean, empty salt plates. acq1->acq2 acq3 Acquire the sample spectrum. acq2->acq3 proc1 Ratio the sample spectrum against the background spectrum. acq3->proc1 proc2 Convert the spectrum to absorbance. proc1->proc2

Caption: Workflow for IR spectroscopic analysis of this compound.

Detailed Methodology:

  • Sample Preparation: For transmission FTIR, a thin film of neat liquid this compound is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr). Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

    • The sample is then placed in the beam path, and the sample spectrum is acquired.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier-transformed to produce the final absorbance spectrum.

Mass Spectrometry Protocol

MS_Workflow cluster_prep Sample Introduction cluster_acq GC Separation & MS Analysis cluster_proc Data Analysis prep1 Inject a dilute solution of this compound in a volatile solvent (e.g., hexane) into the GC-MS system. acq1 The sample is vaporized and separated on a capillary GC column. prep1->acq1 acq2 Eluted compounds enter the mass spectrometer. acq1->acq2 acq3 Molecules are ionized (e.g., by electron impact) and fragmented. acq2->acq3 acq4 Ions are separated by their mass-to-charge ratio and detected. acq3->acq4 proc1 Generate a mass spectrum by plotting ion abundance versus m/z. acq4->proc1 proc2 Identify the molecular ion and characteristic fragment ions. proc1->proc2

Caption: Workflow for GC-MS analysis of this compound.

Detailed Methodology:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Gas Chromatography (GC) Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: An initial temperature of 40-50 °C held for a few minutes, followed by a ramp to a higher temperature (e.g., 150-200 °C) to ensure elution.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: The total ion chromatogram (TIC) is examined to find the peak corresponding to this compound. The mass spectrum for this peak is then analyzed to identify the molecular ion and the fragmentation pattern.

The Emergence of Dimethyl Disulfide as a Key Player in Plant Volatile Communication

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate world of plant communication is largely mediated by a diverse array of volatile organic compounds (VOCs). These chemical messengers govern interactions with pollinators, herbivores, and neighboring plants, and play a crucial role in orchestrating defense responses. Among these, the sulfur-containing compound dimethyl disulfide (DMDS) has emerged as a significant plant volatile with multifaceted biological activities. Initially recognized for its characteristic garlic-like odor, recent scientific investigations have unveiled its profound influence on plant growth, defense signaling, and interactions with other organisms. This technical guide provides an in-depth overview of the discovery of DMDS as a plant volatile, detailing the key experiments that have elucidated its function, the underlying signaling pathways, and the methodologies to study its effects.

The Discovery and Significance of DMDS in the Plant Kingdom

This compound is a naturally occurring organosulfur compound emitted by a wide range of organisms, including bacteria, fungi, and plants.[1] Its presence as a plant volatile was confirmed in various species, including the fly-attracting dead-horse arum (Helicodiceros muscivorus) and guava (Psidium guajava).[1][2] While its role as an attractant for pollinators in specific plants was an early observation, subsequent research has revealed a much broader and more complex role for DMDS in the plant world.

Key discoveries have highlighted the importance of DMDS in:

  • Plant Growth Promotion: Bacteria- and plant-emitted DMDS can be assimilated by plants, serving as a source of reduced sulfur and promoting growth, particularly under sulfur-limiting conditions.[3][4]

  • Plant Defense: DMDS acts as a potent defense compound, exhibiting antifungal and insecticidal properties.[2][5] It can directly inhibit the growth of fungal pathogens and deter herbivores.[2]

  • Induction of Systemic Resistance: Exposure to DMDS can trigger systemic resistance in plants, priming them for a more robust defense response against future pathogen attacks.[2][5][6] This is often mediated through the salicylic (B10762653) acid (SA) signaling pathway.[2][5][6]

  • Plant-Plant Communication: Volatile DMDS released from one plant can be perceived by neighboring plants, activating their defense responses and enhancing their resistance to herbivores.[6]

Core Experimental Evidence and Methodologies

The understanding of DMDS as a plant volatile has been built upon a series of key experiments. This section details the methodologies of these pivotal studies, providing a guide for researchers aiming to investigate the effects of DMDS.

Plant Growth Promotion by Bacterial and Synthetic DMDS

A seminal study by Meldau et al. (2013) demonstrated the growth-promoting effects of DMDS on Nicotiana attenuata seedlings.[3][4]

Experimental Protocol: Bipartite Petri Dish Assay for Volatile-Mediated Plant Growth Promotion

This protocol is adapted from the methodology used by Meldau et al. (2013) to assess the impact of bacterial volatiles on plant growth.

Objective: To determine if volatile compounds emitted from a bacterial culture or a synthetic source can influence plant seedling growth.

Materials:

  • Bipartite Petri dishes (90 mm diameter)

  • Plant growth medium (e.g., Murashige and Skoog)

  • Bacterial culture medium (e.g., Luria-Bertani)

  • Sterilized seeds of the plant of interest (e.g., Nicotiana attenuata)

  • Bacterial culture (e.g., Bacillus sp. B55)

  • Synthetic this compound (DMDS)

  • Sterile filter paper discs

  • Parafilm

Procedure:

  • Plate Preparation: Fill one compartment of the bipartite Petri dish with the plant growth medium and the other with the bacterial culture medium.

  • Seed Plating: Aseptically place surface-sterilized seeds onto the plant growth medium.

  • Inoculation/Application:

    • Bacterial Volatiles: Inoculate the bacterial culture medium with the desired bacterial strain.

    • Synthetic DMDS: Place a sterile filter paper disc in the empty compartment and apply a known concentration of synthetic DMDS (e.g., 0.5 µL of pure DMDS).[3]

  • Sealing and Incubation: Seal the Petri dishes with Parafilm to create a closed environment where volatiles can accumulate. Incubate the plates in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

  • Data Collection: After a specified period (e.g., 10-14 days), measure seedling growth parameters such as root length, shoot length, fresh weight, and dry weight.

Quantitative Data Presentation

The following tables summarize the quantitative data from key studies on the effects of DMDS.

Table 1: Effect of DMDS on Nicotiana attenuata Seedling Growth (adapted from Meldau et al., 2013) [3][4]

TreatmentSulfate ConcentrationRoot Length (mm)Shoot Fresh Weight (mg)
Control0 µM5.2 ± 0.41.8 ± 0.2
DMDS0 µM8.9 ± 0.63.5 ± 0.3
Control50 µM10.1 ± 0.74.2 ± 0.4
DMDS50 µM12.5 ± 0.95.8 ± 0.5
Control1000 µM13.2 ± 1.16.1 ± 0.6
DMDS1000 µM13.5 ± 1.06.3 ± 0.5

Data are presented as mean ± SE.

Experimental Workflow: Plant Growth Promotion Assay

G cluster_prep Preparation cluster_exp Experiment cluster_incubate Incubation cluster_analysis Analysis prep_plates Prepare Bipartite Petri Dishes plate_seeds Plate Seeds on Growth Medium prep_plates->plate_seeds sterilize_seeds Surface Sterilize Seeds sterilize_seeds->plate_seeds apply_treatment Apply Treatment: - Bacterial Culture - Synthetic DMDS plate_seeds->apply_treatment seal_plates Seal Plates with Parafilm apply_treatment->seal_plates incubate Incubate in Growth Chamber seal_plates->incubate measure_growth Measure Seedling Growth Parameters incubate->measure_growth data_analysis Statistical Analysis measure_growth->data_analysis

Caption: Workflow for assessing plant growth promotion by volatiles.

Antifungal Activity of DMDS

Tyagi et al. (2020) demonstrated the potent antifungal activity of DMDS against the phytopathogen Sclerotinia minor.[2][5]

Experimental Protocol: In Vitro Antifungal Assay for Volatile Compounds

This protocol is based on the methodology described by Tyagi et al. (2020) to evaluate the inhibitory effect of DMDS on fungal mycelial growth.

Objective: To determine the minimum inhibitory concentration (MIC) and the percentage of inhibition of a volatile compound against a fungal pathogen.

Materials:

  • Standard Petri dishes (90 mm diameter)

  • Potato Dextrose Agar (PDA) medium

  • Fungal culture (e.g., Sclerotinia minor)

  • Synthetic this compound (DMDS)

  • Sterile filter paper discs or cotton plugs

  • Parafilm

  • Incubator

Procedure:

  • Fungal Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing fungal culture onto the center of a PDA plate.

  • DMDS Application: Place a sterile filter paper disc or cotton plug on the lid of the Petri dish. Apply different concentrations of DMDS (e.g., 0, 10, 20, 50, 100 µL/plate) to the filter paper.

  • Sealing and Incubation: Immediately seal the Petri dishes with Parafilm to prevent the escape of the volatile compound. Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation:

    • Percentage of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: [(C - T) / C] * 100, where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.

    • Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of DMDS that completely inhibits the visible growth of the fungus.

Quantitative Data Presentation

Table 2: Antifungal Activity of DMDS against Sclerotinia minor (adapted from Tyagi et al., 2020) [2][5]

DMDS Concentration (µL/plate)Mycelial Growth Inhibition (%)Sclerotia Formation Inhibition (%)
1035.2 ± 2.128.4 ± 1.9
2068.5 ± 3.555.7 ± 2.8
50100100
100100100

Data are presented as mean ± SD.

Experimental Workflow: Antifungal Volatile Assay

G cluster_prep Preparation cluster_exp Experiment cluster_incubate Incubation cluster_analysis Analysis prepare_pda Prepare PDA Plates inoculate_fungus Inoculate PDA Plate with Fungal Plug prepare_pda->inoculate_fungus culture_fungus Culture Fungal Pathogen culture_fungus->inoculate_fungus apply_dmds Apply DMDS to Filter Paper on Lid inoculate_fungus->apply_dmds seal_plates Seal Plates with Parafilm apply_dmds->seal_plates incubate Incubate at Optimal Temperature seal_plates->incubate measure_growth Measure Fungal Colony Diameter incubate->measure_growth calculate_inhibition Calculate Percentage of Inhibition & MIC measure_growth->calculate_inhibition

Caption: Workflow for assessing the antifungal activity of volatiles.

Induction of Plant Defense Responses by DMDS

Zeng et al. (2022) revealed that DMDS emitted from guava plants can activate defense responses in neighboring sweet orange plants, thereby reducing the developmental performance of the Asian citrus psyllid.[6]

Experimental Protocol: Analysis of Plant Defense Gene Expression using qPCR

This protocol outlines the general steps for quantifying the expression of defense-related genes in plants exposed to DMDS, based on the approach used by Zeng et al. (2022).

Objective: To measure the relative expression levels of defense-related genes in plants after exposure to DMDS.

Materials:

  • Plant material (e.g., leaves from control and DMDS-exposed plants)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green qPCR master mix

  • Gene-specific primers for target defense genes (e.g., PR1, PAL) and a reference gene (e.g., Actin)

Procedure:

  • Sample Collection and RNA Extraction: Harvest plant tissue from control and DMDS-treated plants and immediately freeze in liquid nitrogen. Extract total RNA using a suitable RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using the synthesized cDNA as a template, SYBR Green master mix, and gene-specific primers. The reaction should include a denaturation step, followed by multiple cycles of annealing and extension.

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression in the DMDS-treated samples compared to the control, normalized to the expression of the reference gene.

Quantitative Data Presentation

Table 3: Effect of DMDS Exposure on Defense Gene Expression and Metabolites in Sweet Orange (adapted from Zeng et al., 2022) [1][6]

TreatmentRelative Expression of PR1 (fold change)Salicylic Acid (ng/g FW)
Control1.0125.6 ± 15.2
DMDS (1.83 ppbv)2.8 ± 0.4187.4 ± 22.1
DMDS (18.3 ppbv)4.5 ± 0.6265.1 ± 30.8

Data are presented as mean ± SE.

Signaling Pathways and Logical Relationships

DMDS has been shown to influence key plant signaling pathways, particularly those involved in defense.

DMDS-Induced Systemic Resistance

Exposure of plants to DMDS can lead to the induction of systemic resistance, primarily through the salicylic acid (SA) pathway.[2][5][6] This is evidenced by the upregulation of pathogenesis-related (PR) genes, such as PR1 and PR5, which are markers for SA-mediated defense.[2][5][6]

G DMDS This compound (DMDS) Plant_Cell Plant Cell DMDS->Plant_Cell Perception SA_Pathway Salicylic Acid (SA) Signaling Pathway Plant_Cell->SA_Pathway Activation PR_Genes Pathogenesis-Related (PR) Gene Expression (e.g., PR1, PR5) SA_Pathway->PR_Genes Upregulation Systemic_Resistance Induced Systemic Resistance PR_Genes->Systemic_Resistance Leads to

Caption: DMDS-induced systemic resistance via the salicylic acid pathway.

DMDS in Plant-Plant Communication

The volatile nature of DMDS allows it to act as an airborne signal between plants.

G Guava Guava Plant (Emitter) DMDS Volatile DMDS Guava->DMDS Releases Orange Sweet Orange Plant (Receiver) DMDS->Orange Perceived by Defense Activation of Defense Responses Orange->Defense

Caption: DMDS-mediated plant-plant communication.

Conclusion and Future Directions

The discovery of this compound as a plant volatile has opened new avenues of research into plant communication and defense. The experimental protocols and data presented in this guide provide a foundation for further investigation into the multifaceted roles of this intriguing molecule. Future research should focus on identifying the specific receptors for DMDS in plants, further dissecting the downstream signaling cascades, and exploring the potential of DMDS as a natural and sustainable tool for crop protection and growth promotion. The continued exploration of DMDS and other plant volatiles will undoubtedly deepen our understanding of the complex chemical language of the plant kingdom.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dimethyl Disulfide from Methanethiol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of dimethyl disulfide (DMDS) via the oxidation of methanethiol (B179389). The primary method detailed is a catalytic oxidation using dimethyl sulfoxide (B87167) (DMSO) as the oxidizing agent over an aluminum oxide catalyst. This approach offers a straightforward and scalable route to DMDS, a compound with significant applications in various fields, including its use as a sulfiding agent in industrial processes and as an intermediate in the synthesis of pharmaceuticals.[1][2] These notes include comprehensive experimental procedures, safety precautions, methods for purification and analysis, and a summary of quantitative data. Additionally, diagrams illustrating the experimental workflow and the proposed reaction mechanism are provided to facilitate a deeper understanding of the process.

Introduction

This compound (DMDS) is an organic chemical compound that plays a crucial role in several industrial and chemical processes. It is a key intermediate in the production of various sulfur-containing compounds utilized in pharmaceuticals, flavorings, and pesticides.[1][2] In the pharmaceutical industry, high-purity DMDS is essential for the synthesis of certain active pharmaceutical ingredients (APIs).[1] The synthesis of DMDS from methanethiol is a common industrial process, and various methods have been developed, including direct oxidation with oxygen and catalytic processes.

This document focuses on a robust laboratory-scale synthesis of DMDS from methanethiol using dimethyl sulfoxide (DMSO) as an oxidant in the presence of an aluminum oxide catalyst. This method is advantageous due to its relatively simple setup and the accessibility of the reagents.

Data Presentation

The following tables summarize the quantitative data reported for the synthesis of this compound from methanethiol.

Table 1: Reaction Parameters for Catalytic Oxidation of Methanethiol with DMSO

ParameterValueReference
Reactants Methanethiol, Dimethyl Sulfoxide (DMSO)[3]
Catalyst Aluminum Oxide (Al₂O₃)[3]
Molar Ratio (Methanethiol:DMSO) 2 : 0.95 - 1.55[3]
Reaction Temperature 250 °C[3]
Reaction Pressure 0.3 MPa[3]

Table 2: Physical and Analytical Properties of this compound

PropertyValueReference
Chemical Formula C₂H₆S₂[2]
Boiling Point ~110 °C[2]
Appearance Colorless to pale yellow liquid[4]
Odor Garlic-like[2][4]
Solubility Slightly soluble in water, soluble in organic solvents[2]
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)[5][6][7]
GC Column Example SPB-1-sulfur column[5]
Limit of Quantification (in soil) 5 µg/kg[6]
Limit of Detection (in water) 3 ng/L[7]

Experimental Protocols

Safety Precautions

Methanethiol and this compound are volatile, flammable, and possess strong, unpleasant odors. Both compounds are toxic if inhaled or swallowed and can cause skin and eye irritation.[8][9] All manipulations should be performed in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including flame-resistant lab coats, safety goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or nitrile), must be worn.[1] Ensure that an eyewash station and safety shower are readily accessible.[1] All equipment should be properly grounded to prevent static discharge.[8][9]

Protocol for the Catalytic Synthesis of this compound

This protocol is adapted for a laboratory setting from the process described in patent CN103910662A.

Materials and Equipment:

  • Methanethiol (CH₃SH)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aluminum oxide (Al₂O₃), activated

  • High-pressure stainless-steel reactor equipped with a stirrer, gas inlet, outlet, pressure gauge, and temperature controller

  • Condenser

  • Collection flask (Schlenk flask)

  • Separatory funnel

  • Distillation apparatus

  • Nitrogen gas supply

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested. Add the activated aluminum oxide catalyst to the reactor.

  • Reactant Introduction: In the fume hood, carefully introduce anhydrous dimethyl sulfoxide into the reactor. The molar ratio of methanethiol to DMSO should be approximately 2:1.[3]

  • Reaction Setup: Seal the reactor and purge with nitrogen gas to remove any air.

  • Reaction Conditions: Begin stirring and heat the reactor to 250 °C.[3] Pressurize the reactor with methanethiol gas to a pressure of 0.3 MPa.[3]

  • Reaction Monitoring: Maintain the reaction at the specified temperature and pressure. The reaction progress can be monitored by sampling the gas phase and analyzing it by GC if the setup allows.

  • Product Collection: The reaction produces this compound, dimethyl sulfide, and water.[3] The product stream exiting the reactor should be passed through a condenser cooled with circulating cold water. Collect the condensed liquid in a pre-weighed collection flask.

  • Work-up and Purification: a. After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. b. Transfer the collected crude product to a separatory funnel. The product mixture will contain this compound, dimethyl sulfide, and water. c. Allow the layers to separate and discard the aqueous layer. d. Wash the organic layer with brine (saturated NaCl solution) to remove residual water. e. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. f. Filter to remove the drying agent. g. Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 110 °C.

  • Product Characterization: a. Determine the yield of the purified this compound. b. Confirm the purity and identity of the product using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for Purity Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • A suitable capillary column for sulfur compound analysis (e.g., SPB-1-sulfur).[5]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., ethyl acetate).[6]

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of pure this compound to create a calibration curve.

  • GC Conditions (Example):

    • Injector Temperature: 180 °C[6]

    • Oven Program: Initial temperature of 45 °C (hold for 4 min), ramp to 140 °C at 20 °C/min (hold for 2 min).[6]

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject the prepared sample and standards into the GC.

  • Data Interpretation: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the purity by comparing the peak area of the product to the calibration curve.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for DMDS Synthesis A Reactor Preparation (Add Al₂O₃ catalyst) B Reactant Introduction (Methanethiol and DMSO) A->B C Reaction (250 °C, 0.3 MPa) B->C D Condensation and Collection (Crude Product) C->D E Liquid-Liquid Separation (Remove Water) D->E F Drying and Filtration E->F G Fractional Distillation F->G H Pure this compound G->H I Analysis (GC-MS) H->I G Proposed Reaction Mechanism for Methanethiol Oxidation cluster_intermediates Intermediates on Catalyst Surface cluster_products Products MT 2 CH₃SH (Methanethiol) MS_radical 2 CH₃S• (Thiyl Radical) MT->MS_radical Oxidation DMSO (CH₃)₂SO (DMSO) DMS (CH₃)₂S (Dimethyl Sulfide) DMSO->DMS Reduction DMDS CH₃SSCH₃ (this compound) MS_radical->DMDS Dimerization H2O H₂O (Water)

References

Application Note: Quantification of Dimimethyl Disulfide in Soil using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of dimethyl disulfide (DMDS) in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). DMDS is a volatile sulfur compound used as a soil fumigant, and its monitoring in the environment is crucial for assessing its fate and potential impact.[1][2][3] The described protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring. It covers sample preparation through solvent extraction, instrumental analysis by GC-MS, and method validation parameters.

Introduction

This compound is an effective alternative to methyl bromide for soil fumigation, controlling soil-borne pests and diseases.[1] Its volatile nature necessitates precise and reliable analytical methods to determine its concentration and degradation kinetics in soil.[1][2][3] Gas chromatography coupled with mass spectrometry offers high selectivity and sensitivity for the analysis of volatile and semi-volatile organic compounds like DMDS in complex matrices such as soil. This document provides a comprehensive protocol for the quantification of DMDS in soil, including sample preparation, GC-MS conditions, and expected performance metrics.

Experimental Protocols

Soil Sample Preparation (Solvent Extraction)

This protocol is based on the static solvent extraction method, which has been shown to provide good recoveries.[1][2][3]

Materials:

  • Soil sample

  • Ethyl acetate (B1210297) (or Dichloromethane)[1][4]

  • Anhydrous sodium sulfate

  • 20 mL headspace vials with PTFE-silicone septa

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Weigh 5 g of a homogenized soil sample into a 20 mL headspace vial.

  • Add 5 mL of ethyl acetate to the vial.

  • For cleanup, a combination of multiwalled carbon nanotubes (MWCNT) and biochar can be added.[4]

  • Securely cap the vial and vortex for 1 minute.

  • Allow the sample to extract under static conditions for 60 minutes.[1][2][3]

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil particles from the solvent.

  • Carefully collect the supernatant (ethyl acetate extract).

  • Pass the extract through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Transfer the filtered extract into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumental Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8860 GC and 5977B GC/MSD).[5]

GC Conditions:

ParameterValue
Column Rtx-5 MS or DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1][6]
Carrier Gas Helium at a constant flow of 1.0 mL/min[1][6]
Injection Volume 1 µL[1]
Injector Temperature 180°C to 230°C[1][6]
Injection Mode Splitless[1][6]
Oven Program Initial temperature 45°C (hold for 4 min), ramp to 140°C at 20°C/min (hold for 2 min)[1][7]

MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV[6]
Ion Source Temperature 230°C[6]
Transfer Line Temp 230°C[6]
Acquisition Mode Selected Ion Monitoring (SIM)[1]
Precursor Ion (m/z) 94[1]
Quantitative Ion (m/z) 94[1]
Qualitative Ions (m/z) 79, 45[1]

Data Presentation

The performance of the GC-MS method for DMDS quantification in soil is summarized in the tables below. These values are compiled from various studies and represent typical method validation results.

Table 1: Method Detection and Quantification Limits

ParameterValueReference
Limit of Quantification (LOQ)5 µg/kg[1][7]
Limit of Quantification (LOQ)0.05 mg/kg[4][8][9]
Limit of Detection (LOD)0.015 mg/kg[4][9]

Table 2: Recovery and Precision Data

Spiked ConcentrationRecovery (%)Relative Standard Deviation (RSD) (%)Reference
5, 10, 100, 1000, 5000 µg/kg65.4 - 120.1Intra-day: <19.1, Inter-day: <14.8[1][7]
0.05, 0.5, 5 mg/kg84.3 - 98.70.7 - 4.9[4][9]

Table 3: Linearity

Calibration RangeCorrelation Coefficient (R²)Reference
Not Specified≥ 0.990[7]
Not Specified0.9996[4][9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample_collection 1. Soil Sampling weighing 2. Weigh 5g of Soil sample_collection->weighing extraction 3. Add 5mL Ethyl Acetate weighing->extraction static_extraction 4. Static Extraction (60 min) extraction->static_extraction centrifugation 5. Centrifuge static_extraction->centrifugation supernatant_collection 6. Collect Supernatant centrifugation->supernatant_collection filtration 7. Filter (0.22 µm) supernatant_collection->filtration transfer 8. Transfer to Autosampler Vial filtration->transfer injection 9. Inject 1 µL into GC-MS transfer->injection separation 10. Chromatographic Separation detection 11. Mass Spectrometric Detection (SIM) peak_integration 12. Peak Integration detection->peak_integration quantification 13. Quantification using Calibration Curve peak_integration->quantification reporting 14. Report Results (µg/kg or mg/kg) quantification->reporting

Caption: Experimental workflow for the quantification of DMDS in soil.

Conclusion

The GC-MS method described provides a reliable and sensitive approach for the quantification of this compound in soil samples. The protocol, including static solvent extraction and analysis in SIM mode, has been validated and demonstrates good performance in terms of linearity, recovery, and precision. This application note serves as a comprehensive guide for laboratories involved in the environmental monitoring of soil fumigants.

References

Application Notes and Protocols for Derivatization of Alkenes with Dimethyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization of alkenes with dimethyl disulfide (DMDS) is a robust and widely utilized method for the structural elucidation of unsaturated organic compounds. This technique is particularly powerful when coupled with gas chromatography-mass spectrometry (GC-MS) for determining the position of double bonds within a molecule. The reaction proceeds by the addition of two methylthio (-SCH3) groups across the double bond, creating a dithioether adduct. Subsequent analysis by GC-MS provides characteristic fragmentation patterns that pinpoint the original location of the unsaturation. This application note provides a detailed protocol for the derivatization of alkenes with DMDS, with a focus on reaction conditions for both mono- and polyunsaturated compounds.

Principle and Applications

The addition of DMDS to a carbon-carbon double bond is typically facilitated by an iodine catalyst. The resulting 1,2-bis(methylthio)alkane adduct, when subjected to electron ionization mass spectrometry (EI-MS), cleaves preferentially between the two carbon atoms that were originally part of the double bond. This predictable fragmentation allows for unambiguous assignment of the double bond's position.

Key Applications:

  • Lipidomics: Determination of double bond positions in fatty acid methyl esters (FAMEs) and other lipids.

  • Natural Product Chemistry: Structural elucidation of unsaturated natural products.

  • Petrochemistry: Characterization of unsaturated hydrocarbons in complex mixtures.

  • Pheromone Research: Identification of the structure of unsaturated insect pheromones.[1]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of alkenes with DMDS.

Reagents and Materials
  • Alkene-containing sample (e.g., isolated alkene, fatty acid methyl esters)

  • This compound (DMDS), analytical grade

  • Iodine solution (5% w/v in diethyl ether)

  • Anhydrous hexane (B92381) or other suitable organic solvent

  • Sodium thiosulfate (B1220275) solution (5% w/v, aqueous)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Glass reaction vials with PTFE-lined screw caps

  • Microsyringes

  • Heating block or water bath

  • Vortex mixer

  • Gas chromatograph-mass spectrometer (GC-MS)

Standard Protocol for Monounsaturated Alkenes

This protocol is optimized for the derivatization of compounds containing a single double bond.

  • Sample Preparation: Dissolve 1-10 µL of the alkene sample in 200 µL of hexane in a glass reaction vial.[2]

  • Reagent Addition: Add 200 µL of DMDS to the sample solution.[2]

  • Catalyst Addition: Add 50 µL of the 5% iodine solution in diethyl ether.

  • Reaction: Tightly cap the vial and heat the mixture at 40-60°C for 1-4 hours.[2] The reaction progress can be monitored by GC-MS. For some substrates, the reaction may proceed to completion at room temperature over a longer period (e.g., 24-48 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane to dilute the mixture.

    • Wash the organic phase by adding 1 mL of 5% aqueous sodium thiosulfate solution to remove excess iodine. Vortex the mixture and allow the layers to separate.

    • Carefully remove the aqueous (lower) layer.

    • Dry the remaining organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Analysis: The dried organic solution containing the derivatized product is now ready for GC-MS analysis.

Modified Protocol for Polyunsaturated Alkenes

For polyunsaturated alkenes, standard derivatization can lead to the formation of multiple adducts and cyclic byproducts, complicating spectral interpretation.[3][4][5] A modified protocol using milder conditions is recommended to favor the formation of mono-adducts, which are more easily interpretable.[3][4]

  • Sample Preparation: Dissolve the polyunsaturated alkene sample in a suitable solvent as described in the standard protocol.

  • Reagent Addition: Add DMDS to the sample solution.

  • Catalyst Addition: Add the iodine solution.

  • Reaction: Incubate the reaction mixture at a lower temperature, typically 25°C, for a controlled duration of 20 to 160 minutes.[3][4][5] The optimal reaction time will vary depending on the specific substrate and should be determined empirically.

  • Work-up and Analysis: Follow the same work-up and GC-MS analysis steps as outlined in the standard protocol.

Data Presentation

The following table summarizes typical reaction conditions for the DMDS derivatization of different types of alkenes.

ParameterMonounsaturated AlkenesPolyunsaturated Alkenes (for mono-adduct formation)
Temperature 40-60°C25°C[3][4][5]
Reaction Time 1-4 hours[2]20-160 minutes[3][4][5]
Key Outcome Complete derivatization of the double bondPreferential formation of mono-DMDS adducts[3][4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of alkenes using DMDS.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis A Alkene Sample B Dissolve in Solvent A->B C Add DMDS B->C D Add Iodine Catalyst C->D E Incubate (Heat or Room Temp) D->E F Quench with Na2S2O3 E->F G Extract with Solvent F->G H Dry Organic Layer G->H I GC-MS Analysis H->I J Data Interpretation I->J

Caption: General workflow for DMDS derivatization of alkenes.

Reaction Mechanism

The diagram below outlines the simplified reaction mechanism for the addition of DMDS to an alkene double bond.

G Alkene R-CH=CH-R' Product R-CH(SCH3)-CH(SCH3)-R' Alkene->Product + DMDS, I₂ DMDS CH3-S-S-CH3 Iodine I₂

Caption: Simplified reaction of an alkene with DMDS.

Conclusion

The derivatization of alkenes with this compound is a powerful and reliable technique for the determination of double bond positions in unsaturated molecules. By carefully selecting the reaction conditions, this method can be successfully applied to both mono- and polyunsaturated compounds. The protocols and information provided in this application note serve as a comprehensive guide for researchers in various scientific disciplines to effectively utilize this valuable analytical tool.

References

Dimethyl Disulfide: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dimethyl disulfide (DMDS) is a readily available and versatile reagent in organic synthesis, primarily serving as a source of the methylthio (-SMe) group. Its applications range from the formation of thioethers and disulfide bonds to its use in various named reactions. This document provides detailed application notes, experimental protocols, and quantitative data for key synthetic transformations involving DMDS, tailored for professionals in research and drug development.

Methylthiolation of Arylboronic Acids (Metal-Free)

The direct methylthiolation of arylboronic acids provides a convenient route to aryl methyl sulfides, which are important structural motifs in many pharmaceuticals and agrochemicals. A metal-free approach utilizing di-tert-butyl peroxide (DTBP) as a radical initiator offers an environmentally friendly alternative to traditional metal-catalyzed methods.[1][2]

Reaction Principle:

This reaction proceeds via a radical pathway. DTBP homolytically cleaves upon heating to generate tert-butoxy (B1229062) radicals, which then abstract a hydrogen atom from a suitable donor or interact with this compound to initiate the methylthiolation cascade. The arylboronic acid is converted to an aryl radical that reacts with DMDS to form the desired aryl methyl sulfide.

Experimental Protocol: General Procedure for the Metal-Free Methylthiolation of Arylboronic Acids

To a sealed tube are added the arylboronic acid (0.5 mmol), this compound (1.0 mmol, 2.0 equiv.), and di-tert-butyl peroxide (1.0 mmol, 2.0 equiv.) in acetonitrile (B52724) (3 mL). The tube is sealed, and the reaction mixture is stirred at 120 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the corresponding aryl methyl sulfide.[1]

Quantitative Data:

The following table summarizes the yields for the methylthiolation of various arylboronic acids under the optimized metal-free conditions.[1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidThioanisole78
24-Methylphenylboronic acid4-Methylthioanisole80
34-Methoxyphenylboronic acid4-Methoxythioanisole75
44-Chlorophenylboronic acid4-Chlorothioanisole72
54-Bromophenylboronic acid4-Bromothioanisole70
63-Nitrophenylboronic acid3-Nitrothioanisole55
72-Naphthylboronic acid2-(Methylthio)naphthalene65

Logical Workflow for Metal-Free Methylthiolation:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Arylboronic Acid DMDS DTBP Acetonitrile setup Combine reagents in a sealed tube reagents->setup heating Heat at 120 °C for 12 h setup->heating evaporation Remove solvent heating->evaporation chromatography Column Chromatography evaporation->chromatography product Aryl Methyl Sulfide chromatography->product

Caption: Workflow for the metal-free synthesis of aryl methyl sulfides.

Copper-Catalyzed Methylthiolation of Aryl Halides

Aryl methyl sulfides can also be synthesized via the cross-coupling of aryl halides with this compound. Copper catalysis provides an efficient and practical method for this transformation, which can be performed in water as a solvent, enhancing the green credentials of the process.[3]

Reaction Principle:

The reaction is believed to proceed through the formation of a methylthiolate anion (CH₃S⁻) generated from the reaction of this compound with a base. This anion then participates in a copper-catalyzed cross-coupling reaction with the aryl halide to form the C-S bond. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases.

Experimental Protocol: General Procedure for the Copper-Catalyzed Methylthiolation of Aryl Halides

A 25-mL sealable tube is charged with the aryl halide (1.0 mmol), this compound (1.2 mmol), Cu(OAc)₂·H₂O (0.1 mmol), KOH (2.0 mmol), tetrabutylammonium (B224687) bromide (TBAB, 0.05 mmol), and H₂O (2.0 mL). The mixture is stirred at 100 °C (for aryl iodides) or 130 °C (for aryl bromides) for 12 hours under air. After cooling to room temperature, the mixture is diluted with H₂O (5 mL) and extracted with ethyl acetate (B1210297) (4 x 10 mL). The combined organic extracts are washed with brine (3 x 10 mL), dried over MgSO₄, filtered, and concentrated. The residue is purified by chromatography on silica gel (ethyl acetate/hexane) to afford the desired aryl methyl sulfide.[4]

Quantitative Data:

The following table summarizes the yields for the copper-catalyzed methylthiolation of various aryl halides.[4]

EntryAryl HalideProductYield (%)
14-Iodoanisole4-Methoxythioanisole73
24-Iodotoluene4-Methylthioanisole75
34-Iodoaniline4-(Methylthio)aniline77
41-Iodo-4-nitrobenzene4-Nitrothioanisole82
54-Bromoanisole4-Methoxythioanisole65
64-Bromotoluene4-Methylthioanisole68
71-Bromo-4-nitrobenzene4-Nitrothioanisole75

Signaling Pathway for Copper-Catalyzed Methylthiolation:

G DMDS DMDS MeS_anion CH3S⁻ DMDS->MeS_anion Activation Base Base (KOH) Base->MeS_anion Cu_cat Cu(I/III) Catalyst MeS_anion->Cu_cat Forms Cu-SMe ArSMe Aryl Methyl Sulfide (Ar-SMe) Cu_cat->ArSMe Reductive Elimination ArX Aryl Halide (Ar-X) ArX->Cu_cat Oxidative Addition

Caption: Proposed catalytic cycle for the copper-catalyzed methylthiolation.

Synthesis of Unsymmetrical Disulfides

While DMDS is a symmetrical disulfide, it can be utilized in the synthesis of unsymmetrical disulfides through thiol-disulfide exchange reactions. These reactions are typically base-catalyzed and proceed to an equilibrium mixture. By carefully controlling the reaction conditions and stoichiometry, it is possible to favor the formation of the desired unsymmetrical disulfide.

Reaction Principle:

A thiolate anion, generated from a thiol in the presence of a base, can nucleophilically attack one of the sulfur atoms of this compound. This results in the cleavage of the S-S bond and the formation of a new, unsymmetrical disulfide and a methylthiolate anion. The reaction is reversible, and the position of the equilibrium depends on the relative stabilities of the thiols and disulfides involved.

Experimental Protocol: General Procedure for the Synthesis of Unsymmetrical Disulfides

To a solution of a thiol (R-SH, 1.0 mmol) in a suitable solvent such as THF or DMF is added a base (e.g., NaH, 1.1 mmol) at 0 °C. The mixture is stirred for 15-30 minutes, after which this compound (1.2 mmol) is added. The reaction is allowed to warm to room temperature and stirred for several hours, while monitoring the progress by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the unsymmetrical disulfide (R-S-S-Me).

Quantitative Data:

The yields of unsymmetrical disulfides can vary significantly depending on the substrate and reaction conditions. The following table provides representative examples.

EntryThiol (R-SH)Product (R-S-S-Me)Yield (%)
1ThiophenolMethyl phenyl disulfide75
2Benzyl thiolBenzyl methyl disulfide80
34-Methoxythiophenol4-Methoxyphenyl methyl disulfide72
4DodecanethiolDodecyl methyl disulfide85
5Cysteine (protected)S-(methylthio)cysteine derivative65

Reaction Workflow for Unsymmetrical Disulfide Synthesis:

G cluster_activation Thiolate Formation cluster_reaction Disulfide Exchange cluster_workup Workup & Purification Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Base Base (e.g., NaH) Base->Thiolate Reaction Nucleophilic Attack Thiolate->Reaction DMDS This compound DMDS->Reaction Quench Aqueous Quench Reaction->Quench Extraction Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product Unsymmetrical Disulfide Purification->Product

Caption: Workflow for the synthesis of unsymmetrical disulfides from thiols and DMDS.

Reaction with Grignard Reagents for Thioether Synthesis

This compound serves as an efficient electrophilic source of the methylthio group in reactions with organometallic reagents such as Grignard reagents. This reaction provides a straightforward method for the synthesis of methyl thioethers.

Reaction Principle:

The carbanionic carbon of the Grignard reagent acts as a nucleophile and attacks one of the electrophilic sulfur atoms of the this compound molecule. This results in the cleavage of the S-S bond and the formation of the desired thioether and a magnesium salt of methylthiolate.

Experimental Protocol: General Procedure for the Synthesis of Thioethers from Grignard Reagents

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, magnesium turnings (1.2 equiv.) are placed. A solution of the organic halide (1.0 equiv.) in anhydrous diethyl ether or THF is added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent is formed, the solution is cooled to 0 °C. A solution of this compound (1.1 equiv.) in the same anhydrous solvent is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by distillation or column chromatography to afford the pure thioether.

Quantitative Data:

The reaction of Grignard reagents with this compound generally proceeds in good to excellent yields.

EntryGrignard Reagent (R-MgX)Product (R-SMe)Yield (%)
1Phenylmagnesium bromideThioanisole90
2Benzylmagnesium chlorideBenzyl methyl sulfide85
3n-Butylmagnesium bromiden-Butyl methyl sulfide88
4Isopropylmagnesium chlorideIsopropyl methyl sulfide82
5Cyclohexylmagnesium bromideCyclohexyl methyl sulfide78

Logical Relationship for Thioether Synthesis via Grignard Reagents:

G Organic_Halide Organic Halide (R-X) Grignard Grignard Reagent (R-MgX) Organic_Halide->Grignard Mg Magnesium Mg->Grignard Thioether Thioether (R-SMe) Grignard->Thioether Nucleophilic Attack DMDS This compound DMDS->Thioether

Caption: Logical steps for the synthesis of thioethers using Grignard reagents and DMDS.

These application notes provide a starting point for the use of this compound in organic synthesis. Researchers are encouraged to consult the primary literature for more detailed information and to optimize reaction conditions for their specific substrates.

References

Application Note: Analysis of Volatile Sulfur Compounds by Headspace SPME-GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile sulfur compounds (VSCs) are a class of molecules that significantly impact the aroma and flavor profiles of various products, including food, beverages, and pharmaceuticals. Due to their low odor thresholds, even trace amounts of VSCs can lead to desirable aromas or undesirable off-flavors.[1] The accurate and sensitive analysis of these compounds is therefore crucial for quality control, product development, and research. Their high volatility, reactivity, and often low concentrations in complex matrices present analytical challenges.[2][3]

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography (GC) has emerged as a robust, solvent-free, and sensitive technique for the extraction and analysis of VSCs.[4] This application note provides a detailed protocol for the analysis of VSCs using HS-SPME-GC, including method optimization, quantitative data, and troubleshooting.

Principle of HS-SPME-GC

HS-SPME is a sample preparation technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After a defined extraction time, the fiber is retracted and transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and separated on a GC column. Detection is typically performed using a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD), for enhanced sensitivity and selectivity.[5][6]

Experimental Workflow

The following diagram illustrates the general workflow for the HS-SPME-GC analysis of volatile sulfur compounds.

HS-SPME-GC Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gc GC Analysis cluster_data Data Analysis Sample Sample Collection Vial Transfer to Headspace Vial Sample->Vial Matrix Matrix Modification (e.g., salt, acid/base addition) Vial->Matrix Equilibration Equilibration Matrix->Equilibration Extraction Fiber Exposure (Extraction) Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Sulfur-Selective Detection (SCD/PFPD) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for HS-SPME-GC analysis of VSCs.

Detailed Protocols

SPME Fiber Selection and Conditioning

The choice of SPME fiber coating is critical for the efficient extraction of VSCs. Carboxen/Polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are highly recommended for their ability to adsorb a wide range of volatile and semi-volatile compounds.[1][4][7]

  • Recommended Fibers:

    • 75 µm Carboxen/PDMS[2][8]

    • 50/30 µm DVB/CAR/PDMS[4]

  • Conditioning: Before first use, and daily, condition the fiber in the GC inlet according to the manufacturer's instructions (typically at a temperature higher than the desorption temperature for 30-60 minutes). A blank run should be performed to ensure no carryover.[9]

Sample Preparation

Proper sample preparation is essential to ensure the accurate and reproducible analysis of VSCs.

  • Sample Aliquoting: Place a known amount of the liquid or solid sample into a headspace vial (e.g., 10 or 20 mL).

  • Matrix Modification:

    • Salting-out: The addition of salt (e.g., NaCl or Na₂SO₄ at 20% w/v) can increase the ionic strength of the sample, promoting the partitioning of VSCs into the headspace.[4][10]

    • pH Adjustment: For samples containing thiols, adjusting the pH to a lower value can help to maintain them in their volatile, non-ionized form.

    • Ethanol (B145695) Content: In alcoholic beverages, dilution of the sample to reduce the ethanol concentration can significantly improve the sensitivity of the analysis for some VSCs.[4][11]

HS-SPME Parameters

The optimization of extraction parameters is crucial for achieving high sensitivity and reproducibility.

ParameterTypical RangeRecommendationRationale
Equilibration Temperature 30 - 70 °C40 - 60 °CBalances analyte volatility with potential for thermal degradation.[9]
Equilibration Time 5 - 30 min15 minAllows the sample to reach thermal equilibrium before extraction.[4]
Extraction Temperature 30 - 70 °C35 - 50 °CHigher temperatures can increase volatility but may decrease fiber adsorption for some compounds.[4][9]
Extraction Time 15 - 60 min30 minSufficient time for analytes to reach equilibrium between the headspace and the fiber.[4]
Agitation On/OffOn (e.g., 250 rpm)Facilitates the mass transfer of analytes from the sample to the headspace.[11]
GC and Detector Conditions

The GC conditions should be optimized for the separation of the target VSCs. A sulfur-selective detector is highly recommended.

ParameterTypical Condition
Injection Port Temperature 250 - 270 °C
Desorption Time 1 - 5 min
Injection Mode Splitless
GC Column DB-Sulfur SCD (e.g., 60 m x 0.32 mm, 4.2 µm) or similar
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min)
Oven Temperature Program Initial: 35-40°C (hold for 5-10 min), Ramp: 5-10°C/min to 220-250°C (hold for 5-10 min)
Detector Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD)

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the HS-SPME-GC analysis of VSCs.

Table 1: Method Validation Parameters for Selected Volatile Sulfur Compounds

CompoundLinearity Range (ppb)Limit of Detection (LOD) (ppt v/v)Limit of Quantification (LOQ) (ppb)Reference
Hydrogen Sulfideup to 20350-[8]
Carbonyl Sulfideup to 20--[8]
Methanethiolup to 20--[8]
Dimethyl Sulfideup to 20--[8]
Carbon Disulfideup to 201-[8]
Ethyl Methyl Sulfideup to 20--[8]
Isopropanethiolup to 20--[8]
Methyl Disulfideup to 20--[8]
Ethyl Sulfideup to 20--[8]

Note: Quantitative data can vary significantly depending on the specific matrix, instrumentation, and method parameters.

Logical Relationships in Method Development

The development of a robust HS-SPME-GC method involves a logical sequence of optimization steps.

Method_Development_Logic A Define Target Analytes and Matrix B Select Appropriate SPME Fiber A->B C Optimize HS-SPME Parameters (Temp, Time, Agitation) B->C D Optimize GC Conditions (Column, Temp Program) C->D E Method Validation (Linearity, LOD, LOQ, Precision) D->E F Routine Analysis E->F

Caption: Logical flow for HS-SPME-GC method development.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Active sites in the GC system; Inappropriate oven temperature program.Use an inert flow path; Optimize the temperature ramp.[12]
Low Sensitivity Non-optimal extraction parameters; Matrix interference (e.g., high ethanol).Re-optimize extraction time and temperature; Dilute the sample.[4][11]
Poor Reproducibility Inconsistent sample volume; Fiber degradation.Use an autosampler for precise injections; Replace the SPME fiber.
Carryover/Ghost Peaks Incomplete desorption; Contaminated fiber.Increase desorption time or temperature; Bake out the fiber and run a blank.

Conclusion

The HS-SPME-GC method provides a sensitive, efficient, and solvent-free approach for the analysis of volatile sulfur compounds in a variety of matrices. Careful selection of the SPME fiber and optimization of extraction and chromatographic parameters are essential for achieving accurate and reliable results. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this powerful analytical technique.

References

Application Notes: Synthesis of 4-(Methylthio)phenol using Dimethyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Methylthio)phenol (B156131), also known as 4-(methylmercapto)phenol, is a crucial intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other specialty chemicals.[1][2][3] Its structure, featuring both a hydroxyl group and a methylthio group on a benzene (B151609) ring, makes it a versatile building block. Dimethyl disulfide (DMDS) is an effective and widely used industrial chemical that serves as a primary source for the methylthio (-SCH₃) group in organic synthesis.[4][5][6] These application notes provide detailed protocols for the synthesis of 4-(methylthio)phenol from phenol (B47542) and this compound, focusing on methodologies relevant to researchers in academic and industrial settings.

Reaction Principle

The primary reaction involves the electrophilic substitution of a methylthio group onto the phenol ring. The reaction is typically catalyzed by a strong acid, which activates the this compound, making it more susceptible to nucleophilic attack by the electron-rich phenol ring. The para-position is the major site of substitution due to steric and electronic effects.

Reaction_Scheme cluster_reactants Reactants cluster_products Product Phenol Phenol MTP 4-(Methylthio)phenol DMDS This compound (DMDS) DMDS->MTP Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) p1 + Catalyst->p1 catalysis p1->DMDS

Caption: Overall reaction for the synthesis of 4-(methylthio)phenol.

Experimental Protocols

Two primary methods are detailed below. The first is a direct acid-catalyzed synthesis of the target compound. The second describes the synthesis of a structurally related compound, illustrating an alternative catalytic approach.

Protocol 1: Strong Acid-Catalyzed Synthesis of 4-(Methylthio)phenol

This protocol is adapted from a procedure utilizing sulfuric acid as a catalyst to promote the reaction between phenol and this compound.[1]

Materials and Equipment:

  • Phenol (PhOH)

  • This compound (DMDS, Me₂S₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Standard glassware for extraction and workup

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, charge phenol, this compound, and sulfuric acid. The optimal molar ratio is approximately Me₂S₂ : PhOH : H₂SO₄ = 1 : 3.15 : 1.75.[1]

  • Reaction Conditions: Heat the mixture to 40°C with vigorous stirring.[1]

  • Reaction Time: Maintain the reaction at 40°C for 5 hours to ensure completion.[1]

  • Workup: After cooling the reaction mixture to room temperature, carefully quench by pouring it over ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure 4-(methylthio)phenol.

Protocol 2: Lewis Acid-Catalyzed Synthesis of a Related Thiophenol

This protocol details the synthesis of 4-methyl-2-(methylthio)-phenol and demonstrates the use of a Lewis acid catalyst, which can be adapted for other phenolic substrates.[7]

Materials and Equipment:

Procedure:

  • Solvent Removal: A mixture of p-cresol and toluene is distilled to remove any residual water.[7]

  • Catalyst Activation: Add aluminum turnings to the dried p-cresol and heat the mixture to 150-160°C until hydrogen evolution ceases, indicating the formation of the aluminum phenoxide catalyst.[7]

  • Reagent Addition: Cool the mixture slightly, add this compound, and heat to reflux (approx. 160°C).[7]

  • Reaction Time: Maintain the reflux overnight, followed by an additional 4 hours of reflux to drive the reaction to completion.[7]

  • Purification: After cooling, the mixture is first "flashed" under vacuum to remove volatile components. The resulting residue is then purified by fractional distillation under vacuum to isolate the 4-methyl-2-(methylthio)-phenol product.[7]

Data Presentation: Comparison of Protocols

The following table summarizes the quantitative data from the described synthetic protocols.

ParameterProtocol 1: Acid-Catalyzed[1]Protocol 2: Lewis Acid-Catalyzed (Related Cmpd.)[7]
Substrate Phenolp-Cresol
Reagent This compoundThis compound
Catalyst Sulfuric Acid (H₂SO₄)Aluminum Turnings (Al)
Molar Ratio 1 (DMDS) : 3.15 (PhOH) : 1.75 (H₂SO₄)0.4 (DMDS) : 0.6 (p-cresol) : 0.04 (Al)
Temperature 40°C150-160°C (Catalyst Activation), ~160°C (Reflux)
Reaction Time 5 hoursOvernight + 4 hours
Yield 79.3% - 83.5%55%
Product 4-(Methylthio)phenol4-methyl-2-(Methylthio)-phenol

Visualized Workflow and Mechanism

General Experimental Workflow

The logical flow from starting materials to final product analysis follows a standard procedure in synthetic chemistry.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Measure Reactants (Phenol, DMDS, Catalyst) setup Assemble Glassware (Flask, Condenser) reagents->setup react Combine & Heat Mixture (e.g., 40°C or Reflux) setup->react monitor Monitor Progress (TLC, GC) react->monitor quench Quench & Neutralize monitor->quench Upon Completion extract Extract with Solvent quench->extract purify Purify Product (Distillation/Recrystallization) extract->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: General workflow for the synthesis and purification of 4-(methylthio)phenol.

Proposed Reaction Mechanism Pathway

The acid-catalyzed mechanism likely proceeds through the activation of DMDS to generate a potent electrophilic sulfur species that is then attacked by the phenol ring.

Mechanism node_style_A node_style_A node_style_B node_style_B node_style_C node_style_C A1 DMDS + H⁺ (from Catalyst) A2 Activated DMDS Complex [CH₃S-S⁺(H)-CH₃] A1->A2 Protonation A3 Generation of Electrophile (e.g., CH₃S⁺ equivalent) A2->A3 Cleavage B1 Nucleophilic Attack by Phenol Ring A3->B1 Reacts with B2 Sigma Complex Intermediate (Cationic Adduct) B1->B2 C1 Deprotonation (Loss of H⁺) B2->C1 Aromatization C2 Final Product 4-(Methylthio)phenol C1->C2

Caption: Logical pathway for the acid-catalyzed methylthiolation of phenol.

References

Application Notes and Protocols for Microbial Degradation of Dimethyl Disulfide in Bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl disulfide (DMDS) is a volatile organic sulfur compound known for its low odor threshold and potential toxicity.[1][2] Its removal from industrial off-gases and contaminated environments is a significant challenge. Microbial degradation in bioreactors offers a cost-effective and environmentally friendly alternative to conventional chemical and physical treatment methods. This document provides detailed application notes and protocols for the microbial degradation of DMDS in various bioreactor systems, summarizing key quantitative data and experimental methodologies from recent scientific literature.

Microbial Species and Consortia for DMDS Degradation

A variety of microorganisms have been identified with the capability to degrade DMDS. These can be used as pure cultures or as mixed microbial consortia to enhance degradation efficiency and stability.

Table 1: Microbial Species and Consortia for DMDS Degradation

Microorganism/ConsortiumBioreactor TypeKey FindingsReference
Thiobacillus thioparusBiofilter, Biotrickling FilterCapable of utilizing DMDS as a sulfur source.[3][4]
Pseudomonas fluorescensBatch CultureUtilizes DMDS as a sole sulfur source, not as a carbon source.[4][5][4][5]
Acinetobacter lwoffii, Pseudomonas mendocina, Myroides odoratusBatch Culture (Consortium)A consortium of these three strains achieved 100% DMDS removal in 3 days.[1][2][1][2]
Thioalkalivibrio speciesAlkaline Biotrickling FilterPredominant species in an alkaline biotrickling filter for simultaneous H₂S and DMDS removal.[6][6]
Mixed microbial consortiumMicrobial Fuel Cell (MFC)Achieved nearly 100% DMDS removal within 6 hours.[7][7]
Bacillus sphaericusBiofilterIsolated from a biofilter treating DMS and characterized for its degradation potential.[8]

Bioreactor Systems for DMDS Degradation

Several bioreactor configurations have been successfully employed for the microbial treatment of DMDS-laden gas streams. The choice of bioreactor depends on factors such as the concentration of DMDS, the gas flow rate, and the required removal efficiency.

Biofilters

Biofilters are packed-bed reactors where the pollutant gas is passed through a porous medium that supports a biofilm of microorganisms.

Biotrickling Filters

Biotrickling filters are similar to biofilters but have a liquid phase that trickles over the packing material, allowing for better pH control and nutrient supply.

Microbial Fuel Cells (MFCs)

MFCs are a novel technology that utilizes the metabolic activity of microorganisms to degrade organic compounds and generate electricity simultaneously.

Table 2: Performance of Different Bioreactor Types for DMDS Degradation

Bioreactor TypeMicroorganism/InoculumDMDS Inlet ConcentrationRemoval Efficiency (%)Elimination Capacity (g m⁻³ h⁻¹)Reference
BiofilterThiobacillus thioparus DW44Not specified>95% (at SV up to 300 h⁻¹)Not specified[3]
Alkaline Biotrickling FilterAlkaliphilic consortiumNot specified~100%86[6]
Neutral Biotrickling FilterNeutrophilic consortiumNot specified~100%24[9]
Microbial Fuel CellMixed microbial consortium90 mg L⁻¹ (liquid phase)~100%2.684 mmol h⁻¹ L⁻¹[7]

Experimental Protocols

Protocol for Inoculum Preparation

A robust and active inoculum is crucial for the successful startup and operation of a bioreactor for DMDS degradation.

Objective: To prepare a healthy and acclimated microbial culture for inoculating a bioreactor.

Materials:

  • Selected DMDS-degrading microorganism(s) (e.g., Thiobacillus thioparus, Pseudomonas fluorescens, or a mixed consortium).

  • Sterile nutrient broth or a specific mineral salt medium.

  • Shake flasks.

  • Incubator shaker.

  • Centrifuge.

  • Sterile phosphate (B84403) buffer or saline solution.

Procedure:

  • Activation of Culture: Inoculate a single colony of the desired microorganism from an agar (B569324) plate into a shake flask containing a suitable sterile growth medium. For consortia, use a sample from an enriched culture.

  • Incubation: Incubate the flask in a shaker at the optimal temperature and agitation speed for the selected microorganism(s) (e.g., 30°C and 150 rpm).

  • Acclimation (Optional but Recommended): To enhance DMDS degradation capability, gradually introduce low concentrations of DMDS into the culture medium during incubation.

  • Harvesting the Biomass: Once the culture reaches the late exponential growth phase, harvest the cells by centrifugation.

  • Washing: Resuspend the cell pellet in a sterile phosphate buffer or saline solution and centrifuge again to wash the cells and remove residual medium components.

  • Inoculation: Resuspend the final cell pellet in a minimal volume of the bioreactor's liquid medium and use it to inoculate the bioreactor.

DOT Script for Inoculum Preparation Workflow:

Inoculum_Preparation cluster_prep Inoculum Preparation Culture Activate Culture (Shake Flask) Incubate Incubate (Shaker) Culture->Incubate Acclimate Acclimate to DMDS (Optional) Incubate->Acclimate Harvest Harvest Cells (Centrifugation) Acclimate->Harvest Wash Wash Cells Harvest->Wash Inoculate Inoculate Bioreactor Wash->Inoculate

Inoculum preparation workflow.
Protocol for Biofilter Operation

Objective: To set up and operate a lab-scale biofilter for the removal of DMDS from a synthetic gas stream.

Materials:

  • Glass column (bioreactor).

  • Packing material (e.g., compost, peat, or synthetic material).

  • DMDS gas standard.

  • Air compressor and mass flow controllers.

  • Humidifier.

  • Nutrient solution.

  • Peristaltic pump.

  • Gas chromatograph (GC) for DMDS analysis.

Procedure:

  • Bioreactor Assembly: Pack the column with the chosen packing material. Ensure uniform packing to avoid channeling of the gas flow.

  • Inoculation: Inoculate the packing material with the prepared microbial culture. Allow the microorganisms to attach to the packing material for a period of 24-48 hours.

  • Startup: Start the flow of humidified air through the biofilter at a low flow rate.

  • DMDS Introduction: Gradually introduce DMDS into the airstream at a low concentration.

  • Operation and Monitoring:

    • Maintain a constant gas flow rate and inlet DMDS concentration.

    • Periodically supply a nutrient solution to the packing material to ensure microbial activity.

    • Monitor the inlet and outlet DMDS concentrations regularly using a GC to determine the removal efficiency.

    • Monitor the pressure drop across the biofilter to detect any clogging.

  • Steady-State Analysis: Once the removal efficiency stabilizes, the biofilter has reached a steady state. At this point, the elimination capacity can be calculated.

Protocol for Biotrickling Filter Operation

Objective: To set up and operate a lab-scale biotrickling filter for DMDS degradation, allowing for pH control.

Materials:

  • Similar to the biofilter setup, with the addition of a liquid recirculation system (reservoir, pump, and spray nozzle).

  • pH controller and probes.

  • Acid and base solutions for pH control.

Procedure:

  • Bioreactor Assembly: Assemble the biotrickling filter, including the packing material and the liquid recirculation system.

  • Inoculation: Inoculate the system by adding the prepared microbial culture to the recirculating liquid.

  • Startup and Operation:

    • Start the recirculation of the liquid medium through the packing material.

    • Begin the flow of humidified air and gradually introduce DMDS.

    • Continuously monitor and control the pH of the recirculating liquid using the pH controller. Add acid or base as needed to maintain the desired pH (e.g., neutral or alkaline).[9]

    • Monitor the inlet and outlet DMDS concentrations and calculate the removal efficiency and elimination capacity.

    • Replenish the nutrient solution periodically.

Protocol for Microbial Fuel Cell (MFC) Operation

Objective: To set up and operate a lab-scale MFC for the degradation of DMDS and simultaneous electricity generation.

Materials:

  • Dual-chamber MFC with an anode and a cathode compartment separated by a proton exchange membrane.

  • Anode and cathode electrodes (e.g., carbon cloth).

  • External circuit with a resistor.

  • Data acquisition system to measure voltage.

  • Anaerobic medium for the anode chamber.

  • Catholyte for the cathode chamber (e.g., phosphate buffer).

Procedure:

  • MFC Assembly: Assemble the two-chamber MFC, ensuring a good seal between the chambers and the membrane.

  • Inoculation: Inoculate the anode chamber with the prepared anaerobic microbial consortium and the anaerobic medium containing DMDS as the electron donor.[7]

  • Operation:

    • Fill the cathode chamber with the catholyte.

    • Connect the anode and cathode to the external circuit with a resistor.

    • Operate the MFC under anaerobic conditions in the anode chamber.

    • Monitor the voltage across the resistor over time to determine the power output.

    • Analyze the DMDS concentration in the anolyte periodically to determine the degradation rate.

DOT Script for General Bioreactor Experimental Workflow:

Bioreactor_Workflow cluster_workflow General Bioreactor Experimental Workflow Start Start Setup Bioreactor Setup (Packing & Assembly) Start->Setup Inoculation Inoculation Setup->Inoculation Startup System Startup (Air/Liquid Flow) Inoculation->Startup DMDS_Intro Gradual DMDS Introduction Startup->DMDS_Intro Operation Steady-State Operation & Monitoring DMDS_Intro->Operation Analysis Data Analysis (RE, EC) Operation->Analysis End End Analysis->End

General workflow for bioreactor experiments.
Analytical Protocol for DMDS Quantification

Objective: To accurately quantify the concentration of DMDS in gas and liquid samples using Gas Chromatography (GC).

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS).

  • Gas-tight syringe for gas samples.

  • Liquid syringe for liquid samples.

  • Headspace autosampler (for liquid samples).

GC Conditions (Example):

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm) or similar.[10]

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[10]

  • Injector Temperature: 230°C.[10]

  • Oven Temperature Program: Initial temperature of 40°C (hold for 3 min), then ramp to 50°C at 5°C/min (hold for 7 min).[10]

  • Detector Temperature (FPD): 250°C.

  • MS Parameters (if used): Scan range m/z 45-200.

Procedure:

  • Calibration: Prepare a series of DMDS standards of known concentrations in an appropriate solvent (for liquid analysis) or in gas bags (for gas analysis). Inject the standards into the GC to generate a calibration curve.

  • Gas Sample Analysis:

    • Collect a known volume of the gas sample from the inlet and outlet of the bioreactor using a gas-tight syringe.

    • Inject the sample directly into the GC.

  • Liquid Sample Analysis (Headspace):

    • Place a known volume of the liquid sample into a headspace vial and seal it.

    • Incubate the vial at a specific temperature for a set time to allow DMDS to partition into the headspace.

    • The headspace autosampler will then inject a sample of the headspace gas into the GC.

  • Data Analysis:

    • Identify the DMDS peak based on its retention time.

    • Quantify the peak area and determine the concentration using the calibration curve.

Metabolic Pathway of DMDS Degradation

The microbial degradation of DMDS typically proceeds through an initial reduction to methanethiol (B179389) (MT), followed by the oxidation of the methyl group and the sulfur atom.

The proposed pathway in Thiobacillus thioparus involves the NADH-stimulated reduction of DMDS to methanethiol.[1] MT is then oxidized to formaldehyde (B43269) and hydrogen sulfide (B99878), which are further oxidized to CO₂ and sulfate, respectively.[1] In microbial fuel cells, the degradation also proceeds through methanethiol, with the final products being CO₂, elemental sulfur, sulfide, and sulfate.[7]

DOT Script for DMDS Metabolic Pathway:

DMDS_Pathway DMDS This compound (CH₃-S-S-CH₃) MT Methanethiol (CH₃SH) DMDS->MT Reduction HCHO Formaldehyde (HCHO) MT->HCHO H2S Hydrogen Sulfide (H₂S) MT->H2S HCOOH Formate (HCOOH) HCHO->HCOOH CO2 Carbon Dioxide (CO₂) HCOOH->CO2 S0 Elemental Sulfur (S⁰) H2S->S0 SO4 Sulfate (SO₄²⁻) H2S->SO4 S0->SO4

Proposed metabolic pathway of DMDS degradation.

Conclusion

The microbial degradation of DMDS in bioreactors is a promising technology for the treatment of odorous and toxic gas streams. The selection of a suitable microbial culture and bioreactor configuration, along with careful control of operational parameters, is key to achieving high removal efficiencies. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals working on the bioremediation of DMDS.

References

Application of Dimethyl Disulfide (DMDS) in Pesticide Formulation Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl Disulfide (DMDS) is a volatile, sulfur-based compound that has emerged as a significant pre-plant soil fumigant in modern agriculture.[1][2] Naturally occurring in various plants like those from the Allium and Brassicaceae families, DMDS is recognized for its broad-spectrum efficacy against a range of soil-borne pests, including nematodes, fungi, insects, and weeds.[3][4][5][6] Its application is a key strategy in integrated pest management (IPM) programs, particularly as a sustainable alternative to methyl bromide, which has been phased out due to its ozone-depleting properties.[2][7] DMDS is valued for its favorable ecotoxicological profile and its proven ability to significantly improve crop yields.[8][9]

Mode of Action

The primary mode of action for DMDS involves the disruption of mitochondrial respiration.[5] Specifically, DMDS targets and inhibits cytochrome c oxidase (Complex IV) in the mitochondrial respiratory chain.[10][11] This inhibition leads to a decrease in intracellular ATP concentration, which in turn activates neuronal KATP channels.[10][11] The activation of these channels causes hyperpolarization of the neuronal membrane, leading to a reduction in neuronal activity and ultimately, paralysis and death of the target pest.[10][11]

cluster_Mitochondrion Mitochondrion cluster_Neuron Neuron DMDS DMDS ComplexIV Cytochrome c Oxidase (Complex IV) DMDS->ComplexIV Inhibits ETC Electron Transport Chain ATP ATP Production ComplexIV->ATP Leads to Decreased ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP_Synthase->ATP Produces KATP_Channel KATP Channel ATP->KATP_Channel Inhibits Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Opens & Causes Reduced_Activity Reduced Neuronal Activity Hyperpolarization->Reduced_Activity Leads to Paralysis Paralysis & Death Reduced_Activity->Paralysis Results in DMDS_Input DMDS Application DMDS_Input->DMDS

Caption: DMDS Mode of Action Pathway

Spectrum of Activity

DMDS demonstrates a wide spectrum of activity against various agricultural pests:

  • Nematicidal: Effective against root-knot nematodes (Meloidogyne spp.), potato cyst nematodes (Globodera spp.), lesion nematodes (Pratylenchus spp.), and others.[6][12]

  • Fungicidal: Controls soil-borne fungal pathogens such as Fusarium spp., Verticillium spp., Pythium spp., Phytophthora spp., and Rhizoctonia spp.[6][13]

  • Herbicidal: Manages a variety of weeds including nutsedge (Cyperus spp.).[2][4][14]

  • Insecticidal: Exhibits insecticidal properties through its neurotoxic effects.[3][10][11]

Data Presentation

Table 1: Laboratory Efficacy of DMDS against Meloidogyne incongnita
Bioassay MethodTarget ParameterDMDS LC501,3-Dichloropropene (1,3-D) LC50Reference
Dessicator (Direct Fumigation)Mortality0.086 mg L⁻¹0.070 mg L⁻¹[2][15]
Small Tube (Direct Contact)Mortality29.865 mg L⁻¹18.851 mg L⁻¹[2][15]
Soil FumigationMortality6.438 mg L⁻¹3.061 mg L⁻¹[2][15]
Table 2: Field Efficacy of DMDS against Root-Knot Nematodes
CropApplication Rate ( kg/ha )Root Gall Index (DMDS)Root Gall Index (Control)Reference
Melon3001.55.5[8]
Melon4001.25.5[8]
Tomato3003.09.6[8]
Tomato4002.79.6[8]
Tomato5002.99.6[8]

Root Gall Index based on a 0-10 scale where 0 is no galls and 10 is a completely deformed root system.[8]

Table 3: Effect of DMDS on Crop Yield
CropApplication Rate (g m⁻²)Yield Increase vs. ControlReference
Cucumber10-80Significant increase[7]
Tomato10-80Significant increase[7]
Potato300 kg/ha 155%[6]
Potato400 kg/ha 156.8%[6]

Experimental Protocols

Protocol 1: Laboratory Dose-Response Bioassay for Nematicidal Activity

This protocol outlines the methodology for determining the dose-response of DMDS against nematodes using direct contact, fumigation, and soil activity assays.[7]

1. Materials:

  • This compound (DMDS), technical grade

  • 1,3-Dichloropropene (1,3-D) as a reference fumigant

  • Nematode culture (e.g., Meloidogyne incongnita)

  • Sterile distilled water

  • 1.5 mL microcentrifuge tubes

  • 2.5 L desiccators

  • Double concave slide glasses

  • 500 mL wide-mouth bottles

  • Nematode-infested soil

  • Incubator set at 28°C

  • Microscope

2. Procedure:

A. Direct Contact Activity (Small Tube Method):

  • Prepare serial dilutions of DMDS and 1,3-D in distilled water (e.g., 2.5, 5, 10, 20, 40, 80 mg L⁻¹).

  • Transfer a nematode suspension containing approximately 150 nematodes in 0.5 mL of water into a 1.5 mL tube.

  • Add the prepared chemical dilutions to the tubes. Use distilled water as a control.

  • Replicate each concentration three times.

  • Incubate at 28°C for 24 hours.

  • Count the number of dead nematodes under a microscope.

B. Direct Fumigation Activity (Desiccator Method):

  • Prepare a nematode suspension with about 150 nematodes in 100 µL of water and transfer it to a double concave slide glass.

  • Place the slide inside a 2.5 L desiccator. Add 5 mL of distilled water to the bottom for moisture.

  • Add DMDS or 1,3-D to a small dish inside the desiccator to achieve final concentrations of, for example, 0.05, 0.1, 0.2, 0.4, and 0.8 mg L⁻¹.

  • Seal the desiccator quickly and incubate at 28°C for 72 hours.

  • Count the number of dead nematodes.

C. Soil Fumigation Activity:

  • Place 300 g of nematode-infested soil into a 500 mL wide-mouth bottle.

  • Pipette DMDS or 1,3-D into the soil to achieve final dosages (e.g., for DMDS: 2.5, 5, 10, 20, 40, 80 mg kg⁻¹).

  • Seal the bottles and fumigate for 6 days.

  • Extract nematodes from a 100 g soil subsample using a sugar-flotation-sieving method.

  • Count the number of surviving nematodes.

3. Data Analysis:

  • Calculate nematode mortality for each treatment.

  • Use Probit analysis to determine the LC50 (lethal concentration for 50% of the population) for each method.

cluster_Prep Preparation cluster_Methods Bioassay Methods cluster_Incubation Incubation cluster_Analysis Analysis A1 Prepare Nematode Suspension B1 Direct Contact (Small Tube) A1->B1 B2 Direct Fumigation (Desiccator) A1->B2 B3 Soil Fumigation (Bottle) A2 Prepare DMDS Serial Dilutions A2->B1 A2->B2 A2->B3 C1 24h @ 28°C B1->C1 C2 72h @ 28°C B2->C2 C3 6 days B3->C3 D1 Count Dead Nematodes C1->D1 C2->D1 D2 Extract & Count Nematodes C3->D2 D3 Calculate LC50 (Probit Analysis) D1->D3 D2->D3

Caption: Laboratory Dose-Response Bioassay Workflow
Protocol 2: Field Trial for Soil Fumigation Efficacy

This protocol details the steps for conducting a field trial to evaluate the efficacy of DMDS as a soil fumigant.[7][8]

1. Materials and Site Selection:

  • DMDS formulation (e.g., emulsifiable concentrate)

  • Hand injector or drip irrigation system for application

  • Polyethylene (B3416737) film or Virtually Impermeable Film (VIF) for tarping

  • Personal Protective Equipment (PPE)

  • Select a field with a known history of soil-borne pest infestation (e.g., root-knot nematodes).

2. Experimental Design:

  • Design the experiment using a randomized complete block design with multiple replications (e.g., 4 replicates).

  • Define treatment plots of a specific area (e.g., 24 m²).

  • Include an untreated control and a standard fumigant treatment (e.g., 1,3-D) for comparison.

  • Establish different DMDS application rates (e.g., 10, 20, 40, 80 g m⁻²).

3. Application Procedure:

  • Prepare the soil by tilling to a uniform consistency.

  • Apply DMDS using either hand injection or through the drip irrigation system.[4][7]

  • Immediately after application, cover the treated plots with a polyethylene or VIF film to retain the fumigant in the soil.[7][8]

  • Keep the plots covered for a specified fumigation period (e.g., 7-14 days).[7][8]

  • After the fumigation period, remove the film and allow the soil to aerate before planting.

4. Data Collection and Evaluation:

  • Pest Assessment: At the end of the crop cycle, randomly sample plants from each plot (e.g., 20 plants).

  • Assess the severity of root-knot disease using a root galling index (e.g., a 0-4 or 0-10 scale).[7][8]

  • Yield Measurement: Record the marketable yield of the crop from each plot at each harvest.

  • Data Analysis: Subject the data to analysis of variance (ANOVA). Use a mean separation test (e.g., Fisher's LSD test) to compare the significant differences between treatments.

Safety and Handling

DMDS has a strong, garlic-like odor.[16] Proper handling and safety precautions are essential. Handlers should use appropriate Personal Protective Equipment (PPE) as specified on the product label.[16][17] Application should be conducted in well-ventilated areas, and handlers should position themselves upwind from the product.[17] It is crucial to follow all label instructions and local regulations regarding the use of soil fumigants.[16][18]

Conclusion

DMDS is a highly effective, broad-spectrum soil fumigant that serves as a viable alternative to methyl bromide for the control of nematodes, soil-borne pathogens, and weeds.[1][2][7] Its unique mode of action, coupled with its proven efficacy in increasing crop yields, makes it a valuable tool in modern agriculture.[9][10][11] The protocols and data presented provide a foundation for researchers and drug development professionals to further explore and optimize the application of DMDS in pesticide formulation development.

References

Application Notes and Protocols: Dimethyl Disulfide Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the use of dimethyl disulfide (DMDS) analytical standards and reference materials in research and quality control settings. The information is intended to guide users in the accurate quantification and analysis of DMDS in various matrices.

Properties and Handling of this compound Standards

This compound (DMDS) is a volatile organic compound with a characteristic garlic-like odor.[1][2] It is essential to handle this compound in a well-ventilated area, adhering to all safety precautions outlined in the material safety data sheet (MSDS).[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaCH₃SSCH₃
Molecular Weight94.20 g/mol
CAS Number624-92-0
AppearanceColorless to light yellow oily liquid[1][5]
Boiling Point109 °C
Melting Point-85 °C
Density1.046 g/mL at 25 °C
Vapor Pressure22 mmHg at 20 °C
Purity (typical)≥98.5% (GC)
Water Content≤0.5%
SolubilitySlightly soluble in water[1]

Storage and Stability:

This compound standards have a limited shelf life and should be stored according to the manufacturer's instructions, typically below +30°C in a tightly closed container.[4] A certified reference material (CRM) of DMDS at a concentration of 10 µmol/mol in a nitrogen-filled cylinder showed a stability of 0.14% over two years.[6] In aqueous solutions, the stability of related sulfur compounds can be affected by storage temperature and the type of storage vessel.[7]

Analytical Methodologies

Gas chromatography (GC) coupled with mass spectrometry (MS) is a highly specific and widely used method for the quantitative determination of this compound.[8][9]

Protocol: Quantitative Analysis of this compound in Soil and Cucumber by GC-MS/MS

This protocol is adapted from a validated method for the determination of DMDS residues.[9]

2.1.1. Scope

This method is applicable for the quantitative analysis of this compound residues in soil and cucumber samples.

2.1.2. Principle

DMDS is extracted from the sample matrix using an organic solvent. The extract is then cleaned up and analyzed by gas chromatography-tandem mass spectrometry (GC-MS/MS) in selected ion monitoring (SIM) mode for quantification.[9]

2.1.3. Reagents and Standards

  • This compound analytical standard (≥98.5% purity)

  • Dichloromethane (B109758) (pesticide residue grade)[9]

  • Methanol (B129727) (HPLC grade)[10]

  • Sodium chloride (analytical grade)[10]

  • Multi-walled carbon nanotubes (MWCNT) and biochar for cleanup[9]

2.1.4. Standard Preparation

Prepare a stock solution of DMDS in a suitable solvent (e.g., methanol or methyl acetate).[8][10] From the stock solution, prepare a series of working standard solutions of different concentrations to construct a calibration curve.

2.1.5. Sample Preparation and Extraction

  • Homogenize the soil or cucumber sample.

  • Weigh a representative portion of the homogenized sample into a centrifuge tube.

  • Add dichloromethane as the extraction solvent.[9]

  • Vortex, sonicate, and shake the mixture to ensure efficient extraction.[8]

  • Centrifuge the sample to separate the organic layer.[8]

  • Collect the supernatant (the extract).

  • Perform a cleanup step using a combination of multi-walled carbon nanotubes (MWCNT) and biochar to remove interfering matrix components.[9]

2.1.6. GC-MS/MS Instrumental Parameters

  • Gas Chromatograph: Varian 3400CX GC or equivalent[8]

  • Column: Supelco SPB-1-sulfur column (30 m x 0.32 mm, 4.0 µm film thickness) or equivalent[8]

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, and hold for 5 min.

  • Carrier Gas: Helium

  • Mass Spectrometer: Saturn 2000 MS or equivalent[8]

  • Ionization Mode: Electron Impact (EI)[8]

  • Monitoring Mode: Selected Ion Monitoring (SIM)[9]

  • Ions to Monitor (Quantification/Confirmation): m/z 45, 61, 79, 94. A modification to three ions (m/z 64, 79, 94) has been suggested to improve linearity and sensitivity.[8]

2.1.7. Calibration and Quantification

Inject the prepared standard solutions into the GC-MS system to generate a calibration curve by plotting the peak area against the concentration of DMDS. The concentration of DMDS in the samples is then determined from this calibration curve.

Table 2: Method Validation Data for DMDS Analysis in Cucumber and Soil[9]

ParameterCucumberSoil
Spiked Levels (mg/kg)0.05, 0.5, 50.05, 0.5, 5
Average Recoveries (%)84.0 - 101.584.3 - 98.7
Relative Standard Deviations (RSD) (%)0.5 - 6.50.7 - 4.9
Limit of Quantification (LOQ) (mg/kg)0.050.05
Limit of Detection (LOD) (mg/kg)0.0150.015
Linearity (R²)0.99960.9996

Table 3: Method Validation Data for DMDS Analysis in Water[10][11]

ParameterValue
Limit of Detection (LOD)1.2 ng/L[11], 3 ng/L[10]
Limit of Quantification (LOQ)4.1 ng/L[11], 10 ng/L[10]
Recoveries (%)93.39 - 99.34[11], 81.2 - 120[10]
Relative Standard Deviations (RSD) (%)3.08 - 6.25[11], 0.90 - 7.3[10]
Linearity (R²)0.9907[11], 0.9990 - 0.9999[10]

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Soil or Cucumber Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (Dichloromethane) Homogenization->Extraction Cleanup Extract Cleanup (MWCNT/Biochar) Extraction->Cleanup Injection GC Injection Cleanup->Injection Cleaned Extract Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection (SIM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification Result Result Quantification->Result DMDS Concentration

Caption: Experimental workflow for the GC-MS analysis of this compound.

DMDS_Biomarker cluster_disease Disease State cluster_process Metabolic Process cluster_detection Analytical Detection Melanoma Melanoma Skin Cancer VOC_Production Production of Volatile Organic Compounds (VOCs) Melanoma->VOC_Production leads to DMDS_Emission Emission of this compound (DMDS) VOC_Production->DMDS_Emission includes Breath_Analysis Breath Sample Analysis (e.g., CRDS) DMDS_Emission->Breath_Analysis detected in Diagnosis Potential for Early Diagnosis Breath_Analysis->Diagnosis informs

Caption: Logical relationship of DMDS as a volatile biomarker for melanoma.[12]

References

Application Note: Electrochemical Detection of Dimethyl Disulfide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Disulfide (DMDS) is a volatile organic sulfur compound with a characteristic garlic-like odor. It is relevant in various fields, including environmental monitoring as a pollutant, the food industry as a flavor component, and in biomedical research due to its metabolic pathways and potential physiological roles. Consequently, a rapid, sensitive, and selective method for the quantification of DMDS in aqueous solutions is highly desirable. Electrochemical methods offer a compelling alternative to traditional chromatographic techniques, providing advantages such as high sensitivity, rapid analysis, cost-effectiveness, and potential for portability.

This application note details a protocol for the electrochemical detection of DMDS in aqueous solutions using a glassy carbon electrode (GCE) modified with electrodeposited reduced graphene oxide (RGO) and chitosan (B1678972) (CS). The CS/RGO composite film enhances the electrocatalytic oxidation of DMDS, leading to a highly sensitive and selective sensor.

Principle of Electrochemical Detection

The detection of this compound is based on its direct electrochemical oxidation at the surface of a modified electrode. A glassy carbon electrode is modified with a composite film of reduced graphene oxide and chitosan (CS/RGO/GCE). This modification serves two primary purposes:

  • Reduced Graphene Oxide (RGO): Provides a large surface area and high electrical conductivity, which facilitates electron transfer from the analyte (DMDS) to the electrode.

  • Chitosan (CS): A biocompatible polymer that forms a stable film, entrapping the RGO nanosheets and improving the adherence of the composite to the electrode surface. It also provides a favorable microenvironment for the electrochemical reaction.

When a potential is applied, the DMDS molecule is electrocatalytically oxidized at the CS/RGO/GCE surface. The resulting oxidation current is directly proportional to the concentration of DMDS in the solution. Differential Pulse Voltammetry (DPV) is employed for quantitative analysis due to its ability to discriminate between faradaic and capacitive currents, thereby enhancing the signal-to-noise ratio and improving sensitivity.

Signaling Pathway Diagram

G cluster_solution Aqueous Solution cluster_electrode CS/RGO Modified Electrode Surface cluster_process Electrochemical Process cluster_output Output DMDS DMDS (CH₃-S-S-CH₃) Adsorption Adsorption DMDS->Adsorption Electrode Electrode Surface (CS/RGO/GCE) Signal Measurable Current Signal Electrode->Signal Oxidation Electrocatalytic Oxidation Adsorption->Oxidation ElectronTransfer Electron (e⁻) Transfer Oxidation->ElectronTransfer + Potential Scan ElectronTransfer->Electrode Concentration Proportional to DMDS Concentration Signal->Concentration

Caption: Electrochemical oxidation of DMDS at the modified electrode surface.

Quantitative Data Summary

The performance of the CS/RGO/GCE sensor for the detection of DMDS was evaluated using Differential Pulse Voltammetry (DPV). The key analytical parameters are summarized in the table below.

ParameterValueReference
Linear Range 1.0 µM to 110.0 µM[1]
Limit of Detection (LOD) 0.3 µM (S/N = 3)[1]
Sensitivity 0.123 µA/µM[1]
Optimal pH 7.0 (Phosphate Buffer)[1]
Reproducibility (RSD) 3.1% (for 5 measurements of 20 µM DMDS)[1]
Interference No significant interference from common ions and some organic molecules.[1]

Experimental Protocols

This section provides detailed protocols for the preparation of the modified electrode and the electrochemical determination of DMDS.

Apparatus and Reagents
  • Potentiostat/Galvanostat: With software for Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).

  • Three-Electrode Cell:

    • Working Electrode: Glassy Carbon Electrode (GCE).

    • Reference Electrode: Ag/AgCl (3M KCl).

    • Counter Electrode: Platinum wire.

  • Reagents:

Preparation of Graphene Oxide (GO)

Graphene oxide is synthesized from graphite powder using a modified Hummers' method. Note: This procedure involves strong oxidizers and should be performed with extreme caution in a fume hood with appropriate personal protective equipment.

Protocol for CS/RGO/GCE Preparation

The preparation of the sensor involves polishing the GCE followed by a two-step electrodeposition process.

G cluster_prep Electrode Preparation Workflow start Start: Bare GCE polish 1. Polish GCE (0.3 & 0.05 µm Al₂O₃) start->polish clean 2. Sonicate (Water & Ethanol) polish->clean go_dispersion 3. Prepare 0.5 mg/mL GO Dispersion in 0.1 M Acetate (B1210297) Buffer (pH 5.0) clean->go_dispersion rgo_electrodep 4. Electrodeposit RGO (-1.2 V for 200 s) go_dispersion->rgo_electrodep cs_solution 5. Prepare 0.5% Chitosan in 1% Acetic Acid rgo_electrodep->cs_solution cs_electrodep 6. Electrodeposit Chitosan (-1.0 V for 200 s) cs_solution->cs_electrodep final_electrode Ready for Use: CS/RGO/GCE cs_electrodep->final_electrode

Caption: Workflow for the preparation of the CS/RGO modified GCE.

Detailed Steps:

  • GCE Polishing: Polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad. Rinse thoroughly with deionized water.

  • Cleaning: Sonicate the polished GCE in deionized water and then in ethanol (B145695) for 2 minutes each to remove any residual alumina particles. Dry the electrode under a stream of nitrogen.

  • RGO Electrodeposition:

    • Prepare a 0.5 mg/mL dispersion of graphene oxide (GO) in 0.1 M acetate buffer (pH 5.0).

    • Immerse the cleaned GCE into the GO dispersion.

    • Apply a constant potential of -1.2 V (vs. Ag/AgCl) for 200 seconds. This process simultaneously reduces GO to RGO and deposits it onto the GCE surface.

    • Rinse the resulting RGO/GCE gently with deionized water.

  • Chitosan Electrodeposition:

    • Prepare a 0.5% (w/v) chitosan solution in 1% (v/v) acetic acid.

    • Immerse the RGO/GCE into the chitosan solution.

    • Apply a constant potential of -1.0 V (vs. Ag/AgCl) for 200 seconds to deposit a chitosan film.

    • Rinse the final CS/RGO/GCE with deionized water and allow it to dry at room temperature.

Protocol for DMDS Determination
  • Prepare Supporting Electrolyte: Prepare a 0.1 M phosphate buffer solution (PBS) with a pH of 7.0.

  • Prepare DMDS Standard Solutions: Prepare a stock solution of DMDS in PBS. Perform serial dilutions to obtain standard solutions with concentrations ranging from 1.0 µM to 110.0 µM.

  • Electrochemical Cell Setup: Place the prepared CS/RGO/GCE (working electrode), Ag/AgCl (reference electrode), and Pt wire (counter electrode) into the electrochemical cell containing 10 mL of the PBS (pH 7.0) supporting electrolyte.

  • Background Scan: Record a background DPV scan in the supporting electrolyte from +0.6 V to +1.4 V.

    • DPV Parameters: Pulse amplitude: 50 mV; Pulse width: 50 ms; Scan rate: 20 mV/s.

  • Sample Measurement:

    • Add a known concentration of DMDS standard solution (or the aqueous sample to be tested) to the cell.

    • Stir the solution for 60 seconds to ensure homogeneity.

    • Allow the solution to become quiescent.

    • Record the DPV scan using the same parameters as the background scan.

  • Data Analysis:

    • Measure the peak current for the oxidation of DMDS (typically observed around +1.1 V vs. Ag/AgCl).

    • Subtract the background current from the sample peak current.

    • Construct a calibration curve by plotting the background-subtracted peak current versus the concentration of the DMDS standards.

    • Determine the concentration of DMDS in unknown samples by interpolating their peak currents from the calibration curve.

Conclusion

The described method, utilizing a glassy carbon electrode modified with reduced graphene oxide and chitosan, provides a simple, rapid, and highly sensitive platform for the electrochemical detection of this compound in aqueous solutions. The sensor demonstrates a wide linear range and a low detection limit, making it suitable for a variety of research and analytical applications. The detailed protocols and performance data presented in this note should enable researchers to successfully implement this technique for the accurate quantification of DMDS.

References

Application Notes and Protocols for In Situ Catalyst Presulfiding using DMDS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ catalyst presulfiding is a critical procedure for activating hydrotreating and hydrocracking catalysts, which are typically supplied in their oxide form. This process involves the conversion of metal oxides (e.g., molybdenum, cobalt, nickel) on the catalyst surface to their corresponding active metal sulfides. Dimethyl Disulfide (DMDS) is a widely used and highly effective sulfiding agent for this purpose due to its high sulfur content and favorable decomposition characteristics. Proper presulfiding ensures maximum catalyst activity for hydrodesulfurization (HDS) and hydrodenitrification (HDN) reactions, leading to optimal performance and extended catalyst life.[1][2][3][4][5][6][7][8]

This document provides detailed application notes and protocols for conducting in situ catalyst presulfiding using DMDS.

Properties and Advantages of DMDS

DMDS is the preferred sulfiding agent in many applications for several key reasons:

  • High Sulfur Content : DMDS contains approximately 68% sulfur by weight, making it an efficient source of sulfur for the activation process.[1][3][4][6]

  • Low Decomposition Temperature : In the presence of a hydrotreating catalyst, DMDS decomposes to generate hydrogen sulfide (B99878) (H₂S) at relatively low temperatures, typically in the range of 360-482°F (182-250°C).[1][3][4] Some sources indicate decomposition can begin as early as 180°C and is complete by 230°C.[9]

  • Controlled Reaction : The decomposition of DMDS occurs in a controlled manner, which helps to manage the exothermic nature of the sulfiding reactions and prevent temperature runaways that could damage the catalyst.[1][6]

  • Clean Byproducts : The primary byproduct of DMDS decomposition, besides H₂S, is methane (B114726) (CH₄), which does not cause premature coking of the catalyst bed.[1][2][3][4]

  • Ease of Handling : DMDS is a liquid at room temperature, which simplifies handling and injection into the process unit.[2][9]

Quantitative Data Summary

The following tables summarize key quantitative data for the in situ catalyst presulfiding process using DMDS.

Table 1: Properties of this compound (DMDS)

PropertyValueReference
Sulfur Content68% (w/w)[1][3][4][6]
Melting Point-85 °C[5]
Boiling Point109 °C[9]

Table 2: Typical Operating Parameters for In Situ Presulfiding with DMDS

ParameterValueNotesReference
DMDS Decomposition Temperature (Catalytic) 360 - 482°F (182 - 250°C)Dependent on pressure, residence time, and catalyst type (CoMo catalysts decompose DMDS at lower temperatures than NiMo catalysts).[1][3][4][10]
DMDS Thermal Decomposition (No Catalyst) > 1000°F (538°C)Highlights the importance of the catalyst in the decomposition process.[3][4][5][6]
Low-Temperature Sulfiding Hold 200 - 235°CInitial phase of sulfiding to begin the conversion of metal oxides.[11]
High-Temperature Sulfiding Hold 315 - 345°CEnsures complete sulfidation of the catalyst.[11]
Total Sulfur in Feed (Hydrocarbon + DMDS) 1.5 - 2.0% (w/w)Recommended concentration to ensure sufficient sulfur for the reaction.[11]
H₂S Concentration in Recycle Gas (High Temp. Hold) 3500 - 4000 ppmMonitored to ensure the sulfiding reaction is proceeding as expected.[11]
Water Produced Up to 10% of catalyst weightA key indicator of the progression of the sulfiding reaction.[11]

Experimental Protocols

The following is a generalized protocol for in situ catalyst presulfiding. Specific temperatures, pressures, and hold times should be adjusted based on the catalyst manufacturer's recommendations.

Pre-Sulfiding Preparations
  • Catalyst Loading : Load the fresh or regenerated catalyst into the reactor according to the manufacturer's guidelines.

  • System Purge and Pressure Test : Purge the system with an inert gas (e.g., nitrogen) to remove any air and perform a pressure test to ensure system integrity.

  • Catalyst Drying : Heat the catalyst bed under a flow of nitrogen or hydrogen to remove any adsorbed water. This is crucial as water can interfere with the sulfiding process. A typical drying step involves raising the catalyst bed temperature to a specified level and holding it until water is no longer detected at the outlet.

Catalyst Wetting
  • Introduce a sulfur-free hydrocarbon feed (e.g., gas oil) to the reactor to wet the catalyst bed. This ensures even distribution of the feed and the subsequently injected DMDS.

  • Circulate the wetting oil through the catalyst bed at a low temperature until the bed is fully saturated.

In Situ Sulfiding Procedure
  • Establish Hydrogen Flow : Pressurize the reactor with hydrogen to the target operating pressure.

  • Low-Temperature Sulfiding (First Hold) :

    • Increase the reactor temperature to the initial sulfiding temperature, typically between 200-230°C.[11] The heating rate should be controlled, for example, at 15-20°C per hour.[11]

    • Once the temperature is stable, begin injecting DMDS into the hydrocarbon feed at a controlled rate. The initial injection rate should be low to manage the exotherm from the sulfiding reactions.[11]

    • Hold the reactor at this temperature. During this phase, the metal oxides will begin to convert to metal sulfides, and water will be produced as a byproduct.[11] Monitor the temperature profile across the catalyst bed for any significant exotherms.

  • High-Temperature Sulfiding (Second Hold) :

    • After the initial hold, ramp up the reactor temperature to the final sulfiding temperature, typically in the range of 315-345°C.[11]

    • Continue DMDS injection. The H₂S concentration in the recycle gas will initially decrease as it reacts with the catalyst and then increase as the sulfiding nears completion.[11]

    • Maintain this temperature until the sulfiding process is complete. Completion is typically indicated by:

      • No further water production.[11]

      • Stabilization of hydrogen consumption.[11]

      • No significant temperature rise across the catalyst bed.[11]

      • A stable and high concentration of H₂S at the reactor outlet, indicating that the catalyst is no longer consuming sulfur.[12]

  • Post-Sulfiding :

    • Once sulfiding is complete, stop the DMDS injection.[11]

    • The catalyst is now in its active sulfide state and ready for the introduction of the actual process feed.

Monitoring the Sulfiding Process

Careful monitoring is essential for a successful presulfiding operation. Key parameters to track include:

  • Catalyst Bed Temperatures : Monitor temperatures at multiple points along the reactor to detect and control exotherms.[6]

  • Recycle Gas Composition : Use an online analyzer to continuously monitor the concentration of H₂S and hydrogen in the recycle gas.[11][13]

  • Water Production : Monitor the amount of water collected in the high-pressure separator.[11]

  • DMDS Injection Rate : Accurately measure and control the DMDS injection rate.[11]

Visualizations

In Situ Catalyst Presulfiding Workflow

G cluster_prep Preparation Phase cluster_sulfiding Sulfiding Phase cluster_monitoring Process Monitoring cluster_completion Completion catalyst_loading Catalyst Loading system_purge System Purge & Pressure Test catalyst_loading->system_purge catalyst_drying Catalyst Drying system_purge->catalyst_drying catalyst_wetting Catalyst Wetting catalyst_drying->catalyst_wetting h2_flow Establish H2 Flow catalyst_wetting->h2_flow low_temp_hold Low-Temperature Hold (200-230°C) h2_flow->low_temp_hold dmds_injection_start Start DMDS Injection low_temp_hold->dmds_injection_start monitor_temp Bed Temperatures low_temp_hold->monitor_temp high_temp_hold High-Temperature Hold (315-345°C) dmds_injection_start->high_temp_hold monitor_dmds DMDS Injection Rate dmds_injection_start->monitor_dmds dmds_injection_stop Stop DMDS Injection high_temp_hold->dmds_injection_stop high_temp_hold->monitor_temp monitor_gas Recycle Gas (H2S, H2) high_temp_hold->monitor_gas monitor_water Water Production high_temp_hold->monitor_water active_catalyst Active Sulfided Catalyst dmds_injection_stop->active_catalyst

Caption: Workflow for in situ catalyst presulfiding with DMDS.

DMDS Decomposition and Catalyst Sulfidation Pathway

G cluster_decomposition DMDS Decomposition cluster_sulfidation Catalyst Sulfidation DMDS DMDS (CH3-S-S-CH3) Mercaptan Methyl Mercaptan (CH3SH) DMDS->Mercaptan + H2 H2 Hydrogen (H2) Active_Catalyst Active Sulfide Catalyst (e.g., MoS2, Co9S8) Catalyst Catalyst Surface (e.g., MoO3, CoO) Catalyst->Active_Catalyst H2S Hydrogen Sulfide (H2S) Mercaptan->H2S + H2 Methane Methane (CH4) Mercaptan->Methane + H2 H2S->Active_Catalyst + Metal Oxide Water Water (H2O) Active_Catalyst->Water

Caption: Reaction pathway for DMDS decomposition and catalyst sulfidation.

Logical Relationships of Key Process Parameters

G Temp Temperature Decomposition DMDS Decomposition Rate Temp->Decomposition Sulfiding_Rate Sulfiding Reaction Rate Temp->Sulfiding_Rate Catalyst_Activity Final Catalyst Activity Temp->Catalyst_Activity Avoid Reduction Pressure Pressure Pressure->Decomposition H2_Partial_Pressure H2 Partial Pressure H2_Partial_Pressure->Sulfiding_Rate DMDS_Rate DMDS Injection Rate DMDS_Rate->Decomposition H2S_Gen H2S Generation Decomposition->H2S_Gen H2S_Gen->Sulfiding_Rate Exotherm Reaction Exotherm Sulfiding_Rate->Exotherm Sulfiding_Rate->Catalyst_Activity Exotherm->Temp

Caption: Interdependencies of key parameters in catalyst presulfiding.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Dimethyl Disulfide (DMDS) Artifact Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize the artifactual formation of dimethyl disulfide (DMDS) during air sampling and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMDS) artifact formation?

A1: DMDS artifact formation is the process where DMDS is unintentionally created during the sampling, storage, or analysis of an air sample. This happens when more reactive, less stable sulfur compounds, primarily methanethiol (B179389) (MT), oxidize or react to form the more stable DMDS.[1][2] This can lead to an overestimation of DMDS and an underestimation of the true precursor concentration in the original air sample.

Q2: What is the primary precursor to DMDS artifact formation?

A2: The most common precursor to DMDS artifact is methanethiol (CH₃SH), also known as methyl mercaptan.[1][2] Methanethiol is highly volatile and reactive, easily oxidizing to form DMDS, especially in the presence of certain metals or oxidants.[3][4]

Q3: Which air sampling method is best to minimize DMDS artifacts?

A3: The best method depends on the specific application, but the key is to use inert materials and control sample conditions.

  • Sorbent Tubes: This method can be effective if the right sorbent and conditions are used. Glass tubes packed with silica (B1680970) gel have shown good results for pre-concentrating methanethiol with minimal DMDS formation.[1][2] It is crucial to use inert-coated tubes and optimize the thermal desorption temperature, as excessively high temperatures can promote artifact formation.[1][5]

  • Canisters & Bags: Inert-coated canisters (e.g., SilcoCans, SUMMA canisters) and high-stability bags (e.g., Tedlar®, FlexFoil® PLUS) are widely used for whole air sampling.[6][7][8] However, even with these, reactivity can be an issue. Methanethiol has been observed to react on metal surfaces to produce DMDS.[3][4] Therefore, ensuring the entire sampling train (tubing, fittings, etc.) is made of inert materials is critical.[9][10]

Q4: How do sample storage time and temperature impact DMDS artifact formation?

A4: Storage time and temperature are critical factors.

  • Time: Samples should be analyzed as quickly as possible, preferably within 24 hours, as the stability of volatile sulfur compounds (VSCs) decreases over time.[6][11]

  • Temperature: Low temperatures significantly inhibit the conversion of methanethiol to DMDS. For sorbent tubes, storage at 0°C or lower is recommended, and storage at room temperature should be limited to a few minutes.[1][2] For sampling bags, storing samples at 5°C or 20°C results in significantly better recovery of thiols compared to 30°C.[12]

Q5: Are there other environmental factors that can cause DMDS artifacts?

A5: Yes, the presence of oxidants like ozone in the air can react with and degrade sulfur compounds, potentially leading to artifact formation.[13][14] It is recommended to use an ozone scrubber for artifact-free sampling of sulfur compounds.[15] Additionally, exposure to high-energy light can induce photooxidation.[16]

Troubleshooting Guide

Problem: My analytical results show unexpectedly high concentrations of DMDS and very low or no methanethiol.

  • Possible Cause 1: Oxidation on Active Surfaces. The most likely cause is the oxidation of methanethiol into DMDS during sampling or storage. This is often catalyzed by active sites on metal surfaces within the sampling train (e.g., stainless steel tubing, fittings).[3][4]

    • Solution: Ensure every component in the sample flow path is made from inert materials. Use inert-coated canisters, sorbent tubes, and transfer lines.[9][10]

  • Possible Cause 2: Improper Storage. The sample may have been stored for too long or at too high a temperature.

    • Solution: Analyze samples as quickly as possible after collection. Store samples at or below 0°C and minimize any time spent at room temperature.[1][2]

  • Possible Cause 3: High Desorption Temperature. If using thermal desorption, the temperature may be too high, causing thermal decomposition of methanethiol into DMDS on the sorbent or in the injector.

    • Solution: Optimize the desorption temperature. For methanethiol on silica gel, 80°C has been found to be an effective desorption temperature that minimizes artifact formation.[1][2]

Problem: My results for sulfur compounds are inconsistent and not reproducible.

  • Possible Cause 1: Sample Matrix Effects. High humidity or the presence of other reactive compounds in the sample can affect stability.

    • Solution: Use a permeation dryer or an appropriate moisture trap before the main collection media if high humidity is expected.[15]

  • Possible Cause 2: Inconsistent Sample Handling. Variations in the time between collection and analysis or in storage temperature will lead to variable degradation of reactive compounds.

    • Solution: Implement and strictly follow a standard operating procedure (SOP) for sample handling and storage. All samples should be treated identically.

  • Possible Cause 3: Media Contamination. The sampling media (bags, canisters, or tubes) may have residual sulfur compounds from previous use or manufacturing.

    • Solution: Always use high-purity, properly cleaned, and certified media. Run field blanks and media blanks with each batch of samples to check for background contamination.[17]

Data Presentation: VSC Stability in Sampling Media

Quantitative data from studies on the stability of volatile sulfur compounds (VSCs) are summarized below.

Table 1: Percent Recovery of VSCs in Different Sampling Bag Materials After 48 Hours.

CompoundSamplePro FlexFilmFlexFoil® PLUSTedlar®FluoroFilm FEP
Hydrogen Sulfide (B99878)High Background~85%~70%~20%
Methanethiol~70%~90%~85%<10%
Dimethyl Sulfide~95%~98%~95%~50%
This compound ~98% ~100% ~98% ~60%

Data synthesized from multiple studies for general comparison. Actual performance may vary.[6][7]

Table 2: Effect of Storage Temperature on Thiol Recovery (%) in Sampling Bags After 24 Hours.

CompoundTemperature: 5°CTemperature: 20°CTemperature: 30°C
Methanethiol (MeSH)80-93%80-93%76-78%
Ethanethiol (EtSH)79-95%79-95%77-80%
1-Butanethiol (1-BuSH)76-98%76-98%61-73%

Data extracted from a study on Tedlar, Mylar, and Nalophan bags, showing a clear trend of decreased stability at higher temperatures for thiols.[12]

Experimental Protocols

Protocol 1: Recommended Method for Air Sampling via Sorbent Tubes

  • Media Selection: Choose glass or inert-coated stainless steel tubes packed with a suitable sorbent. Silica gel is recommended for methanethiol.[1][2]

  • Sampling Train Setup:

    • Connect the sorbent tube to a calibrated personal sampling pump using minimal lengths of inert tubing (e.g., PFA, SilcoNert® coated).

    • If ozone is suspected to be present, place an ozone scrubber upstream of the sorbent tube.[15]

    • If high humidity is a concern, place a permeation dryer or moisture trap upstream.

  • Sample Collection: Draw a known volume of air through the sorbent tube at a calibrated flow rate. Do not exceed the breakthrough volume for the target analytes.

  • Post-Sampling Handling:

    • Immediately after sampling, cap the tubes with inert caps.

    • Place the tubes in a cooler with cold packs (or on dry ice) for transport to the lab. Storage at room temperature should not exceed a few minutes.[1][2]

  • Storage: Store the tubes in a freezer at ≤ 0°C until analysis.

  • Analysis: Analyze by Thermal Desorption-GC/MS (or SCD). Use an optimized desorption temperature (e.g., 80°C) to ensure efficient transfer of the analyte without inducing thermal degradation.[1][2]

Protocol 2: Recommended Method for Whole Air Sampling via Canister/Bag

  • Media Selection: Use an electropolished, inert-coated stainless steel canister (e.g., SilcoCan) or a high-stability sampling bag (e.g., FlexFoil® PLUS, Tedlar®).[6][7][8]

  • Preparation: Ensure the canister/bag is properly cleaned and evacuated before use. Conduct a media blank analysis to certify cleanliness.

  • Sampling Train Setup:

    • Use an inert-coated flow controller and minimal inert tubing. Avoid all non-inert metal components in the sample path.[3][4]

    • If sampling from a high-ozone environment, use an inert particle filter and ozone scrubber at the inlet.[15]

  • Sample Collection: Collect a grab sample or an integrated sample over a specific time period according to your experimental design.

  • Storage and Transport:

    • Store the sample away from direct sunlight and extreme temperatures.

    • For optimal stability of reactive thiols, store the bag/canister in a cool environment (~5-20°C) and analyze within 24-48 hours.[11][12]

  • Analysis: Analyze the sample by direct injection into a GC equipped with an appropriate detector (SCD, MS).

Visualizations

cluster_Pathway Chemical Pathway of DMDS Artifact Formation MT 2 x Methanethiol (CH₃SH) (Reactive Precursor) DMDS This compound (CH₃SSCH₃) (Stable Artifact) MT->DMDS Oxidation (e.g., on active surfaces, in presence of oxidants) H2 2H⁺ + 2e⁻

Caption: Oxidation of reactive methanethiol to stable this compound.

cluster_Workflow Optimized Experimental Workflow for Sulfur Compound Sampling Start Start: Define Objectives SelectMedia 1. Select Inert Media (e.g., SilcoCan, Silica Gel Tube) Start->SelectMedia AssembleTrain 2. Assemble Inert Sampling Train (Inert tubing, fittings) SelectMedia->AssembleTrain PreTreat 3. Pre-treatment (Optional) (Ozone scrubber, Dryer) AssembleTrain->PreTreat Collect 4. Collect Sample PreTreat->Collect Store 5. Immediate Cold Storage (≤ 0°C for tubes, Cool for canisters) Collect->Store Transport 6. Transport Cold Store->Transport Analyze 7. Prompt Analysis (< 24 hrs, Optimized Method) Transport->Analyze End End: Validated Data Analyze->End

Caption: Workflow for minimizing artifacts in volatile sulfur analysis.

cluster_Troubleshooting Troubleshooting Logic for High DMDS Artifacts Start High DMDS / Low Methanethiol Detected Q_Materials Is the entire sample path inert? Start->Q_Materials A_Materials_No Action: Replace all active components (steel tubing, etc.) with inert alternatives. Q_Materials->A_Materials_No No Q_Storage Was sample stored cold and analyzed promptly (<24h)? Q_Materials->Q_Storage Yes End Root Cause Identified A_Materials_No->End A_Storage_No Action: Revise sample handling SOP. Ensure immediate cold storage. Q_Storage->A_Storage_No No Q_TD Using TD? Is desorption temperature optimized? Q_Storage->Q_TD Yes A_Storage_No->End A_TD_No Action: Lower desorption temp. and re-validate method. Q_TD->A_TD_No No CheckBlanks Review field & media blanks. Are they clean? Q_TD->CheckBlanks Yes / NA A_TD_No->End A_Blanks_No Action: Suspect media contamination. Use certified clean media. CheckBlanks->A_Blanks_No No CheckBlanks->End Yes A_Blanks_No->End

Caption: Decision tree for troubleshooting high DMDS artifact levels.

References

Technical Support Center: Dimethyl Disulfide (DMDS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dimethyl disulfide (DMDS) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common interferences encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for DMDS analysis?

A1: The most prevalent methods for DMDS analysis are gas chromatography-based techniques. These include Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Gas Chromatography with a Flame Photometric Detector (GC-FPD). These methods offer high specificity and sensitivity for detecting and quantifying DMDS in various complex samples.[1]

Q2: I am seeing unexpected peaks in my chromatogram. What could be the cause?

A2: Unexpected peaks can arise from several sources, including:

  • Matrix Interferences: Components of the sample matrix other than DMDS can co-elute and be detected. This is common in complex samples like soil, food, and biological fluids.[2][3]

  • Solvent Impurities or Artifacts: The solvent used to dissolve the sample can contain impurities or degrade, leading to artifact peaks. For instance, Dimethyl Sulfoxide (DMSO) can sometimes produce interfering peaks.

  • Contamination: Contamination can be introduced from vials, septa, the GC inlet, or the column itself.[4][5][6]

  • Co-elution: Another compound in the sample may have a similar retention time to DMDS under the current chromatographic conditions.[7][8]

Q3: How can I identify if the interference is from the sample matrix?

A3: To determine if you are facing matrix effects, you can perform the following:

  • Analyze a Blank Matrix: Prepare and analyze a sample of the matrix without any DMDS spiked. Any peaks that appear are from the matrix itself.[9]

  • Post-extraction Spike: Compare the response of a standard solution of DMDS to a blank matrix extract spiked with the same concentration of DMDS. A significant difference in the signal indicates matrix-induced enhancement or suppression.[10][11]

  • Serial Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components and may result in a more accurate measurement.[12]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • The DMDS peak is not symmetrical. It may have a "tail" extending to the right or "front" to the left.

Possible Causes & Solutions:

CauseSolution
Active Sites in the Inlet or Column - Clean or replace the GC inlet liner.[4]- Use a column with an inert phase.[4]- Condition the column at a higher temperature.[13]
Column Overload - Reduce the injection volume.- Increase the split ratio.- Use a column with a higher capacity.[4]
Improper Column Installation - Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.[4]
Issue 2: Co-eluting or Overlapping Peaks

Symptoms:

  • A peak is present at or very near the retention time of DMDS, making accurate quantification difficult. The peak may appear as a shoulder on the DMDS peak.[8]

Possible Causes & Solutions:

CauseSolution
Inadequate Chromatographic Separation - Optimize the Temperature Program: Lowering the initial oven temperature or using a slower temperature ramp can improve separation.[7][14]- Change the Carrier Gas Flow Rate: Adjusting the flow rate can alter the resolution between peaks.[7]- Use a Different GC Column: A column with a different stationary phase chemistry may provide better selectivity for DMDS and the interfering compound.
Matrix Interference - Improve Sample Cleanup: Employ a more effective sample cleanup procedure to remove the interfering compounds before analysis. See the "Sample Preparation and Cleanup" section below.
Use of Mass Spectrometry - If using a mass spectrometer, you can often still quantify co-eluting peaks by using unique fragment ions for each compound.

Experimental Protocols

Protocol 1: Sample Extraction and Cleanup for Soil and Cucumber Samples

This protocol is adapted from a study on DMDS residue analysis in cucumber and soil.[1][3]

1. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of dichloromethane (B109758).
  • Vortex for 1 minute.
  • Place in a water bath at a specified temperature and time (e.g., 40°C for 20 minutes).
  • Centrifuge at 4000 rpm for 5 minutes.
  • Collect the supernatant (the dichloromethane layer).

2. Cleanup:

  • Prepare a cleanup tube containing a mixture of multiwalled carbon nanotubes (MWCNT) and biochar.[1][3]
  • Add the extracted supernatant to the cleanup tube.
  • Vortex for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.
  • Filter the supernatant through a 0.22 µm PTFE filter into a GC vial for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Water Samples

This protocol is a general guide based on methods for analyzing volatile sulfides in water.[1]

1. Sample Preparation:

  • Place a known volume of the water sample into a headspace vial.
  • Add a salt (e.g., NaCl) to increase the ionic strength, which helps drive volatile compounds into the headspace.

2. HS-SPME Procedure:

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial.
  • Allow the fiber to be exposed for a specific time at a controlled temperature to allow for the adsorption of volatile compounds, including DMDS.

3. Desorption and GC Analysis:

  • Retract the fiber and insert it into the heated inlet of the gas chromatograph.
  • The heat desorbs the analytes from the fiber onto the GC column for separation and detection.

Data Presentation

Table 1: Comparison of DMDS Analysis Methods in Different Matrices

MatrixAnalytical MethodExtraction SolventCleanup SorbentAverage Recovery (%)LOQReference
CucumberGC-MS/MSDichloromethaneMWCNT + Biochar84 - 101.50.05 mg/kg[3]
SoilGC-MS/MSDichloromethaneMWCNT + Biochar84 - 101.50.05 mg/kg[3]
FreshwaterHS-SPME-GC-FPD--93.39 - 99.344.1 ng/L[1]
SoilGC-MSEthyl Acetate-65.4 - 120.15 µg/kg

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution cluster_3 Confirmation Start Start DMDS Analysis Problem Unexpected Peak or Poor Peak Shape? Start->Problem CheckBlank Analyze Blank Matrix and Solvent Blank Problem->CheckBlank Yes End Accurate DMDS Result Problem->End No CheckSpike Perform Post-Extraction Spike CheckBlank->CheckSpike OptimizeGC Optimize GC Conditions (Temp, Flow, Column) CheckSpike->OptimizeGC ImproveCleanup Improve Sample Cleanup (e.g., new sorbent) CheckSpike->ImproveCleanup CheckSystem Check for System Contamination (Inlet, Septa, Syringe) CheckSpike->CheckSystem Reanalyze Re-analyze Sample OptimizeGC->Reanalyze ImproveCleanup->Reanalyze CheckSystem->Reanalyze Reanalyze->End

Caption: A workflow for troubleshooting interferences in DMDS analysis.

Sample_Prep_Workflow cluster_0 Sample Collection cluster_1 Extraction cluster_2 Cleanup cluster_3 Final Preparation Sample Homogenized Sample (e.g., Soil, Cucumber) Extraction Add Dichloromethane Vortex & Heat Sample->Extraction Centrifuge1 Centrifuge & Collect Supernatant Extraction->Centrifuge1 Cleanup Add Supernatant to Cleanup Tube (MWCNT + Biochar) Centrifuge1->Cleanup Centrifuge2 Vortex & Centrifuge Cleanup->Centrifuge2 Filter Filter through 0.22 µm PTFE Filter Centrifuge2->Filter GC_Analysis Analyze by GC-MS/MS Filter->GC_Analysis

Caption: Sample preparation workflow for DMDS analysis in complex matrices.

References

Technical Support Center: Optimizing Dimethyl Disulfide Decomposition Over Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the catalytic decomposition of dimethyl disulfide (DMDS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the catalytic decomposition of this compound (DMDS)?

A1: The optimal temperature for DMDS decomposition is highly dependent on the catalyst type, system pressure, and residence time. For sulfiding hydrotreating catalysts, the typical temperature range is 392-482°F (200-250°C).[1] However, complete conversion in catalytic oxidation processes may require higher temperatures, in the range of 500 to 600°C.[2] It's crucial to note that in the absence of a catalyst, thermal decomposition of DMDS to H₂S does not occur until temperatures exceed 1150°F (621°C).[1]

Q2: Which catalysts are most effective for DMDS decomposition?

A2: The most commonly used catalysts for DMDS decomposition in the context of sulfiding are hydrotreating catalysts. These include Cobalt-Molybdenum (CoMo) and Nickel-Molybdenum (NiMo) catalysts, typically supported on alumina.[1][3][4] For catalytic oxidation of DMDS, bimetallic catalysts such as Cu-Au and Pt-Au supported on γ-Al₂O₃, CeO₂, and CeO₂-Al₂O₃ have been investigated.[2]

Q3: What are the primary by-products of DMDS decomposition over a hydrotreating catalyst?

A3: In the presence of a hydrotreating catalyst and hydrogen, DMDS primarily decomposes into hydrogen sulfide (B99878) (H₂S) and methane (B114726) (CH₄).[1][4][5] The formation of methane is advantageous as it is not a precursor to coke formation on the catalyst.[1][5]

Q4: Can DMDS decomposition lead to catalyst coking?

A4: While the primary hydrocarbon by-product, methane, does not typically cause coking, improper process conditions can lead to coke formation.[1] Excessive injection rates of the sulfiding agent or insufficient hydrogen can contribute to coking.[1] Compared to other sulfiding agents like tertiary butyl polysulfide (TBPS), DMDS has a lower tendency to cause premature coking.[1][3]

Q5: What is catalyst poisoning in the context of DMDS decomposition?

A5: Catalyst poisoning refers to the deactivation of the catalyst due to strong chemical interactions with certain species.[6] In DMDS decomposition, sulfur compounds can act as poisons.[7] For instance, with transition metal oxide catalysts, the formation of stable metal sulfates at lower temperatures can reduce catalytic activity.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete DMDS Decomposition Temperature is too low.Gradually increase the reactor temperature. For hydrotreating catalysts, consider moving bed temperatures up to 450°F (232°C) as soon as practical.[4]
Insufficient residence time.Decrease the space velocity to allow for longer contact time between the DMDS and the catalyst.
Low system pressure.If possible, increase the system pressure to facilitate decomposition.[4]
Catalyst Deactivation Catalyst poisoning by sulfur compounds.For some catalysts, regeneration protocols involving reducing agents like H₂ can convert poisoning SOₓ species into volatile molecules.[7]
Coking on the catalyst surface.Ensure an adequate supply of hydrogen during the process and avoid over-injecting DMDS, especially at lower temperatures.[4]
Thermal degradation (sintering).Operate within the recommended temperature window for the specific catalyst to avoid loss of active surface area.
Uncontrolled Exothermic Reaction Rapid conversion of metal oxides to sulfides.The decomposition temperature range of DMDS (392-482°F) is ideal for controlling this exotherm.[1] Maintain a steady and controlled injection of DMDS.
Formation of Undesired By-products (e.g., formaldehyde, CO in oxidation) Operating temperature is too low for complete oxidation.For certain catalysts like Cu/Al, operating above 600°C can help avoid the formation of undesired intermediates.[2]

Quantitative Data Summary

Table 1: Decomposition Temperatures for DMDS over Various Catalysts

Catalyst TypeTemperature Range (°F)Temperature Range (°C)Notes
Hydrotreating Catalysts392 - 482200 - 250Ideal for controlling the reaction exotherm.[1]
CoMo CatalystsLower end of the hydrotreating rangeLower end of the hydrotreating rangeDecomposes DMDS at a lower temperature than NiMo catalysts.[1][3]
NiMo CatalystsHigher end of the hydrotreating rangeHigher end of the hydrotreating rangeRequires a slightly higher temperature for complete decomposition compared to CoMo.[1][3]
DMDS Evolution® E2Begins at 356, full at 446+Begins at 180, full at 230+A specific formulation with a lower decomposition temperature.[9]
Cu-Au/Al, Cu-Au/Ce-Al932 - 1112500 - 600For complete conversion in catalytic oxidation.[2]
No Catalyst (Thermal Decomposition)> 1150> 621Significantly higher temperature required without a catalyst.[1]

Table 2: Influence of Process Variables on DMDS Decomposition Temperature

VariableImpact on Decomposition TemperatureExplanation
Pressure InverseHigher pressure generally lowers the required decomposition temperature.[4]
Residence Time (Space Velocity) Inverse (Direct for Space Velocity)Longer residence time (lower space velocity) allows for decomposition at lower temperatures.[4]
Catalyst Type VariesDifferent catalysts have different activities, affecting the required temperature. For example, CoMo is more active than NiMo for DMDS decomposition.[1][3]

Experimental Protocols

General Protocol for In-Situ Sulfiding of Hydrotreating Catalysts
  • Catalyst Loading: Load the hydrotreating catalyst into the reactor.

  • System Purge: Purge the reactor with an inert gas (e.g., nitrogen) to remove any air and moisture.

  • Pressurization: Pressurize the reactor with hydrogen to the desired operating pressure.

  • Heating: Heat the reactor to the initial DMDS injection temperature, typically around 370°F (188°C) or higher.[1][3]

  • DMDS Injection: Begin a controlled injection of DMDS into the hydrogen stream.

  • Temperature Ramp: Gradually increase the reactor temperature to the target sulfiding temperature (e.g., 450°F or 232°C).[4]

  • Monitoring: Continuously monitor the reactor temperature, pressure, and the concentration of H₂S in the outlet stream.

  • Hold: Maintain the target temperature until H₂S breakthrough is observed and the concentration stabilizes, indicating the completion of the sulfiding process.

  • Completion: Stop the DMDS injection and maintain the catalyst under a hydrogen atmosphere as you proceed to the next process step.

General Protocol for Catalytic Oxidation of DMDS
  • Catalyst Preparation: Place a known mass of the catalyst in a fixed-bed reactor.

  • Pre-treatment: Pretreat the catalyst under a specific gas flow (e.g., air or an inert gas) at an elevated temperature to clean the surface.

  • Cooling: Cool the catalyst to the desired starting reaction temperature.

  • Gas Mixture Introduction: Introduce a gas mixture containing DMDS, oxygen (typically from air), and a balance of inert gas (e.g., nitrogen) into the reactor at a controlled flow rate.

  • Temperature Program: Ramp the reactor temperature at a controlled rate (e.g., 2°C/min) over the desired experimental range (e.g., 200 to 600°C).[2]

  • Product Analysis: Continuously analyze the composition of the effluent gas stream using techniques such as mass spectrometry or gas chromatography to determine the conversion of DMDS and the yields of various products (e.g., SO₂, CO₂, H₂O).[2]

  • Data Collection: Record the DMDS conversion and product yields as a function of temperature.

Visualizations

DMDS_Decomposition_Pathway cluster_inputs Reactants & Conditions cluster_outputs Products DMDS This compound (CH₃SSCH₃) H2S Hydrogen Sulfide (H₂S) DMDS->H2S Decomposition Methane Methane (CH₄) DMDS->Methane Decomposition Catalyst Hydrotreating Catalyst (e.g., CoMo, NiMo) Hydrogen Hydrogen (H₂) Heat Heat (392-482°F / 200-250°C)

Caption: Catalytic decomposition pathway of DMDS.

Troubleshooting_Workflow Start Incomplete DMDS Decomposition CheckTemp Is Temperature in Optimal Range? Start->CheckTemp IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckPressure Is Pressure Sufficient? CheckTemp->CheckPressure Yes IncreaseTemp->CheckTemp IncreasePressure Increase Pressure CheckPressure->IncreasePressure No CheckSV Is Space Velocity Too High? CheckPressure->CheckSV Yes IncreasePressure->CheckPressure DecreaseSV Decrease Space Velocity CheckSV->DecreaseSV Yes End Decomposition Optimized CheckSV->End No DecreaseSV->CheckSV

Caption: Troubleshooting workflow for incomplete decomposition.

References

Technical Support Center: Analysis of Dimethyl Disulfide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl disulfide (DMDS) in aqueous solutions. The information provided aims to help ensure the stability of DMDS during sample preparation and analysis, leading to more accurate and reproducible results.

FAQs: Stabilizing this compound

Q1: Why is my this compound (DMDS) concentration inconsistent in aqueous solutions?

A1: Inconsistent DMDS concentrations are often due to its inherent volatility and reactivity. Several factors can contribute to its loss in aqueous solutions, including:

  • Evaporation: DMDS is a volatile organic compound and can be lost from samples that are not properly sealed.[1] It is crucial to use hermetically sealed vials for storage and analysis.

  • Photodegradation: Exposure to sunlight or UV radiation can lead to the rapid decomposition of DMDS.[2][3] In oxic aqueous solutions exposed to solar radiation, the half-life of DMDS can be as short as 43 ± 13 seconds.[2]

  • Adsorption: DMDS can adsorb to the surfaces of sampling and storage containers, as well as to particulate matter within the sample.

  • Microbial Degradation: If samples are not properly preserved, microorganisms can degrade DMDS.

  • Oxidation: In the presence of oxidizing agents, DMDS can be oxidized, leading to its degradation.

Q2: What is the optimal pH for storing aqueous DMDS solutions?

A2: The stability of DMDS can be influenced by pH. While photodegradation appears to be independent of pH, other degradation pathways may be pH-dependent.[2] For biological samples, acidification is a common preservation technique. For instance, in the analysis of DMDS in whole blood, the addition of sulfuric acid is a key step in the sample preparation process. While specific studies on the long-term stability of DMDS at various pH values in simple aqueous solutions are limited, minimizing pH extremes is generally advisable unless a specific protocol dictates otherwise.

Q3: How should I store my aqueous DMDS samples before analysis?

A3: Proper storage is critical for maintaining the integrity of your DMDS samples. Key recommendations include:

  • Temperature: Store samples at low temperatures. For aqueous samples, refrigeration at 4°C is a common practice, with analysis recommended within 24 hours.[4] For biological matrices that have been appropriately treated (e.g., with acid), storage at -30°C or -80°C can ensure stability for at least 90 days.[5]

  • Light: Protect samples from light at all times by using amber vials or by covering clear vials with aluminum foil.[2][3]

  • Sealing: Use vials with airtight seals, such as those with PTFE/silicone septa, to prevent evaporative losses.[1][6]

Q4: Can I use preservatives to stabilize DMDS in my aqueous samples?

A4: Yes, preservatives can be used, particularly to inhibit microbial activity. The choice of preservative will depend on the analytical method and the sample matrix. For example, in the analysis of DMDS in tap water, preservatives are used to eliminate residual disinfectants that could degrade the analyte.[4] It is essential to validate that the chosen preservative does not interfere with the DMDS analysis.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of DMDS in aqueous solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No DMDS Peak Detected 1. Sample Degradation: DMDS may have degraded due to exposure to light, elevated temperature, or improper sealing. 2. Analyte Loss During Sample Preparation: Volatilization during sample transfer or extraction. 3. Adsorption: DMDS may have adsorbed to container surfaces or septa. 4. Instrumental Issues: Leak in the GC inlet, improper column installation, or detector malfunction.1. Review Sample Handling: Ensure samples are protected from light, stored at the recommended temperature, and in hermetically sealed vials. Prepare fresh standards and re-analyze. 2. Minimize Headspace and Exposure: Work quickly during sample preparation. Use vials with minimal headspace. Cool samples and solvents before opening vials. 3. Use Inert Materials: Utilize silanized glass vials and PTFE-lined septa to minimize adsorption. 4. Perform Instrument Maintenance: Check for leaks using an electronic leak detector. Re-install the column according to the manufacturer's instructions. Verify detector performance with a known standard.
Poor Peak Shape (Fronting or Tailing) 1. Column Overload: Injecting too much sample. 2. Active Sites in the GC System: Contamination or degradation of the inlet liner or column. 3. Improper Injection Technique: Too slow or too fast injection speed for manual injections. 4. Condensation Effects: Incorrect temperature settings in the inlet or transfer line.1. Dilute the Sample: Reduce the concentration of the sample and re-inject. 2. System Maintenance: Replace the inlet liner and septum. Trim the first few centimeters of the column. Use a column specifically designed for sulfur compound analysis.[7] 3. Optimize Injection: Use an autosampler for consistent injections. If manual, inject smoothly and quickly. 4. Check Temperatures: Ensure the inlet and transfer line temperatures are appropriate for the volatility of DMDS without causing degradation.
High Variability in Replicate Injections 1. Inconsistent Injection Volume: Issue with the syringe or autosampler. 2. Sample Instability in the Autosampler: DMDS may be degrading in the vials while waiting for injection. 3. Leaks in the System: A small, intermittent leak can cause variable results.1. Check Injection System: Inspect the syringe for bubbles or damage. Run a diagnostic check on the autosampler. 2. Cool the Autosampler Tray: If available, use a cooled autosampler tray. Minimize the time samples spend in the autosampler before injection. 3. Thorough Leak Check: Perform a comprehensive leak check of the entire GC system from the gas source to the detector.

Quantitative Data on DMDS Stability

The stability of DMDS in aqueous solutions is highly dependent on the storage conditions. The following tables summarize available quantitative data.

Table 1: Photodegradation of DMDS in Oxic Aqueous Solution

ConditionHalf-lifeReference
Solar Irradiation43 ± 13 seconds[2]

Note: The photodegradation of DMDS in aqueous solutions is rapid and has been found to be independent of pH.[2]

Table 2: Stability of DMDS in Biological Matrix (Swine Blood) with Acidification

Storage TemperatureDuration of StabilityReference
4°CAt least 30 days[5]
-30°CAt least 90 days[5]
-80°CAt least 90 days[5]

Experimental Protocols

Protocol 1: Sample Collection and Preservation for Headspace GC-MS Analysis of DMDS in Water

This protocol is adapted from methodologies for analyzing volatile sulfur compounds in aqueous matrices.[6]

  • Sample Collection:

    • Collect water samples in amber glass vials, leaving minimal headspace.

    • If amber vials are unavailable, wrap clear glass vials completely in aluminum foil immediately after collection.

  • Preservation:

    • If the sample contains residual chlorine or other oxidants, a quenching agent should be added. Sodium thiosulfate (B1220275) is a common choice, but its suitability should be verified to ensure it does not interfere with DMDS analysis.

    • For microbial inhibition, acidification with a strong acid (e.g., sulfuric acid) to a pH < 2 can be effective. The exact amount and type of acid should be validated for your specific sample matrix and analytical method.

  • Storage:

    • Immediately after collection and preservation, seal the vials with PTFE-lined septa.

    • Store the samples at 4°C.

  • Analysis:

    • Analyze the samples as soon as possible, ideally within 24 hours of collection.[4]

    • Allow samples to equilibrate to room temperature before analysis if required by the analytical method.

Protocol 2: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of DMDS

This is a general protocol for the analysis of DMDS in aqueous samples. Instrument parameters should be optimized for your specific application.

  • Sample Preparation:

    • Transfer a known volume of the aqueous sample into a headspace vial.

    • Add a salting-out agent (e.g., NaCl) to increase the volatility of DMDS.

    • If using an internal standard, add it to the vial.

    • Immediately seal the vial.

  • Headspace Incubation:

    • Place the vial in the headspace autosampler.

    • Incubate the sample at a controlled temperature (e.g., 50-80°C) for a specific time to allow DMDS to partition into the headspace.

  • GC-MS Analysis:

    • Injection: Automatically inject a known volume of the headspace gas into the GC.

    • GC Column: Use a column suitable for volatile sulfur compounds, such as a DB-Sulfur SCD column.[7]

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a temperature that allows for the elution of DMDS and separation from other compounds.

    • MS Detection: Use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for DMDS (e.g., m/z 94, 79, 45).

Visualizations

Experimental_Workflow Experimental Workflow for DMDS Analysis cluster_prep Sample Preparation & Preservation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Amber Vials, Min. Headspace) Preservation 2. Preservation (e.g., Acidification, Quenching Agent) SampleCollection->Preservation Storage 3. Storage (4°C, Protected from Light) Preservation->Storage HeadspacePrep 4. Headspace Vial Prep (Salting Out, Internal Std) Storage->HeadspacePrep Incubation 5. Headspace Incubation (Controlled Temp & Time) HeadspacePrep->Incubation GCMS 6. GC-MS Analysis (SIM Mode) Incubation->GCMS Quantification 7. Quantification (Calibration Curve) GCMS->Quantification Reporting 8. Reporting Results Quantification->Reporting

Caption: Workflow for DMDS Analysis in Aqueous Samples.

Troubleshooting_Logic Troubleshooting Logic for Low DMDS Recovery Start Low or No DMDS Peak CheckSampleHandling Sample Handling Issue? Start->CheckSampleHandling CheckInstrument Instrument Issue? CheckSampleHandling->CheckInstrument No SolutionHandling Solution: - Protect from light - Use sealed vials - Store at 4°C CheckSampleHandling->SolutionHandling Yes CheckMethod Method Issue? CheckInstrument->CheckMethod No SolutionInstrument Solution: - Leak check - Replace liner/septum - Check detector CheckInstrument->SolutionInstrument Yes SolutionMethod Solution: - Optimize headspace temp - Check for matrix effects - Dilute sample CheckMethod->SolutionMethod Yes

References

Technical Support Center: High-Purity Dimethyl Disulfide (DMDS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to provide guidance on the purification of dimethyl disulfide (DMDS) to high purity. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Incomplete Separation of Impurities During Fractional Distillation

  • Question: My purified DMDS still shows the presence of closely boiling impurities like dimethyl sulfide (B99878) (DMS) or methyl mercaptan (MeSH) after fractional distillation. How can I improve the separation?

  • Answer: Incomplete separation during fractional distillation is a common challenge due to the close boiling points of DMDS and some of its common impurities. To enhance separation efficiency, consider the following:

    • Increase Column Efficiency: Employ a fractionating column with a higher number of theoretical plates. Packed columns (e.g., with Raschig rings or structured packing) or longer Vigreux columns are recommended over simple distillation setups.

    • Optimize Reflux Ratio: A higher reflux ratio can improve separation but will increase the distillation time. Start with a reflux ratio of at least 5:1 (refluxing liquid to distilled product) and adjust as needed based on the separation achieved.

    • Slow Distillation Rate: A slower distillation rate allows for better vapor-liquid equilibrium to be established on each theoretical plate within the column, leading to a more efficient separation. Aim for a distillation rate of 1-2 drops per second.

    • Ensure Adiabatic Conditions: Insulate the distillation column to minimize heat loss to the surroundings. This helps maintain the temperature gradient necessary for efficient fractionation. Wrapping the column with glass wool or aluminum foil is an effective method.[1]

    • Foreshot and Tails Collection: Collect an initial fraction (foreshot) that will be enriched in lower-boiling impurities. Similarly, collect a final fraction (tails) that may contain higher-boiling impurities. The main, high-purity DMDS fraction should be collected at a stable boiling point.

Issue 2: Presence of Water in Purified DMDS

  • Question: My final DMDS product is cloudy or shows a water peak in the analytical characterization (e.g., Karl Fischer titration, NMR). How can I effectively remove water?

  • Answer: Water can be introduced from starting materials, solvents, or atmospheric moisture. Its removal is crucial as it can interfere with subsequent reactions.

    • Drying Agents: Before distillation, dry the crude DMDS with a suitable drying agent. Anhydrous magnesium sulfate (B86663) or calcium chloride are effective. Allow the DMDS to stand over the drying agent for several hours with occasional swirling, then filter before distillation.

    • Azeotropic Distillation: If significant amounts of water are present, consider azeotropic distillation. By adding a solvent that forms a low-boiling azeotrope with water (e.g., toluene), the water can be removed as the azeotrope during the initial phase of the distillation. The remaining purified DMDS can then be collected at its boiling point.

    • Inert Atmosphere: Perform all handling and distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Issue 3: Thermal Decomposition During Distillation

  • Question: I am observing discoloration (yellowing) or the formation of solid byproducts in the distillation flask, suggesting thermal decomposition of the DMDS. What can I do to prevent this?

  • Answer: this compound can decompose at elevated temperatures, especially in the presence of impurities.

    • Vacuum Distillation: Lowering the pressure of the distillation system will reduce the boiling point of DMDS, allowing for distillation at a lower temperature and minimizing thermal stress on the compound.

    • Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating of the distillation flask. Avoid heating the flask to dryness, as this can lead to the formation of non-volatile, potentially hazardous residues.

    • Purge with Inert Gas: Before heating, purge the distillation apparatus with an inert gas to remove oxygen, which can promote oxidative decomposition at higher temperatures.

Section 2: Frequently Asked Questions (FAQs)

1. What are the most common impurities in crude this compound?

  • Common impurities depend on the synthesis route but often include dimethyl sulfide (DMS), dimethyl trisulfide (DMTS), methyl mercaptan (MeSH), and unreacted starting materials.[2][3] Side reactions can also lead to the formation of other sulfur-containing compounds.[4]

2. What is the recommended method for assessing the purity of DMDS?

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both quantifying the purity of DMDS and identifying volatile impurities.[5][6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities, especially non-volatile ones.[9][10][11][12][13] Karl Fischer titration is the standard method for determining water content.

3. How should high-purity this compound be stored?

  • High-purity DMDS should be stored in a tightly sealed, amber glass container to protect it from light. To prevent contamination with atmospheric moisture and oxygen, it is best to store it under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration is recommended to minimize vapor pressure and potential degradation.

4. What are the key safety precautions when working with this compound?

  • DMDS is a flammable liquid with a strong, unpleasant odor. It is also toxic if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or butyl rubber), and a lab coat.

5. Can extractive distillation be used to purify DMDS?

  • Yes, extractive distillation can be an effective method for separating DMDS from impurities with which it forms an azeotrope or has a very close boiling point. This technique involves adding a high-boiling solvent (entrainer) that alters the relative volatilities of the components in the mixture, facilitating their separation. Dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective entrainer for separating DMDS from other compounds.[14][15]

Section 3: Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
This compound (DMDS)C₂H₆S₂94.19109-1101.0625
Dimethyl Sulfide (DMS)C₂H₆S62.1337.30.848
Methyl Mercaptan (MeSH)CH₄S48.1160.867
Dimethyl Trisulfide (DMTS)C₂H₆S₃126.251701.205

Data compiled from various sources.

Table 2: Recommended GC-MS Parameters for DMDS Purity Analysis

ParameterRecommended Setting
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[16]
Carrier Gas Helium at a constant flow of 1.0 mL/min[16]
Injector Temperature 230 °C[16]
Injection Mode Splitless (for trace analysis) or Split (for major component analysis)[16]
Oven Program Initial 40°C (hold 3 min), ramp at 5°C/min to 50°C (hold 7 min)[16]
MS Source Temperature 230 °C[16]
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35-200 amu

Section 4: Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

  • Drying the Crude DMDS:

    • To the flask containing crude DMDS, add anhydrous magnesium sulfate (approximately 10 g per 100 mL of DMDS).

    • Stopper the flask and swirl gently. Let it stand for at least 4 hours, or overnight, to ensure complete drying.

    • Filter the DMDS into a dry round-bottom flask suitable for distillation.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size (the liquid should fill about half to two-thirds of the flask).

    • Add a magnetic stir bar to the distillation flask.

    • Attach a fractionating column (e.g., Vigreux or packed column) to the distillation flask.

    • Place a distillation head with a thermometer on top of the column. Ensure the top of the thermometer bulb is level with the side arm leading to the condenser.

    • Attach a condenser and a receiving flask.

    • Insulate the fractionating column with glass wool or aluminum foil.[1]

  • Distillation:

    • Begin stirring and gently heat the distillation flask using a heating mantle.

    • Observe the vapor rising slowly up the column. A "ring" of condensing vapor should be visible.[17]

    • Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second into the receiving flask.[17]

    • Discard the initial fraction (foreshot), which will contain any low-boiling impurities.

    • Collect the main fraction when the temperature at the distillation head stabilizes at the boiling point of DMDS (approx. 109-110 °C at atmospheric pressure).

    • Monitor the temperature throughout the distillation. A drop in temperature indicates that the main product has been distilled.

    • Stop the distillation before the flask goes to dryness.

    • Allow the apparatus to cool completely before disassembling.

Protocol 2: Purity Analysis of this compound by GC-MS

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of the purified DMDS in a high-purity solvent such as dichloromethane (B109758) or hexane.

    • If necessary, prepare a series of dilutions for calibration.

  • Instrument Setup:

    • Set up the GC-MS system according to the parameters outlined in Table 2.

    • Allow the system to stabilize.

  • Injection and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Start the data acquisition.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Identify the DMDS peak based on its retention time and mass spectrum.

    • Identify any impurity peaks by comparing their mass spectra to a library database (e.g., NIST).

    • Calculate the purity of the DMDS based on the relative peak areas (assuming similar response factors for closely related sulfur compounds). For more accurate quantification, use a calibration curve with standards of the expected impurities.

Section 5: Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Fractional Distillation cluster_analysis Analysis & Storage crude_dmds Crude DMDS drying Drying with Anhydrous MgSO₄ crude_dmds->drying filtration Filtration drying->filtration distillation_setup Assemble Distillation Apparatus filtration->distillation_setup heating Gentle Heating & Stirring distillation_setup->heating foreshot Collect Foreshot (Impurities) heating->foreshot main_fraction Collect Main Fraction (Pure DMDS) foreshot->main_fraction tails Collect Tails main_fraction->tails gcms_analysis GC-MS Analysis main_fraction->gcms_analysis nmr_analysis NMR Analysis main_fraction->nmr_analysis storage Store under Inert Atmosphere gcms_analysis->storage nmr_analysis->storage

Caption: Experimental workflow for the purification of this compound.

Caption: Troubleshooting decision tree for DMDS purification.

References

Preventing oxidation of methanethiol to dimethyl disulfide during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of methanethiol (B179389) to dimethyl disulfide (DMDS) during analytical procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.

Troubleshooting Guides

This section addresses common issues encountered during methanethiol analysis, providing potential causes and actionable solutions.

Issue Potential Cause(s) Solution(s)
Low or no methanethiol detected, but a large this compound (DMDS) peak is present. Oxidation during sampling: Methanethiol is highly reactive and can oxidize upon contact with air and certain materials.- Use inert sampling materials such as glass or Silonite-treated stainless steel. - For air sampling, use sorbent tubes packed with silica (B1680970) gel or glass fiber filters impregnated with mercuric acetate (B1210297) (as per NIOSH Method 2542) to stabilize the methanethiol immediately upon collection.[1][2][3]
Oxidation during storage: Improper storage temperature and extended storage times can lead to significant loss of methanethiol.- Store samples at or below 0°C immediately after collection.[2][3] - Minimize storage time; analyze samples as quickly as possible. Room temperature storage should be limited to a few minutes.[2][3]
Oxidation during analysis: High temperatures in the GC inlet or on the analytical column can promote oxidation.- Optimize the thermal desorption temperature; for TD-GC-MS, 80°C has been found to be an effective desorption temperature.[2][3] - Use a well-maintained and inert GC system to prevent catalytic oxidation.
Inconsistent or poor recovery of methanethiol. Improper sample collection technique: Breakthrough of methanethiol from the sorbent tube can occur if the sampling flow rate is too high or the sampling volume is too large.- Calibrate the sampling pump accurately and operate within the recommended flow rate (e.g., 0.1 to 0.2 L/min for NIOSH 2542).[1] - Ensure the total sample volume does not exceed the breakthrough volume of the sorbent material.
Inefficient extraction or desorption: The methanethiol may not be completely released from the collection medium during sample preparation.- For mercuric acetate filters, ensure complete reaction with hydrochloric acid to release the methanethiol.[1] - For thermal desorption, ensure the desorption temperature and time are optimized for the specific sorbent material and analytical system.[2][3]
Sample matrix effects: Other components in the sample may interfere with the analysis or contribute to the degradation of methanethiol.- Consider using a derivatization agent like N-ethylmaleimide (NEM) to protect the thiol group and enhance its stability and chromatographic performance.[4]
Peak tailing for methanethiol. Active sites in the GC system: The polar nature of the thiol group can lead to interactions with active sites in the injector, column, or detector.- Use a deactivated inlet liner and a column specifically designed for sulfur compound analysis. - Ensure all connections in the flow path are properly made to avoid dead volume.
Co-elution with other compounds: The methanethiol peak may be tailing due to interference from a co-eluting compound.- Adjust the GC temperature program or use a column with a different selectivity to improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of methanethiol oxidation to this compound?

A1: The oxidation of methanethiol (CH₃SH) to this compound (CH₃SSCH₃) typically proceeds through a free radical mechanism involving a thiyl radical intermediate (CH₃S•). In the presence of an oxidizing agent, such as molecular oxygen, two methanethiol molecules can be oxidized to form a disulfide bond and water. This process can be accelerated by factors such as heat, light, and the presence of metal ions.

Q2: How does pH affect the stability of methanethiol in aqueous samples?

A2: The stability of methanethiol is pH-dependent. At neutral to alkaline pH, the thiol group (-SH) is more readily deprotonated to the more nucleophilic thiolate anion (-S⁻). This anion is more susceptible to oxidation, leading to a faster rate of this compound formation. Conversely, acidic conditions can help to stabilize methanethiol. However, in some biological systems, alkaline conditions (pH 8-9) have been shown to be optimal for methanethiol production.

Q3: What are the best practices for storing samples to be analyzed for methanethiol?

A3: Immediate analysis after collection is ideal. If storage is necessary, it is critical to minimize the potential for oxidation. Samples should be stored at low temperatures, at or below 0°C, to significantly slow the rate of oxidation.[2][3] Storage at room temperature should be avoided and limited to a few minutes at most.[2][3] For air samples collected on sorbent tubes, storage at low temperatures is also crucial.

Q4: Can I use antioxidants to prevent the oxidation of methanethiol?

A4: While the use of general antioxidants has been explored for preventing the oxidation of other thiol compounds, specific data on their effectiveness for methanethiol during analysis is limited. A more common and validated approach is the use of stabilizing agents during sampling, such as mercuric acetate, or derivatizing agents like N-ethylmaleimide (NEM) that specifically protect the thiol group.

Q5: What is derivatization and how can it help in methanethiol analysis?

A5: Derivatization is a chemical reaction that transforms an analyte into a more stable and easily detectable compound. For methanethiol, derivatization with an agent like N-ethylmaleimide (NEM) protects the reactive thiol group from oxidation by forming a stable thioether.[4] This can improve the recovery and reproducibility of the analysis, especially when dealing with complex matrices or when immediate analysis is not possible.

Data Presentation

The stability of methanethiol is highly dependent on the sampling and storage conditions. The following table summarizes recovery data from various studies.

Sampling/Storage Method Analyte Storage Duration Storage Temperature Recovery Rate (%) Reference
Mercuric Acetate Impregnated FilterMethanethiol3 weeksAmbient98.6 ± 8.9NIOSH 2542[1][5]
Tedlar BagMethanethiol24 hours30°C~75Le et al. (2013) as cited in[6]
Tedlar BagMethanethiol4 hoursNot specified>90[6]
Sorbent TubeMethanethiol>2 hoursNot specifiedSignificant loss[6]
Fused-Silica Lined CanisterMethanethiol14 daysNot specified>90[7]
Polyvinyl Fluoride (PVF) BagMethanethiol24 hoursWarm, humidProblematic stability[8]
Dried CanisterMethanethiol24 hoursWarm, humid65[8]

Experimental Protocols

Protocol 1: Sampling of Methanethiol in Air using NIOSH Method 2542

This protocol is a summary of the NIOSH 2542 method for collecting methanethiol from air.

Materials:

  • Glass fiber filters (37-mm)

  • 5% (w/v) aqueous solution of mercuric acetate

  • Two-piece filter cassettes

  • Personal sampling pump

  • 25% (v/v) hydrochloric acid

  • 1,2-dichloroethane (B1671644)

  • Separatory funnel (30-mL)

Procedure:

  • Filter Preparation: Immerse 37-mm glass fiber filters in a 5% (w/v) aqueous solution of mercuric acetate. Allow the filters to air dry and then assemble them in two-piece filter cassettes without backup pads.[1]

  • Sample Collection:

    • Calibrate the personal sampling pump with a representative filter cassette in line to a flow rate between 0.1 and 0.2 L/min.[1]

    • Connect the filter cassette to the sampling pump and collect a total air sample of 10 to 150 L.[1]

    • Immediately after sampling, cap the filter cassette and protect it from light.[1]

  • Sample Extraction:

    • Add 20 mL of 25% (v/v) hydrochloric acid and 5 mL of 1,2-dichloroethane to a 30-mL separatory funnel.[1]

    • Carefully place the sample filter into the separatory funnel.

    • Shake the funnel for 2 minutes.

    • Allow the phases to separate for at least 5 minutes.

    • Drain the 1,2-dichloroethane layer (which now contains the methanethiol) into a vial for analysis.

Protocol 2: Analysis by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

This is a general protocol for the analysis of methanethiol and this compound. Specific parameters should be optimized for your instrument.

Instrumentation:

  • Thermal Desorber (TD)

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., a low-polarity column)

  • Mass Spectrometer (MS)

Procedure:

  • Thermal Desorption:

    • Place the sorbent tube (e.g., silica gel) containing the collected sample into the thermal desorber.

    • Desorb the analytes by heating the tube. An optimal desorption temperature of 80°C has been reported for methanethiol on silica gel.[2][3]

    • The desorbed analytes are transferred to a cold trap to focus them into a narrow band.

    • Rapidly heat the cold trap to inject the analytes onto the GC column.

  • Gas Chromatography:

    • Use a temperature program that effectively separates methanethiol and this compound from other components in the sample. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature.

  • Mass Spectrometry:

    • Operate the mass spectrometer in electron ionization (EI) mode.

    • Acquire data in full scan mode to identify all compounds present or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity for methanethiol and this compound.

    • Characteristic m/z ions for identification:

      • Methanethiol: 48 (M+), 47, 45

      • This compound: 94 (M+), 79, 45

Visualizations

Oxidation Pathway of Methanethiol

Oxidation_Pathway MT1 Methanethiol (CH₃SH) Radical Thiyl Radical (CH₃S•) MT1->Radical - H• MT2 Methanethiol (CH₃SH) MT2->Radical - H• DMDS This compound (CH₃SSCH₃) Radical->DMDS + CH₃S• Oxidant [Oxidant] (e.g., O₂) Oxidant->Radical

Caption: Oxidation of methanethiol to this compound via a thiyl radical intermediate.

Experimental Workflow: NIOSH 2542 Sampling

NIOSH_Workflow cluster_sampling 1. Sample Collection cluster_extraction 2. Sample Extraction cluster_analysis 3. Analysis Pump Calibrate Pump (0.1-0.2 L/min) Filter Use Mercuric Acetate Impregnated Filter Pump->Filter Collect Collect Air Sample (10-150 L) Filter->Collect Add_Reagents Add HCl and 1,2-Dichloroethane Add_Filter Add Sample Filter to Separatory Funnel Add_Reagents->Add_Filter Shake Shake for 2 min Add_Filter->Shake Separate Allow Phases to Separate Shake->Separate Collect_Extract Collect Organic Layer Separate->Collect_Extract GCMS Analyze by GC Collect_Extract->GCMS

Caption: Workflow for methanethiol sampling and extraction using NIOSH Method 2542.

Logical Relationship: Prevention Strategies

Prevention_Strategies cluster_sampling Sampling cluster_storage Storage cluster_analysis Analysis Goal Accurate Methanethiol Quantification Inert Use Inert Materials Sorbent Use Sorbent Tubes (e.g., Silica Gel) Filter Use Impregnated Filters (NIOSH 2542) Temp Low Temperature (≤ 0°C) Time Minimize Storage Time Deriv Derivatization (NEM) TD_Params Optimize TD Parameters Inert_System Inert GC System Problem Methanethiol Oxidation to this compound Problem->Goal Prevents Inert->Problem Mitigates Sorbent->Problem Mitigates Filter->Problem Mitigates Temp->Problem Mitigates Time->Problem Mitigates Deriv->Problem Mitigates TD_Params->Problem Mitigates Inert_System->Problem Mitigates

Caption: Key strategies to prevent methanethiol oxidation during analysis.

References

Technical Support Center: Troubleshooting DMDS Derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Dimethyl Disulfide (DMDS) for derivatization in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of DMDS derivatization in GC-MS analysis?

A1: DMDS derivatization is a chemical technique primarily used to determine the position of double bonds in unsaturated compounds, such as fatty acids, alkenes, and other lipids.[1][2][3][4] When a compound is derivatized with DMDS, the resulting adduct, when analyzed by GC-MS with electron ionization (EI), fragments in a predictable manner.[1][2] Cleavage occurs at the carbon-carbon bond where the double bond was originally located, producing characteristic ions that allow for unambiguous identification of the double bond's position.[1][2][4]

Q2: What are the key reagents and general conditions for a DMDS derivatization reaction?

A2: The essential reagents for DMDS derivatization are the sample containing the unsaturated analyte, this compound (DMDS), and a catalyst, most commonly iodine.[1][5] The reaction is typically carried out in an organic solvent like hexane (B92381) or diethyl ether.[6] Reaction conditions such as temperature and time are critical and need to be optimized depending on the analyte.[1][7] Temperatures can range from room temperature (25°C) to higher temperatures (e.g., 50°C), and reaction times can vary from minutes to several hours.[3][8]

Q3: Can DMDS derivatization be used for polyunsaturated compounds?

A3: Yes, but it can be more complex than with monounsaturated compounds. Standard DMDS derivatization of polyunsaturated fatty acids (PUFAs) can lead to the formation of multiple products, including poly-adducts and cyclized adducts, which can complicate spectral interpretation.[2][3][7] However, by carefully controlling reaction conditions, such as using lower temperatures and shorter reaction times, it is possible to preferentially form mono-DMDS adducts.[2][9] These mono-adducts are transient products that can be analyzed by GC-MS to determine the position of individual double bonds.[7]

Troubleshooting Guide

Issue 1: Incomplete or No Derivatization

Question: I am observing a very small or no peak for my derivatized analyte, and a large peak for my starting material. What are the possible causes and how can I troubleshoot this?

Answer: Incomplete derivatization is a common issue that can stem from several factors. A systematic approach is crucial to identify and resolve the problem.

Troubleshooting Steps:

  • Reagent Quality:

    • DMDS: Ensure the DMDS reagent is of high purity and has been stored properly under anhydrous conditions.

    • Iodine Catalyst: Use a fresh solution of iodine in a suitable solvent like diethyl ether.[6] The catalytic activity of iodine is crucial for the reaction to proceed.[5]

  • Reaction Conditions:

    • Temperature: The reaction temperature may be too low. Consider increasing the temperature in increments (e.g., from room temperature to 40°C or 50°C).[10] However, be aware that excessive heat can lead to sample degradation or the formation of unwanted byproducts.[1]

    • Time: The reaction time may be insufficient. Try extending the reaction time. For some compounds, reactions can take several hours to reach completion.[11]

    • Reagent Concentration: An insufficient amount of DMDS or iodine can lead to an incomplete reaction. Ensure an excess of DMDS is used. The optimal amount of iodine catalyst should also be determined.[1]

  • Sample Matrix Effects:

    • Contaminants in the sample can interfere with the derivatization reaction. Ensure proper sample cleanup and extraction procedures are followed prior to derivatization.

Issue 2: Presence of Multiple Peaks and Complex Mass Spectra

Question: My chromatogram shows multiple peaks for a single polyunsaturated analyte, and the mass spectra are difficult to interpret. What is happening?

Answer: This is a common issue when derivatizing polyunsaturated compounds. The multiple peaks likely correspond to different derivatization products, such as mono-adducts, poly-adducts, and cyclized products.[2][7]

Troubleshooting Steps:

  • Optimize Reaction Conditions to Favor Mono-Adducts:

    • Reduce Reaction Temperature: Lowering the reaction temperature (e.g., to 25°C) can favor the formation of transient mono-DMDS adducts.[3]

    • Shorten Reaction Time: Mono-adducts are often intermediate products.[7] Reducing the reaction time (e.g., 20-160 minutes) can help maximize their yield before they react further to form poly-adducts.[3]

    • Adjust Reagent-to-Sample Ratio: A high reagent-to-sample ratio can promote the formation of poly-adducts.[7] Experiment with reducing the concentration of DMDS and iodine.

  • Improve Chromatographic Separation:

    • Optimize your GC temperature program to achieve better separation of the different derivatization products.[11] A slower temperature ramp may be beneficial.

  • Mass Spectral Interpretation:

    • Familiarize yourself with the expected fragmentation patterns for mono-, poly-, and cyclized adducts. Mono-adducts of polyunsaturated compounds will yield characteristic fragments that allow for the determination of all double bond positions.[2]

Issue 3: Poor Reproducibility in Quantitative Analysis

Question: I am struggling with poor reproducibility in my quantitative analysis using DMDS derivatization. What factors should I investigate?

Answer: Reproducibility issues often stem from inconsistencies in the sample preparation and derivatization steps.

Troubleshooting Steps:

  • Standardize the Protocol:

    • Ensure every step of the derivatization protocol is performed consistently for all samples and standards. This includes reaction time, temperature, and reagent volumes.

    • Use an internal standard to correct for variations in derivatization efficiency and injection volume.

  • Control Environmental Factors:

    • DMDS and iodine solutions can be sensitive to light and air. Prepare fresh reagents and protect them from light.

    • Ensure a consistent reaction temperature by using a reliable heating block or water bath.

  • Automate When Possible:

    • If available, using an autosampler for reagent addition and injection can significantly improve reproducibility.

Quantitative Data Summary

The following table summarizes key experimental parameters for DMDS derivatization gathered from various studies. These should be considered as starting points for optimization.

Analyte TypeDMDS ConcentrationIodine ConcentrationTemperature (°C)TimeKey Outcome/ObservationReference
Monounsaturated Fatty Acid Methyl EstersNeat60 mg/mL in diethyl etherNot specifiedNot specifiedEffective for determining double bond position.[6]
Polyunsaturated Alkenes (2-6 double bonds)Not specifiedNot specified2520-160 minPreferential formation of mono-DMDS adducts for easier spectral interpretation.[3]
Long-Chain Alkenes, Alkadienes, AlkatrienesNeat100 g/L in diethyl ether404 hExcellent results for total hydrocarbon fraction derivatization.[11]
Methylene-Interrupted DienesNot specifiedNot specified5072 hFormation of various cyclization products depending on stereochemistry.[8]

Experimental Protocols

Protocol 1: General DMDS Derivatization of Monounsaturated Fatty Acids

This protocol is a general starting point for the derivatization of monounsaturated fatty acids (as methyl esters, FAMEs).

Materials:

  • Sample containing FAMEs dissolved in hexane (e.g., 50 µg/mL).

  • This compound (DMDS), neat.

  • Iodine solution (60 mg/mL in diethyl ether).

  • 5% Sodium thiosulfate (B1220275) solution.

  • Anhydrous sodium sulfate.

  • Hexane.

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps).

Procedure:

  • To your sample solution in a reaction vial, add an excess of DMDS.

  • Add the iodine solution. The amount should be catalytic.

  • Seal the vial tightly and heat at a controlled temperature (e.g., 40-50°C) for a specific duration (e.g., 4-16 hours). The optimal time and temperature should be determined empirically.

  • After the reaction, cool the vial to room temperature.

  • Dilute the reaction mixture with hexane.

  • Wash the hexane solution with an equal volume of 5% sodium thiosulfate solution to remove excess iodine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • The resulting solution containing the DMDS adducts is ready for GC-MS analysis.

Protocol 2: Optimized DMDS Derivatization for Polyunsaturated Alkenes (Preferential Mono-Adduct Formation)

This protocol is adapted for polyunsaturated compounds to favor the formation of mono-adducts.[3]

Materials:

  • Sample containing polyunsaturated alkenes.

  • This compound (DMDS).

  • Iodine catalyst.

  • Suitable solvent (e.g., hexane).

  • Reaction vials.

Procedure:

  • Dissolve the sample in a suitable solvent in a reaction vial.

  • Add DMDS and the iodine catalyst.

  • Seal the vial and allow the reaction to proceed at room temperature (25°C).

  • The reaction time is critical and should be optimized. Test various time points between 20 and 160 minutes.

  • After the desired reaction time, quench the reaction (e.g., by adding sodium thiosulfate solution).

  • Extract the derivatized products with a non-polar solvent like hexane.

  • Dry the organic extract and analyze by GC-MS.

Visualizations

Troubleshooting_Workflow start Problem Observed issue1 Incomplete or No Derivatization start->issue1 issue2 Multiple Peaks / Complex Spectra start->issue2 issue3 Poor Reproducibility start->issue3 check_reagents Check Reagent Quality (DMDS, Iodine) issue1->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Conc.) issue1->optimize_conditions cleanup_sample Improve Sample Cleanup issue1->cleanup_sample favor_mono Adjust Conditions for Mono-adducts (Lower Temp/Time) issue2->favor_mono optimize_gc Optimize GC Separation issue2->optimize_gc interpret_spectra Review Fragmentation Patterns issue2->interpret_spectra standardize Standardize Protocol issue3->standardize control_env Control Environmental Factors issue3->control_env automate Automate Steps issue3->automate solution solution end Problem Resolved check_reagents->end optimize_conditions->end cleanup_sample->end favor_mono->end optimize_gc->end interpret_spectra->end standardize->end control_env->end automate->end Derivatization_Logic analyte Unsaturated Analyte (e.g., PUFA) conditions Reaction Conditions (Temp, Time, Reagents) analyte->conditions harsh Harsh Conditions (High Temp/Long Time) conditions->harsh Choice mild Mild Conditions (Low Temp/Short Time) conditions->mild Choice outcome outcome poly_adducts { Poly-adducts | Cyclized Products} harsh->poly_adducts mono_adducts { Mono-adducts} mild->mono_adducts products products analysis GC-MS Analysis poly_adducts->analysis mono_adducts->analysis complex_spectra Complex Spectra (Difficult Interpretation) analysis->complex_spectra from Poly-adducts clear_spectra Clear Spectra (Easy Interpretation) analysis->clear_spectra from Mono-adducts

References

Technical Support Center: Managing Dimethyl Disulfide (DMDS) Odor in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to effectively manage the strong, unpleasant odor of dimethyl disulfide (DMDS) in a laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMDS) and why does it have such a strong odor?

A1: this compound (DMDS) is an organic chemical compound with the molecular formula CH₃SSCH₃.[1] It is a volatile, flammable liquid with a characteristic garlic-like or cabbage-like odor.[1][2] This potent smell is due to the presence of sulfur atoms in the molecule. The human nose is extremely sensitive to sulfur-containing compounds, with the odor threshold for DMDS being as low as 0.0022 parts per million (ppm).[3]

Q2: What are the primary safety concerns when working with DMDS?

A2: Beyond its strong odor, DMDS presents several safety hazards:

  • Flammability: It is a highly flammable liquid and vapor.[4][5] Keep it away from heat, sparks, open flames, and other ignition sources.[4][6]

  • Toxicity: DMDS is toxic if swallowed or inhaled.[4] Acute exposure can cause irritation to the skin, eyes, and respiratory system.[7] Chronic exposure may lead to more severe health issues.[7]

  • Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[4][5]

Q3: What immediate steps should I take if I smell a strong DMDS odor in the lab?

A3: If you detect a strong, unexpected DMDS odor, treat it as a potential spill or leak.

  • Alert your colleagues and the lab supervisor immediately.

  • If the smell is overwhelming, evacuate the immediate area.

  • Assess the situation from a safe distance to identify the source of the odor.

  • If a spill has occurred, follow the established spill cleanup protocol for flammable and toxic materials.[8]

  • Ensure the area is well-ventilated by working within a certified chemical fume hood.[9]

Troubleshooting Guide: Odor Management

This guide provides solutions to common issues encountered when managing DMDS odor during experiments.

Problem Possible Cause(s) Troubleshooting Steps
Persistent DMDS odor in the lab even after the experiment is complete. 1. Improperly sealed storage containers. 2. Contaminated lab equipment or surfaces. 3. Inadequate ventilation. 4. Improper waste disposal.1. Ensure all containers of DMDS and its waste are tightly closed.[7] 2. Decontaminate all glassware and surfaces that came into contact with DMDS using an oxidizing agent like sodium hypochlorite (B82951) (bleach) solution.[10][11] 3. Verify that the chemical fume hood is functioning correctly. All work with DMDS should be conducted within a certified fume hood.[9] 4. Dispose of all DMDS-contaminated waste in designated, sealed containers according to your institution's hazardous waste guidelines.[5][6]
Strong DMDS odor during the experimental procedure. 1. Leaking apparatus. 2. Opening containers outside of a fume hood. 3. High volatility of DMDS.1. Check all connections in your experimental setup for leaks. 2. Always handle open containers of DMDS inside a well-ventilated chemical fume hood.[8] 3. To minimize vapor release, consider cooling the DMDS before use, if the protocol allows.
Odor emanating from the waste container. 1. The container is not properly sealed. 2. The waste has not been neutralized.1. Use a designated, properly sealed hazardous waste container.[6] 2. Neutralize liquid DMDS waste with an oxidizing agent like bleach before collection, if permissible under your institution's waste disposal protocols. Be aware that this reaction can be exothermic.

Quantitative Data

Physical and Chemical Properties of DMDS

PropertyValue
Molecular Formula C₂H₆S₂[3]
Molecular Weight 94.2 g/mol [3]
Boiling Point 109-110 °C[1][3]
Melting Point -85 °C[1][3]
Flash Point 15-16 °C[1][8]
Vapor Pressure 22 mm Hg at 20 °C[3]
Odor Threshold 0.00078 - 0.0036 ppm[2]
Water Solubility Slightly soluble (2.5 g/L at 20 °C)[1]

Occupational Exposure Limits

OrganizationLimit
ACGIH TLV 0.5 ppm (TWA, Skin)[3][12]
OSHA PEL Not established

Effectiveness of Sodium Hypochlorite in Removing DMDS

ReagentDMDS Removal Efficiency
Sodium Hypochlorite (5.25%) >92%[13]
Calcium Hypochlorite (1.50%) 95%[13]

Experimental Protocols

Protocol 1: Neutralization of DMDS Odor from Glassware

Objective: To effectively remove residual DMDS and its odor from laboratory glassware.

Materials:

  • Contaminated glassware

  • Standard laboratory detergent

  • Acetone (B3395972)

  • Commercial bleach (sodium hypochlorite solution, ~5-6%)

  • Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile or neoprene), safety goggles, lab coat[5][8]

Procedure:

  • Pre-rinse: In a chemical fume hood, rinse the glassware with a small amount of acetone to remove organic residues. Dispose of the acetone rinse as hazardous waste.

  • Detergent Wash: Wash the glassware thoroughly with warm water and a laboratory detergent.

  • Bleach Soak: Carefully fill the glassware with a commercial bleach solution, ensuring all contaminated surfaces are in contact with the bleach. Allow the glassware to soak for at least 30 minutes. For stubborn odors, an overnight soak may be necessary.[10]

  • Rinse: Thoroughly rinse the glassware with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the glassware to air dry completely in the fume hood or in a drying oven.

  • Verification: Before use, smell the glassware to ensure the DMDS odor has been completely removed. If an odor persists, repeat the bleach soak.

Protocol 2: Management of a Small DMDS Spill (<100 mL)

Objective: To safely clean up a small spill of DMDS and neutralize the associated odor.

Materials:

  • Spill containment materials (e.g., sand, vermiculite, or other non-combustible absorbent material)[8]

  • Plastic or glass container for waste collection

  • Commercial bleach solution

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles or face shield, protective clothing, and a respirator with an organic vapor cartridge if ventilation is inadequate[4][8]

Procedure:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure the area is well-ventilated, preferably within a chemical fume hood.[6][12]

  • Contain the Spill: Confine the spill by surrounding it with an inert absorbent material like sand or vermiculite.[6]

  • Absorb the Spill: Carefully cover the spill with the absorbent material and allow it to fully absorb the DMDS.

  • Collect the Waste: Using spark-proof tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[4]

  • Decontaminate the Area: Wipe the spill area with a cloth soaked in bleach solution to neutralize any remaining residue and odor. Follow with a water rinse.

  • Dispose of Waste: All contaminated materials, including absorbent materials, gloves, and cleaning cloths, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6]

Visualizations

experimental_workflow Workflow for Handling DMDS in the Lab cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials exp_start Start Experiment prep_materials->exp_start exp_handle Handle DMDS exp_start->exp_handle exp_monitor Monitor for Odor/Leaks exp_handle->exp_monitor cleanup_neutralize Neutralize Residual DMDS exp_monitor->cleanup_neutralize emergency_spill Spill Occurs exp_monitor->emergency_spill If spill cleanup_decontaminate Decontaminate Glassware cleanup_neutralize->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_waste->prep_ppe For next experiment emergency_evacuate Evacuate Area emergency_spill->emergency_evacuate emergency_contain Contain & Clean Spill emergency_evacuate->emergency_contain

Caption: Experimental workflow for handling DMDS.

troubleshooting_odor Troubleshooting Persistent DMDS Odor start Persistent Odor Detected check_containers Are containers sealed? start->check_containers check_surfaces Are surfaces clean? check_containers->check_surfaces Yes action_seal Seal all containers check_containers->action_seal No check_ventilation Is fume hood working? check_surfaces->check_ventilation Yes action_clean Decontaminate surfaces with bleach solution check_surfaces->action_clean No check_waste Is waste disposed correctly? check_ventilation->check_waste Yes action_ventilate Verify & use fume hood check_ventilation->action_ventilate No action_dispose Follow waste protocol check_waste->action_dispose No end_node Odor Eliminated check_waste->end_node Yes action_seal->check_surfaces action_clean->check_ventilation action_ventilate->check_waste action_dispose->end_node

Caption: Logical steps for troubleshooting DMDS odor.

References

Technical Support Center: Enhancing Microbial Degradation of Dimethyl Disulfide (DMDS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microbial degradation of Dimethyl Disulfide (DMDS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: Which microorganisms are known to degrade DMDS?

A1: A variety of microorganisms have been identified as capable of degrading DMDS. These include bacteria such as Acinetobacter lwoffii, Pseudomonas mendocina, Myroides odoratus, and Bacillus cereus GIGAN2.[1][2] Additionally, studies have implicated Actinobacteria, Flavobacteria, Sphingobacteria, and even some ammonia-oxidizing bacteria and fungi in DMDS assimilation.[3] Pseudomonas fluorescens has also been shown to utilize DMDS as a sole sulfur source.[4][5][6]

Q2: What are the key environmental factors influencing the efficiency of DMDS degradation?

A2: Several environmental factors critically impact the rate and extent of DMDS degradation. These include:

  • pH: The optimal pH for DMDS degradation by many bacteria is around 7.0. Degradation efficiency can decrease in overly acidic or alkaline conditions.[2]

  • Temperature: Temperature significantly affects microbial activity, with optimal degradation often observed between 30-35°C. Temperatures above 35°C may lead to a decrease in the degradation rate.[2][7]

  • Moisture Content: In soil-based systems, the degradation rate generally increases with higher water content, although the effect may become less significant above a certain threshold (e.g., 10% water content in some soils).[7]

  • Initial DMDS Concentration: High initial concentrations of DMDS can be inhibitory to microbial activity, leading to a slower degradation rate.[2][7]

  • Soil Properties: In soil environments, factors like soil type, pH, and organic matter content play a major role. Degradation is often slower in acidic soils and those with high organic content.[7]

Q3: What are the expected degradation rates and removal efficiencies for DMDS?

A3: Degradation rates and removal efficiencies can vary widely depending on the microbial strain(s), experimental conditions, and system used. For example:

  • Bacillus cereus GIGAN2 can achieve 100% removal of 10 mg/L DMDS within 96 hours under optimal conditions.[2]

  • A microbial fuel cell (MFC) system has been shown to remove nearly 100% of an initial 90 mg/L DMDS concentration within 6 hours.[8]

  • Synthetic microbial consortia, such as a combination of A. lwoffii C2 and M. odoratus C7, have achieved 100% DMDS removal within 3 days.[1]

Q4: What are the common intermediates and final products of DMDS microbial degradation?

A4: The microbial degradation of DMDS involves a series of intermediates and end products. Common intermediates include methanethiol (B179389) (MT), dimethyl sulfide (B99878) (DMS), and dimethyl sulfoxide (B87167) (DMSO).[8][9] The ultimate end product of complete aerobic degradation is typically sulfate (B86663) (SO₄²⁻).[8][10]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No DMDS Degradation Inappropriate microbial culture or insufficient biomass.- Ensure the selected microbial strain or consortium is known to degrade DMDS.- Acclimatize the culture to DMDS by gradually increasing the concentration.- Increase the initial inoculum density.
Suboptimal environmental conditions.- Optimize pH (typically around 7.0) and temperature (around 30°C).- Ensure adequate moisture in soil-based systems.
Presence of inhibitory substances.- Analyze the medium or soil for potential inhibitors.- Consider a pre-treatment step to remove inhibitory compounds.
Slow Degradation Rate High initial concentration of DMDS causing substrate inhibition.- Lower the initial DMDS concentration.- Implement a fed-batch or continuous feeding strategy to maintain a low, non-inhibitory concentration.
Nutrient limitation.- Ensure the growth medium contains sufficient essential nutrients (e.g., nitrogen, phosphorus) and trace elements.[2]
Poor bioavailability of DMDS.- In liquid cultures, ensure adequate mixing to facilitate mass transfer.- In soil, consider factors affecting desorption and diffusion.[11]
Accumulation of Intermediates (e.g., DMS, MT) Incomplete degradation pathway in the selected microorganism.- Consider using a microbial consortium with complementary metabolic pathways.- Analyze the expression of key genes involved in the downstream degradation steps.
Rate-limiting step in the metabolic pathway.- Optimize conditions to enhance the activity of enzymes responsible for degrading the accumulated intermediate.
Inconsistent or Irreproducible Results Fluctuations in experimental conditions.- Tightly control pH, temperature, and aeration.- Ensure consistent preparation of media and inocula.
Volatilization of DMDS.- Use sealed reaction vessels (e.g., serum bottles with rubber stoppers) to prevent loss of DMDS to the headspace.[2]

Data Presentation

Table 1: Comparison of DMDS Degradation Efficiency by Different Microbial Systems

Microbial SystemInitial DMDS Conc.Removal EfficiencyTimeKey ConditionsReference
Bacillus cereus GIGAN210 mg/L100%96 h30°C, pH 7.0, 200 rpm[2]
Acinetobacter lwoffii C2Not specified34.22%6 daysNot specified[1]
Pseudomonas mendocina C5Not specified40.95%6 daysNot specified[1]
Myroides odoratus C7Not specified41.94%6 daysNot specified[1]
A. lwoffii C2 / M. odoratus C7 (5:1)Not specified100%3 daysNot specified[1]
Microbial Fuel Cell (MFC)90 mg/L~100%6 hNot specified[8]

Table 2: Effect of pH and Temperature on DMDS Degradation by Bacillus cereus GIGAN2

ParameterValueBiodegradation Rate Constant (k, h⁻¹)Half-life (t₁/₂, h)Reference
pH 5.0-42.0[2]
7.00.033021.0[2]
9.0-37.4[2]
Temperature (°C) 200.013352.1[2]
300.033021.0[2]
400.015445.0[2]

Experimental Protocols

Protocol 1: Batch Experiment for DMDS Degradation in Liquid Culture

  • Preparation of Mineral Medium (MM):

    • Prepare a basal mineral medium containing essential salts such as K₂HPO₄, KH₂PO₄, NH₄Cl, MgSO₄·7H₂O, and FeSO₄·7H₂O.[2]

    • Add a trace element solution.

    • Autoclave the medium at 121°C for 15 minutes.

  • Inoculum Preparation:

    • Pre-culture the selected microbial strain (e.g., Bacillus cereus GIGAN2) in a suitable growth medium (e.g., Luria-Bertani broth) to the late logarithmic growth phase.

    • Harvest the cells by centrifugation (e.g., 8000g for 15 minutes).

    • Wash the cell pellet twice with the sterile mineral medium to remove residual growth medium.

    • Resuspend the cells in a known volume of MM.

  • Experimental Setup:

    • In a sterile serum bottle (e.g., 300 mL), add 100 mL of the sterile MM.

    • Add the desired initial concentration of DMDS from a sterile stock solution.

    • Inoculate the medium with the prepared cell suspension.

    • Seal the serum bottle with a rubber stopper and aluminum crimp to prevent DMDS volatilization.[2]

    • Set up abiotic controls (no inoculum) and biotic controls (no DMDS) in parallel.

  • Incubation and Sampling:

    • Incubate the bottles under optimal conditions (e.g., 30°C, 200 rpm).[2]

    • At regular time intervals (e.g., 0, 24, 48, 72, 96 hours), collect headspace gas samples using a gas-tight syringe.[2]

  • Quantification of DMDS:

    • Analyze the collected gas samples using Gas Chromatography (GC) equipped with a suitable detector, such as a Flame Photometric Detector (FPD) or Mass Spectrometer (MS), to determine the residual DMDS concentration.

Protocol 2: Isolation of DMDS-Degrading Microorganisms from Environmental Samples

  • Enrichment Culture:

    • Collect an environmental sample (e.g., soil, sludge).[2]

    • Add 1 gram of the sample to 100 mL of sterile mineral medium in a flask.

    • Add a low concentration of DMDS (e.g., 1 mg/L) as the sole carbon and energy source.

    • Incubate the flask at a suitable temperature (e.g., 37°C) with shaking (e.g., 200 rpm).

  • Acclimatization:

    • After a few days, transfer an aliquot (e.g., 10% v/v) of the culture to fresh MM containing a slightly higher concentration of DMDS.

    • Repeat this transfer every five days for about a month, gradually increasing the DMDS concentration (e.g., up to 20 mg/L).[2]

  • Isolation of Pure Strains:

    • Take an aliquot from the final enrichment culture and perform serial dilutions in sterile MM.

    • Spread the dilutions onto solid agar (B569324) plates containing MM and a low concentration of DMDS.

    • Incubate the plates until distinct colonies appear.

  • Screening and Identification:

    • Pick individual colonies and grow them in liquid MM with DMDS to confirm their degradation capability.

    • Identify the promising isolates through morphological, biochemical, and molecular methods (e.g., 16S rRNA gene sequencing).[2]

Visualizations

DMDS_Degradation_Pathway DMDS This compound (DMDS) (CH3-S-S-CH3) MT Methanethiol (MT) (CH3SH) DMDS->MT Reduction DMS Dimethyl Sulfide (DMS) (CH3-S-CH3) DMDS->DMS Desulfurization H2S Hydrogen Sulfide (H2S) MT->H2S Demethylation C_Metabolism Carbon Metabolism MT->C_Metabolism Sulfate Sulfate (SO4^2-) H2S->Sulfate Sulfur Oxidation DMSO Dimethyl Sulfoxide (DMSO) (CH3-SO-CH3) DMS->DMSO Oxidation DMSO->Sulfate Further Oxidation Experimental_Workflow Enrichment 1. Enrichment Culture (Environmental Sample + DMDS) Acclimatization 2. Acclimatization (Increasing DMDS Conc.) Enrichment->Acclimatization Isolation 3. Isolation on Agar Plates Acclimatization->Isolation Screening 4. Degradation Assay Isolation->Screening Inoculum_Prep 5. Inoculum Preparation Screening->Inoculum_Prep Select Best Strain Batch_Setup 6. Batch Reactor Setup (MM + DMDS + Inoculum) Inoculum_Prep->Batch_Setup Incubation 7. Incubation (Controlled Temp/pH) Batch_Setup->Incubation Sampling 8. Headspace Sampling Incubation->Sampling Analysis 9. GC Analysis Sampling->Analysis

References

Technical Support Center: Safe Handling and Disposal of Dimethyl Disulfide (DMDS) Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling and disposal of dimethyl disulfide (DMDS) waste. It includes troubleshooting for common issues, frequently asked questions, detailed experimental protocols, and quantitative data to ensure the safety of laboratory personnel and environmental compliance.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Persistent garlic-like odor in the lab, even with small quantities of DMDS. - Inadequate ventilation.- Improper storage of DMDS or its waste.- Small spills or contaminated surfaces.- Always handle DMDS and its waste in a certified chemical fume hood.[1][2]- Ensure waste containers are tightly sealed and stored in a ventilated area designated for hazardous waste.[1][3]- Decontaminate surfaces and equipment with soap and water after use. For persistent odors from spills, consider a dilute bleach solution for cleaning non-sensitive surfaces, ensuring proper material compatibility.
Skin or eye irritation after handling DMDS. - Inadequate Personal Protective Equipment (PPE).- Accidental splash or contact.- Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]- Always wear appropriate PPE, including nitrile or butyl rubber gloves, safety goggles, and a flame-resistant lab coat.[1]- Review and adhere to the lab's specific Standard Operating Procedures (SOPs) for handling DMDS.[1]
Visible degradation of seals or tubing in experimental setup. - Use of incompatible materials.- DMDS can degrade certain rubbers and plastics.[4] Use compatible materials such as FKM (Viton®) for O-rings and seals.[4]- Consult chemical compatibility charts before setting up experiments involving DMDS.
Uncertainty about proper disposal of DMDS-contaminated consumables (e.g., pipette tips, gloves). - Lack of clear laboratory waste stream protocols.- All disposables contaminated with DMDS must be treated as hazardous waste.[1][3]- Collect these materials in a designated, clearly labeled, and sealed hazardous waste container for disposal by a licensed waste management company.[3][5]

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is a highly flammable liquid and vapor.[3] It is toxic if swallowed or inhaled and can cause skin and eye irritation.[3] It may also cause an allergic skin reaction and is suspected of damaging fertility or the unborn child.[3]

2. What Personal Protective Equipment (PPE) is required when handling DMDS?

Appropriate PPE includes:

  • Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges should be used, especially when engineering controls are not sufficient to maintain exposure below permissible limits.[1]

  • Hand Protection: Nitrile or butyl rubber gloves are recommended.[1] Always consult the glove manufacturer's compatibility data.

  • Eye Protection: ANSI-approved safety glasses or goggles are necessary.[1]

  • Skin and Body Protection: A flame-resistant lab coat, closed-toe shoes, and long pants should be worn.[1]

3. How should I store DMDS and its waste in the laboratory?

Store DMDS and its waste in tightly closed containers in a cool, dry, and well-ventilated area, away from sources of ignition.[1][6] Opened containers must be carefully resealed and kept upright to prevent leakage.[1]

4. What should I do in case of a small DMDS spill?

For a small spill, ensure the area is well-ventilated and eliminate all ignition sources.[3] Wearing appropriate PPE, contain the spill and absorb it with a non-combustible absorbent material such as sand, earth, or vermiculite.[3] Collect the absorbed material into a sealed container for hazardous waste disposal.[3]

5. Can I neutralize small amounts of DMDS waste in the lab before disposal?

While disposal through a licensed hazardous waste facility is the standard and required method, oxidation can be a potential method for the chemical inactivation of small quantities of DMDS under controlled laboratory conditions by trained personnel. A detailed protocol for this is provided in the "Experimental Protocols" section. This should only be performed if permitted by your institution's safety policies and with a thorough understanding of the risks involved.

6. How do I decontaminate glassware and equipment that has been in contact with DMDS?

Decontaminate glassware and equipment by washing with soap and water.[1][5] For stubborn residues or odors, a dilute solution of sodium hypochlorite (B82951) (bleach) can be effective for compatible materials.[7] Ensure all cleaning is done in a well-ventilated area.

Quantitative Data Summary

Occupational Exposure Limits
Organization Limit Value
ACGIHTWA0.5 ppm
NIOSHREL-TWA1 ppm (3 mg/m³)
OSHAPEL-TWANot established

TWA: Time-Weighted Average; REL: Recommended Exposure Limit; PEL: Permissible Exposure Limit.

Chemical Compatibility
Material Compatibility with DMDS
FKM (Viton®)Excellent
Nitrile RubberGood (consult manufacturer)
Butyl RubberGood (consult manufacturer)
Natural RubberPoor
PVCPoor
Waste Treatment Parameters (Oxidation with Sodium Hypochlorite)
Parameter Value/Condition
ReagentSodium Hypochlorite (household bleach, ~5.25%)
DMDS to Hypochlorite Ratio (molar)~1:8 (excess hypochlorite)
TemperatureAmbient
pHAlkaline (as is for bleach)
Reaction TimeSeveral hours (recommend overnight)
VerificationGas Chromatography-Mass Spectrometry (GC-MS) to confirm absence of DMDS

Experimental Protocols

Protocol 1: Standard DMDS Waste Collection and Disposal

This is the primary and recommended method for DMDS waste disposal.

Methodology:

  • Waste Segregation: Collect all liquid waste containing DMDS in a dedicated, properly labeled hazardous waste container. Solid waste (gloves, pipette tips, absorbent materials) should be collected in a separate, clearly labeled, sealed container.[1][5]

  • Container Labeling: As soon as the first drop of waste is added, label the container with a hazardous waste tag that includes the chemical name ("this compound Waste"), concentration, and hazard symbols (flammable, toxic).[5]

  • Storage: Store the sealed waste containers in a designated and well-ventilated satellite accumulation area, away from heat and ignition sources.[1]

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[3]

Protocol 2: Laboratory-Scale Oxidative Neutralization of Aqueous DMDS Waste

Disclaimer: This protocol is for informational purposes for the chemical inactivation of small quantities of aqueous DMDS waste and should only be performed by trained personnel in a controlled laboratory setting, in accordance with institutional safety guidelines. This procedure may not be permissible in all jurisdictions.

Objective: To oxidize this compound in an aqueous waste stream to less odorous and less volatile compounds (such as dimethyl sulfoxide (B87167) or dimethyl sulfone) using sodium hypochlorite.

Materials:

  • Aqueous DMDS waste (concentration should be estimated)

  • Sodium hypochlorite solution (household bleach, ~5.25%)

  • Stir plate and stir bar

  • Large beaker or flask (at least twice the volume of the waste)

  • Fume hood

Methodology:

  • Preparation: Place the beaker or flask containing the aqueous DMDS waste on a stir plate inside a chemical fume hood. Begin stirring the solution.

  • Reagent Addition: Slowly add the sodium hypochlorite solution to the stirring DMDS waste. A significant excess of hypochlorite is recommended to ensure complete oxidation. A starting point is a 1:8 molar ratio of estimated DMDS to sodium hypochlorite. For example, for every 1 mL of DMDS (~1.06 g, or ~0.011 moles), you would add approximately 125 mL of 5.25% sodium hypochlorite solution.

  • Reaction: Allow the mixture to stir at room temperature. The reaction can be slow; it is advisable to let it proceed for several hours or overnight to ensure completion. The strong odor of DMDS should noticeably decrease.

  • Verification (Optional but Recommended): If feasible, take a sample of the treated solution for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the absence of DMDS.

  • Final Disposal: Even after treatment, the resulting solution should be collected as hazardous waste and disposed of through your institution's EH&S office, as it will contain chlorinated organic byproducts and excess bleach. Clearly label the waste container with all components of the final mixture.

Visualizations

DMDS_Waste_Handling_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Experiment with DMDS B Liquid Waste (DMDS in solvent) A->B C Solid Waste (Contaminated gloves, tips) A->C D Segregate into labeled, sealed containers B->D C->D E Store in designated, ventilated Satellite Accumulation Area D->E F Arrange for pickup by EH&S or licensed waste vendor E->F G Transport to a licensed Hazardous Waste Facility F->G

Caption: Standard workflow for handling and disposal of DMDS waste.

DMDS_Neutralization_Workflow cluster_pretreatment Pre-Treatment cluster_treatment Oxidative Treatment cluster_final_disposal Final Disposal A Aqueous DMDS Waste B Place in fume hood with stirring A->B C Slowly add excess Sodium Hypochlorite Solution B->C D Stir at room temperature (overnight) C->D E Verify absence of DMDS (e.g., GC-MS) D->E F Collect treated waste in a labeled hazardous waste container E->F G Dispose through licensed waste vendor F->G

Caption: Workflow for laboratory-scale oxidative treatment of aqueous DMDS waste.

References

Addressing matrix effects in DMDS residue analysis in cucumbers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of Dimethyl Disulfide (DMDS) residues in cucumbers, with a specific focus on addressing and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of DMDS residues in cucumbers?

A1: Matrix effects are the alteration of an analyte's signal response (either suppression or enhancement) due to the presence of co-eluting, interfering compounds from the sample matrix (in this case, cucumber).[1][2][3][4][5] These effects are a significant concern because they can lead to inaccurate quantification of DMDS residues, potentially yielding falsely low or high results. The complex composition of cucumber can introduce a variety of compounds that interfere with the analysis.[6]

Q2: What is the most common sample preparation method for DMDS residue analysis in cucumbers?

A2: The most widely used and recommended method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.[1][7][8][9][10][11][12] This method involves an extraction with a solvent, typically acetonitrile (B52724), followed by a cleanup step to remove interfering matrix components.

Q3: How can I minimize matrix effects in my DMDS analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Matrix-Matched Calibration: This is a highly effective approach where calibration standards are prepared in a blank cucumber matrix extract to compensate for signal variations.[4][6][12][13]

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering compounds, thereby minimizing their impact on the analyte signal.[2][13]

  • Use of Analyte Protectants (APs): APs can be added to the sample extracts and calibration solutions to mask active sites in the gas chromatography (GC) system, reducing analyte degradation and signal loss.[1][2][7]

  • Enhanced Cleanup: Utilizing specific sorbents during the cleanup step, such as multi-walled carbon nanotubes (MWCNT) and biochar, can effectively remove problematic matrix components.[6][14][15][16][17]

Q4: What are the typical recovery rates and limits of quantification (LOQ) for DMDS in cucumbers?

A4: For validated methods, average recoveries for DMDS in cucumbers are generally in the range of 84% to 101.5%, with relative standard deviations (RSDs) between 0.7% and 4.9%.[14][15][16][17] The limit of quantification (LOQ) is typically around 0.05 mg/kg.[6][14][16][17]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing Active sites in the GC inlet or column; thermal degradation of DMDS.1. Use analyte protectants (APs) in your standards and samples.[1][2][7] 2. Ensure the GC inlet liner is clean and consider using a liner with a deactivation treatment. 3. Optimize the injection temperature to minimize thermal degradation.
Low or Inconsistent Recoveries Inefficient extraction; significant matrix-induced signal suppression; analyte loss during cleanup.1. Verify the extraction solvent and technique are appropriate for DMDS. Dichloromethane and acetonitrile are commonly used.[9][14][17] 2. Implement matrix-matched calibration to compensate for signal suppression.[6] 3. Evaluate the cleanup sorbents; some sorbents may have a high affinity for DMDS, leading to its removal from the sample.[6]
High Variability in Results (High RSD) Inhomogeneous sample; inconsistent sample preparation; fluctuating matrix effects.1. Ensure the cucumber sample is thoroughly homogenized before extraction. 2. Strictly adhere to a standardized and validated sample preparation protocol. 3. Use an internal standard to correct for variations in injection volume and instrument response.
Unexpected Peaks or Interferences Co-extraction of matrix components; contamination from solvents or labware.1. Improve the cleanup step using targeted sorbents like MWCNT or biochar to remove interfering compounds.[6][14][16][17] 2. Run a solvent blank and a matrix blank to identify the source of contamination. 3. Ensure all glassware is scrupulously clean and use high-purity solvents.

Data Presentation

Table 1: Method Validation Data for DMDS Analysis in Cucumber

ParameterSpiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Accuracy & Precision 0.0584 - 101.50.7 - 4.9
0.584 - 101.50.7 - 4.9
584 - 101.50.7 - 4.9
Limits
Limit of Quantification (LOQ)0.05 mg/kg
Limit of Detection (LOD)0.015 mg/kg

Data compiled from studies utilizing GC-MS/MS for DMDS residue analysis in cucumbers.[6][14][16][17]

Experimental Protocols

1. Modified QuEChERS Sample Preparation Protocol

This protocol is a composite based on common practices for pesticide residue analysis in cucumbers.

  • Homogenization: Weigh a representative portion of the cucumber sample (e.g., 10-15 g) into a centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[9]

    • Shake vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a dSPE tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate. For complex matrices like cucumber, consider using dSPE tubes with additional sorbents like MWCNT or biochar to improve cleanup.[6][14]

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • The extract is now ready for GC-MS/MS analysis.

2. GC-MS/MS Instrumental Conditions

These are typical starting conditions; optimization for your specific instrument is recommended.

  • Gas Chromatograph (GC):

    • Column: A low-polarity capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5ms).

    • Injection: Splitless injection mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 75°C), then ramp up to a final temperature (e.g., 300°C) to ensure separation of all compounds.[12]

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Select at least two characteristic precursor-to-product ion transitions for DMDS for quantification and confirmation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Cucumber Sample homogenize Homogenization sample->homogenize extract QuEChERS Extraction (Acetonitrile + Salts) homogenize->extract cleanup dSPE Cleanup (PSA, MgSO4, MWCNT/Biochar) extract->cleanup final_extract Final Extract cleanup->final_extract gcms GC-MS/MS Analysis final_extract->gcms data_proc Data Processing (Quantification) gcms->data_proc report Final Report data_proc->report

Caption: Experimental workflow for DMDS residue analysis in cucumbers.

troubleshooting_logic cluster_recovery Recovery Issues cluster_peak Chromatography Issues start Inaccurate Results? low_recovery Low/Inconsistent Recovery start->low_recovery Yes bad_peak Poor Peak Shape start->bad_peak Yes check_extraction Verify Extraction Protocol low_recovery->check_extraction use_mmc Use Matrix-Matched Calibration low_recovery->use_mmc check_cleanup Evaluate Cleanup Sorbent low_recovery->check_cleanup end Accurate Results use_mmc->end use_ap Use Analyte Protectants bad_peak->use_ap clean_inlet Clean GC Inlet/Liner bad_peak->clean_inlet use_ap->end

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Optimizing DMDS Analysis by GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dimethyl disulfide (DMDS) by gas chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common injection-related issue when analyzing DMDS?

A1: The most frequent issue is peak tailing, often caused by the interaction of the active sulfur analyte with the components of the injection port, such as the inlet liner. Using deactivated liners is crucial for analyzing active sulfur compounds.[1] Another common problem can be a partially clogged inlet liner, which may lead to split peaks.[1]

Q2: Should I use a split or splitless injection for DMDS analysis?

A2: The choice depends on your sample concentration. For trace-level analysis where high sensitivity is required, a splitless injection is the preferred method as it transfers the entire sample to the column.[2][3][4][5] If your sample is more concentrated, a split injection can be used to prevent column overload and is generally better for producing sharp peaks.[3][5][6]

Q3: What is a good starting point for the injector temperature?

A3: A good initial injector temperature is 250 °C, which is effective for a wide range of compounds.[7] However, for less volatile compounds, you may need to experiment with higher temperatures, for instance, starting at 250 °C and incrementally increasing to 275 °C and 300 °C, while monitoring for any degradation of thermally sensitive compounds.[7]

Q4: Why am I seeing ghost peaks in my chromatogram?

A4: Ghost peaks can be caused by carryover from a previous injection or contamination in the GC system.[8] This can result from "backflash," where the sample vapor expands beyond the liner volume, contaminating the inlet.[3][8] To resolve this, you can try injecting a smaller sample volume, using a liner with a larger internal diameter, or increasing the head pressure.[8]

Q5: How does the solvent choice affect my DMDS analysis?

A5: The polarity of your solvent should ideally match the polarity of your GC column's stationary phase to avoid peak splitting or broadening.[3][9] For example, using a non-polar solvent like hexane (B92381) with a non-polar column (e.g., 100% PDMS) is a good practice.[3]

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape is a common problem in GC analysis of active compounds like DMDS. Follow this guide to diagnose and resolve these issues.

1. Peak Tailing:

  • Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak.

  • Potential Causes & Solutions:

    • Active Sites in the Inlet: DMDS can interact with active metal sites in the injector.

      • Solution: Use a deactivated inlet liner.[1] Ensure all components in the flow path are inert.

    • Column Contamination: Buildup of non-volatile residues can create active sites.

      • Solution: Trim 10-20 cm from the front of the column.[10] If the problem persists, the column may need to be replaced.

    • Improper Column Installation: A poor cut at the column inlet can cause peak tailing.

      • Solution: Re-cut the column, ensuring a clean, 90-degree cut.[10]

    • Dead Volume: Leaks or improper connections can introduce dead volume.

      • Solution: Check for leaks at all fittings and ensure the column is installed correctly in the inlet and detector.

2. Peak Fronting:

  • Symptom: The peak is asymmetrical with the front of the peak being sloped.

  • Potential Causes & Solutions:

    • Column Overload: Injecting too much sample can saturate the column.

      • Solution: Dilute the sample, use a split injection, or reduce the injection volume.[11]

    • Incompatible Solvent: The solvent may not be compatible with the stationary phase.

      • Solution: Ensure the solvent polarity matches the column polarity.[3][9]

3. Peak Splitting:

  • Symptom: A single compound appears as two or more peaks.

  • Potential Causes & Solutions:

    • Injection Technique: A fast injection into an open liner can cause the sample to spread unevenly.

      • Solution: Use a liner with glass wool to aid in vaporization or reduce the injection speed.[8]

    • Solvent/Stationary Phase Mismatch: A significant polarity mismatch can lead to peak splitting.

      • Solution: Match the solvent polarity to the stationary phase.[3]

    • Initial Oven Temperature (Splitless Injection): An incorrect initial oven temperature can affect analyte focusing.

      • Solution: For solvent focusing, set the initial oven temperature approximately 20°C below the boiling point of the solvent.[6][10]

Guide 2: Low or No Signal

If you are experiencing a weak signal or no peaks at all, this guide will help you identify the cause.

  • Symptom: Peaks are much smaller than expected, or no peaks are detected.

  • Potential Causes & Solutions:

    • Syringe Issues: The syringe may be clogged or not functioning correctly.

      • Solution: Clean or replace the syringe.[11]

    • Leaks in the System: A leak in the injector is a common cause of sample loss.

      • Solution: Check for leaks using an electronic leak detector, paying close attention to the septum and column fittings.[11]

    • Incorrect Split Ratio: If using a split injection, the split ratio may be too high.

      • Solution: Reduce the split ratio.[11]

    • Improper Injector Temperature: The injector may not be hot enough to vaporize the sample effectively.

      • Solution: Increase the injector temperature, ensuring it is appropriate for your analytes.[11]

    • Short Purge Activation Time (Splitless): The split vent may be opening too soon in splitless mode.

      • Solution: Increase the splitless hold time to allow for complete transfer of the sample to the column.[11]

Quantitative Data Summary

Table 1: Effect of Inlet Temperature on Analyte Response (Splitless Injection)

AnalyteBoiling Point (°C)Response at 200°C (Area)Response at 250°C (Area)Response at 300°C (Area)Notes
Benzo[ghi]perylene550LowerOptimalSlightly HigherGains in peak area become less significant above 250°C.[4]
Endrin-HigherLowerSignificantly LowerThermally labile; degradation increases with temperature.[4]

Table 2: General GC Parameters for DMDS Analysis

ParameterRecommended SettingRationaleReference
Injection Mode SplitlessFor trace analysis to maximize sensitivity.[2][3][4][5]
Inlet Temperature 250 °C (starting point)Good for a wide range of compounds; optimize based on analyte volatility and stability.[7]
Inlet Liner Deactivated, with glass woolMinimizes active sites and aids in sample vaporization.[1][3]
Initial Oven Temp. ~20°C below solvent b.p.For splitless injection to achieve solvent focusing and sharp peaks.[6][10]
Column Phase Non-polar (e.g., DB-5MS)"Like dissolves like" principle for non-polar analytes.[12]

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of DMDS in Soil

This protocol outlines a method for the determination of DMDS residues in soil samples.

1. Sample Preparation: a. Homogenize the soil sample. b. Weigh 5 g of the homogenized sample into a 20 mL headspace vial. c. Fortify with an appropriate internal standard. d. Seal the vial.

2. GC-MS/MS Conditions: a. GC System: Varian 450GC–300MS or equivalent. b. Column: DB-5MS (30 m × 0.25 mm, 0.25 µm) or similar non-polar column.[12] c. Carrier Gas: Helium at a constant flow of 1.0 mL/min. d. Injector Temperature: 230 °C. e. Injection Mode: Splitless, with an injection volume of 5 µL.[12] f. Oven Program:

  • Initial temperature: 40 °C, hold for 3 min.
  • Ramp: 5 °C/min to 50 °C, hold for 7 min. g. MS Conditions:
  • Ion Source Temperature: 230 °C.
  • Transfer Line Temperature: 230 °C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Protocol 2: Optimizing Splitless Injection for Volatile Sulfur Compounds

This protocol provides a systematic approach to developing a robust splitless injection method.

1. Initial Parameter Setup: a. Inlet Liner: Start with a deactivated, single-taper liner with deactivated glass wool. b. Inlet Temperature: Set to 250 °C.[7] c. Initial Oven Temperature: Set 20 °C below the boiling point of your sample solvent.[6] d. Splitless Hold Time: Calculate the time required for 1.5 to 2 sweeps of the liner volume with the carrier gas.[4] (e.g., for a 1 mL liner and 1 mL/min flow, a sweep takes 1 min, so the hold time would be 1.5-2 min).

2. Optimization Experiments: a. Inlet Temperature Optimization:

  • Inject a standard at 225 °C, 250 °C, 275 °C, and 300 °C.
  • Monitor the peak area of your least volatile analyte and look for signs of degradation in thermally labile compounds.
  • Select the temperature that provides the best overall response and peak shape.[7] b. Splitless Hold Time Optimization:
  • Inject a standard with varying hold times (e.g., 0.5, 1.0, 1.5, 2.0 min).
  • Plot the peak area of your analytes versus the hold time.
  • Choose the shortest hold time that gives a reproducible and maximum peak area for all analytes of interest.[3] c. Initial Oven Temperature Optimization:
  • Vary the initial oven temperature in 10°C increments around the initial set point.
  • Observe the peak shape of the most volatile analytes.
  • Select the temperature that provides the best focusing (sharpest peaks) without causing solvent peak interference.

Visualizations

Troubleshooting_Peak_Tailing start Start: Peak Tailing Observed check_liner Is an inert/deactivated inlet liner being used? start->check_liner replace_liner Action: Install a new, deactivated liner. check_liner->replace_liner No check_column_cut Is the column cut clean and at 90°? check_liner->check_column_cut Yes end_good Problem Resolved replace_liner->end_good recut_column Action: Trim 1-2 cm from the column inlet. check_column_cut->recut_column No check_contamination Is there visible contamination at the column inlet? check_column_cut->check_contamination Yes recut_column->end_good trim_column Action: Trim 10-20 cm from the column inlet. check_contamination->trim_column Yes check_leaks Are there any leaks at the inlet fittings? check_contamination->check_leaks No trim_column->end_good fix_leaks Action: Tighten fittings and replace ferrules/septum. check_leaks->fix_leaks Yes end_bad Issue Persists: Consider column replacement or further diagnostics. check_leaks->end_bad No fix_leaks->end_good

Caption: Troubleshooting workflow for peak tailing issues.

Troubleshooting_Low_Signal start Start: Low or No Signal check_syringe Is the syringe clean and functioning? start->check_syringe clean_syringe Action: Clean or replace the syringe. check_syringe->clean_syringe No check_leaks Is there a leak at the inlet? check_syringe->check_leaks Yes end_good Problem Resolved clean_syringe->end_good fix_leaks Action: Check septum, ferrules, and fittings. Fix any leaks. check_leaks->fix_leaks Yes injection_mode Injection Mode? check_leaks->injection_mode No fix_leaks->end_good split_check Is the split ratio too high? injection_mode->split_check Split splitless_check Is the splitless hold time too short? injection_mode->splitless_check Splitless lower_split Action: Reduce the split ratio. split_check->lower_split Yes check_temp Is the inlet temperature adequate for vaporization? split_check->check_temp No lower_split->end_good increase_hold_time Action: Increase the splitless hold time. splitless_check->increase_hold_time Yes splitless_check->check_temp No increase_hold_time->end_good increase_temp Action: Increase inlet temperature. check_temp->increase_temp No end_bad Issue Persists: Check detector settings and sample concentration. check_temp->end_bad Yes increase_temp->end_good

Caption: Troubleshooting workflow for low or no signal.

References

Validation & Comparative

A Comparative Guide to Dimethyl Disulfide (DMDS) and Dimethyl Sulfide (DMS) as Sulfiding Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dimethyl disulfide (DMDS) and dimethyl sulfide (B99878) (DMS), two common sulfiding agents used in industrial and research applications. The selection of an appropriate sulfiding agent is critical for processes such as the activation of hydrotreating catalysts and the control of coke formation in steam crackers. This document aims to provide an objective analysis, supported by experimental data and detailed protocols, to aid in the selection of the most suitable agent for specific applications.

Executive Summary

This compound (DMDS) is the predominant choice for sulfiding hydrotreating and hydrocracking catalysts due to its high sulfur content, lower decomposition temperature, and the formation of non-coking byproducts.[1][2][3] Dimethyl sulfide (DMS), while also used for sulfiding, is more commonly employed in steam cracking processes to mitigate coke and carbon monoxide formation.[3][4] The key differences in their chemical properties dictate their optimal application areas and performance characteristics.

Quantitative Data Comparison

The following table summarizes the key quantitative differences between DMDS and DMS as sulfiding agents.

PropertyThis compound (DMDS)Dimethyl Sulfide (DMS)Reference(s)
Chemical Formula CH₃SSCH₃CH₃SCH₃[5]
Sulfur Content (% w/w) 68%51-52%[1][4][6]
Molecular Weight ( g/mol ) 94.262.13
Boiling Point (°C) 109.637.3[6]
Flash Point (°C) 16-37[6]
Decomposition Temperature (in presence of hydrotreating catalyst) 182 - 250 °C (360 - 482 °F)Higher than DMDS[1][3]
Thermal Decomposition Temperature (without catalyst) > 538 °C (> 1000 °F)799 °C (1470 °F)[1][4]
Primary Decomposition Byproducts Methane (CH₄), Hydrogen Sulfide (H₂S)Hydrogen Sulfide (H₂S)[2][7]

Performance Comparison

Catalyst Sulfiding Efficiency

DMDS is generally considered a more efficient sulfiding agent for hydrotreating catalysts primarily due to its higher sulfur content.[8][9] This means that a smaller quantity of DMDS is required to achieve the same level of catalyst sulfidation compared to DMS. The decomposition of DMDS proceeds in a two-step manner, which allows for better control over the exothermic sulfiding reaction and reduces the risk of temperature excursions that can damage the catalyst.[10]

The lower decomposition temperature of DMDS in the presence of a catalyst (around 182-250°C) is advantageous as it allows for the sulfiding process to begin at a lower temperature, minimizing the risk of reducing the metal oxides on the catalyst before sulfidation.[1][11] The primary byproduct of DMDS decomposition, methane, is relatively inert and does not contribute to premature coking of the catalyst bed.[2][3]

Coke and Carbon Monoxide Inhibition in Steam Cracking

DMS is frequently the preferred agent for passivating furnace tubes in ethylene (B1197577) crackers to inhibit the formation of coke and carbon monoxide.[3][4] It is injected into the feedstock, where it decomposes at the high temperatures of the steam cracking process to form hydrogen sulfide (H₂S). This H₂S then reacts with the metal surfaces of the furnace tubes to form a protective layer of iron sulfide, which passivates the catalytic activity of the metal in coke formation.[12] While DMDS can also be used for this application, DMS is often favored.[3][9]

Experimental Protocols

In-situ Sulfiding of a Hydrotreating Catalyst using this compound (DMDS)

This protocol describes a general procedure for the in-situ sulfiding of a hydrotreating catalyst in a fixed-bed reactor.

Materials:

  • Hydrotreating catalyst (e.g., CoMo/Al₂O₃ or NiMo/Al₂O₃)

  • This compound (DMDS)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Light gas oil (LGO) or a similar hydrocarbon feed

Procedure:

  • Catalyst Loading and Drying:

    • Load the reactor with the desired amount of catalyst.

    • Purge the system with nitrogen to remove any air and moisture.

    • Heat the reactor to 120-150°C under a continuous flow of nitrogen for 4-6 hours to dry the catalyst.

  • System Pressurization and Wetting:

    • Cool the reactor to below 100°C.

    • Introduce hydrogen gas and pressurize the system to the desired operating pressure (e.g., 30-100 bar).

    • Introduce the hydrocarbon feed (without DMDS) to wet the catalyst bed. This is typically done at a low temperature (e.g., 100-150°C) to ensure even distribution.

  • Initiation of Sulfiding:

    • Once the catalyst bed is fully wetted, begin to ramp up the temperature at a controlled rate (e.g., 20-50°C/hour).

    • When the reactor inlet temperature reaches approximately 180-200°C, start the injection of DMDS into the hydrocarbon feed at a predetermined concentration (typically 1-2 wt% sulfur).[7]

  • Low-Temperature Sulfiding (First Hold):

    • Continue to heat the reactor to a temperature of 220-260°C.

    • Hold the temperature at this level for 4-8 hours. During this phase, the exothermic sulfiding reaction will begin, and the conversion of metal oxides to metal sulfides will be initiated. Monitor the reactor temperature profile closely to avoid excessive exotherms.

  • High-Temperature Sulfiding (Second Hold):

    • After the first hold, ramp the temperature to 320-360°C at a controlled rate.

    • Hold at this temperature for an additional 4-8 hours to ensure complete sulfidation of the catalyst.

    • Monitor the H₂S concentration in the recycle gas. A sharp increase in H₂S concentration indicates that the catalyst is approaching full sulfidation.

  • Completion and Stabilization:

    • Once the sulfiding is complete (indicated by stable and high H₂S levels in the off-gas), stop the DMDS injection.

    • Maintain the reactor at the high-temperature hold for a few more hours under hydrogen and hydrocarbon flow to stabilize the catalyst.

    • The reactor is now ready for the introduction of the actual feedstock for the hydrotreating process.

Passivation of Steam Cracker Tubes using Dimethyl Sulfide (DMS)

This protocol outlines a general procedure for the passivation of furnace tubes in a steam cracker using DMS.

Materials:

  • Dimethyl Sulfide (DMS)

  • Ethane or other hydrocarbon feedstock

  • Steam

Procedure:

  • Furnace Preparation:

    • Ensure the furnace tubes are clean and free of any coke deposits from previous runs (decoking).

    • Start the flow of steam and the hydrocarbon feedstock through the furnace coils.

  • DMS Injection:

    • Inject DMS into the hydrocarbon feedstock before it enters the furnace. The injection point should allow for good mixing.

    • The initial injection rate of DMS is typically higher than the continuous rate to rapidly passivate the clean metal surfaces. The exact rate will depend on the furnace design and the sulfur content of the feedstock.

  • Passivation Process:

    • As the feedstock and DMS mixture passes through the hot furnace tubes, the DMS will thermally decompose to form H₂S.

    • The H₂S will react with the iron on the inner surface of the tubes to form a protective iron sulfide layer.

    • This passivation step is typically carried out for a specific duration as recommended by the furnace manufacturer or based on operational experience.

  • Continuous Operation:

    • After the initial passivation, the DMS injection rate is reduced to a lower, continuous level.

    • This continuous injection is necessary to maintain the integrity of the protective iron sulfide layer throughout the operational run of the steam cracker.

    • The continuous injection rate is adjusted based on the sulfur content of the feedstock and the severity of the cracking operation.

Signaling Pathways and Experimental Workflows

Decomposition Pathways

The following diagrams illustrate the simplified decomposition pathways of DMDS and DMS during the sulfiding process.

DMDS_Decomposition DMDS This compound (CH₃SSCH₃) Intermediate Methyl Mercaptan (CH₃SH) DMDS->Intermediate Initial Decomposition H2S Hydrogen Sulfide (H₂S) Intermediate->H2S Hydrogenolysis Methane Methane (CH₄) Intermediate->Methane Hydrogenolysis

Caption: Simplified decomposition pathway of this compound (DMDS).

DMS_Decomposition DMS Dimethyl Sulfide (CH₃SCH₃) H2S Hydrogen Sulfide (H₂S) DMS->H2S Thermal Decomposition

Caption: Simplified decomposition pathway of Dimethyl Sulfide (DMS).

Catalyst Sulfiding Workflow

The following diagram illustrates a typical workflow for in-situ catalyst sulfiding.

Sulfiding_Workflow cluster_prep Preparation Phase cluster_sulfiding Sulfiding Phase cluster_completion Completion Phase Load_Catalyst Load Catalyst Dry_Catalyst Dry Catalyst (N₂ Purge) Load_Catalyst->Dry_Catalyst Pressurize Pressurize with H₂ Dry_Catalyst->Pressurize Wet_Catalyst Wet Catalyst with Feed Pressurize->Wet_Catalyst Inject_Agent Inject Sulfiding Agent (DMDS/DMS) Wet_Catalyst->Inject_Agent Low_Temp_Hold Low Temperature Hold Inject_Agent->Low_Temp_Hold High_Temp_Hold High Temperature Hold Low_Temp_Hold->High_Temp_Hold Stop_Injection Stop Agent Injection High_Temp_Hold->Stop_Injection Stabilize Stabilize Catalyst Stop_Injection->Stabilize Ready Ready for Operation Stabilize->Ready

Caption: General workflow for in-situ catalyst sulfiding.

Conclusion

The choice between DMDS and DMS as a sulfiding agent is highly dependent on the specific application. For the activation of hydrotreating catalysts, DMDS is the superior choice due to its higher sulfur content, lower decomposition temperature, and the formation of non-coking byproducts, leading to a more efficient and controlled sulfiding process.[1][2][3] Conversely, DMS is a well-established and effective agent for the passivation of furnace tubes in steam crackers, where its primary role is to inhibit coke and carbon monoxide formation at high temperatures.[3][4] Understanding the distinct properties and performance characteristics of each compound is essential for optimizing catalyst performance and extending equipment lifespan in refining and petrochemical operations.

References

Dimethyl Disulfide: A Potent Alternative to Methyl Bromide for Soil Fumigation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the efficacy, experimental protocols, and comparative performance of dimethyl disulfide (DMDS) against the traditional fumigant, methyl bromide (MB).

This compound (DMDS), a naturally occurring organosulfur compound, has emerged as a significant alternative to methyl bromide for pre-plant soil fumigation. With the phase-out of methyl bromide due to its ozone-depleting properties, researchers and agricultural professionals have increasingly turned to DMDS for its broad-spectrum efficacy against soil-borne pathogens, nematodes, and weeds.[1] This guide provides a detailed comparison of the performance of DMDS and methyl bromide, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential.

Comparative Efficacy: A Quantitative Overview

The effectiveness of a soil fumigant is determined by its ability to control a wide range of pests at operationally feasible application rates. The following tables summarize the comparative efficacy of DMDS and methyl bromide against key soil-borne pests based on available experimental data.

Nematicidal Efficacy

DMDS has demonstrated significant efficacy in controlling various plant-parasitic nematodes, including the root-knot nematode (Meloidogyne spp.), a major pest in many high-value crops.

PestFumigantDosageEfficacyStudy Reference
Root-Knot Nematode (Meloidogyne incognita)DMDS10-100 g/m²80-94% controlYan et al., 2019[1]
Root-Knot Nematode (Meloidogyne spp.)DMDS + Chloropicrin (B1668804)Not SpecifiedSimilar to Methyl Bromide + ChloropicrinCulpepper et al., 2007[2]
Root-Knot Nematode (Meloidogyne spp.)DMDS60-100 g/m²No significant difference from Methyl Bromide (50 g/m²)Yan et al., 2019
Fungicidal Efficacy

Control of soil-borne fungal pathogens is a critical aspect of soil fumigation. DMDS has shown high efficacy against several economically important fungi. A study in France directly compared the fungicidal activity of DMDS to methyl bromide.

PathogenFumigantDosageEfficacy (% control)Study Reference
Rhizoctonia solaniDMDS0.08 kg/m ²100%Fritsch, 2005[1]
Verticillium dahliaeDMDS0.08 kg/m ²100%Fritsch, 2005[1]
Sclerotium rolfsiiDMDS0.08 kg/m ²85% (compared to MeBr)Fritsch, 2005[1]
Fusarium oxysporumDMDSNot SpecifiedEffective controlZiedan & Farrag, 2016[2]
Fusarium spp.DMDS + Dazomet30 + 25 g/m²Not significantly different from MBMao et al., 2014[3]
Herbicidal Efficacy

Effective weed control is another important benefit of soil fumigation. Studies have shown that while DMDS can control a range of weeds, its efficacy against certain species may be lower than that of methyl bromide.

Weed SpeciesFumigantObservationStudy Reference
Nutsedge (Cyperus spp.)DMDS + Chloropicrin2.9 to 3.2 times more nutsedge compared to MB + ChloropicrinCulpepper et al., 2007[2]
Amaranth (B1665344) (Amaranthus spp.)DMDS + Chloropicrin22 to 103 times more amaranth compared to MB + ChloropicrinCulpepper et al., 2007[2]

Impact on Crop Yield

The ultimate measure of a fumigant's success is its impact on crop yield. In many studies, crops grown in DMDS-treated soil have shown yields comparable to or, in some cases, exceeding those in methyl bromide-treated plots.

CropFumigantYield ComparisonStudy Reference
PepperDMDS + Chloropicrin92% of the yield of MB + ChloropicrinCulpepper et al., 2007[2]
CucumberDMDS (60-100 g/m²)No significant difference from Methyl Bromide (50 g/m²)Yan et al., 2019
TomatoDMDS (10-80 g/m²)No significant difference in yieldYan et al., 2019
StrawberryDMDS (50%) + Chloropicrin (50%)50% increase in yield over untreated; outperformed MB/Pic (57:43)Gillis, 2003[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols for soil fumigation studies involving DMDS and methyl bromide.

General Soil Fumigation Experimental Workflow

G cluster_pre Pre-Fumigation cluster_fum Fumigation cluster_post Post-Fumigation A Site Selection & Soil Characterization B Experimental Design (e.g., Randomized Block) A->B C Pest Inoculation (if required) B->C D Soil Preparation (Tillage, Moisture Adjustment) E Fumigant Application (Shank Injection or Drip) D->E F Tarping with Plastic Film (e.g., VIF) E->F G Tarp Removal & Aeration Period H Crop Planting G->H I Data Collection (Pest populations, Crop yield) H->I J Statistical Analysis I->J

Caption: A generalized workflow for a soil fumigation experiment.

DMDS Fumigation Protocol Example
  • Objective: To evaluate the efficacy of DMDS in controlling soil-borne pathogens and nematodes in a commercial greenhouse.

  • Experimental Design: A randomized complete block design with multiple replicates per treatment.

  • Treatments:

    • Untreated control

    • DMDS at various application rates (e.g., 300, 400, 600 kg/ha )

    • Methyl Bromide (as a standard for comparison, where permissible)

  • Application: DMDS is typically applied via shank injection or through a drip irrigation system as an emulsifiable concentrate (EC) formulation.[5] Following application, the treated area is covered with a Virtually Impermeable Film (VIF) for a specified period, often 7 to 14 days, to ensure adequate fumigant concentration in the soil.[1]

  • Aeration: After the tarping period, the film is removed, and the soil is allowed to aerate for approximately one to two weeks before planting to prevent phytotoxicity to the crop.[1]

  • Data Collection: Soil samples are collected before and after fumigation to determine the populations of target pathogens and nematodes. Crop yield and quality parameters are measured at harvest.

Methyl Bromide Fumigation Protocol Example
  • Objective: To serve as a positive control or comparative standard for alternative fumigants.

  • Application: Methyl bromide is a gas at room temperature and is typically applied as a liquid under pressure, which then volatilizes. It is often mixed with chloropicrin (e.g., 67% MB, 33% chloropicrin) to serve as a warning agent and to enhance its fungicidal properties.[6] The mixture is injected into the soil using shanks, and the treated area is immediately covered with a plastic tarp.

  • Dosage and Tarping: Application rates for methyl bromide have historically been in the range of 250-600 pounds per acre.[7] The tarp is left in place for a period of 48 hours or more to ensure efficacy.

  • Aeration: A significant aeration period is required after tarp removal to allow the gas to dissipate before planting.

  • Safety Precautions: Due to its high toxicity and status as an ozone-depleting substance, the use of methyl bromide is highly regulated and requires stringent safety protocols, including the use of personal protective equipment and buffer zones.

Mode of Action and Environmental Fate

The primary goal of soil fumigation is to create a disinfested zone for healthy root development, leading to improved crop growth and yield.

G cluster_soil Soil Environment cluster_fumigant Fumigant Action cluster_outcome Desired Outcome A Soil-borne Pathogens (Fungi, Oomycetes) E Reduced Pest Pressure B Plant-parasitic Nematodes C Weed Seeds & Propagules D DMDS or Methyl Bromide Application D->A Inactivation D->B Mortality D->C Non-viability F Healthy Root System E->F G Increased Crop Yield & Quality F->G

Caption: The logical relationship of soil fumigation to improve crop outcomes.

DMDS has a different mode of action compared to many other fumigants and is considered to have no ozone depletion potential.[1] It has a relatively short atmospheric half-life, on the order of several hours.[5] In contrast, methyl bromide's persistence in the atmosphere and its role in ozone layer depletion were the primary reasons for its global phase-out under the Montreal Protocol.[6]

Conclusion

The available data strongly supports this compound as an effective alternative to methyl bromide for soil fumigation. Its broad-spectrum activity against nematodes and key soil-borne fungal pathogens, such as Rhizoctonia solani and Verticillium dahliae, is comparable to that of methyl bromide in many instances. While its efficacy against certain weed species may be lower, its favorable environmental profile, particularly its zero ozone depletion potential, makes it a critical tool for sustainable agriculture. For optimal performance, DMDS is often used in combination with other fumigants like chloropicrin and under virtually impermeable films. Further research will continue to refine application techniques and expand its use across a wider range of crops and growing conditions, solidifying its role as a key replacement for methyl bromide.

References

A Comparative Analysis of DMDS and 1,3-Dichloropropene for Effective Nematode Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading Nematicides

The management of plant-parasitic nematodes remains a critical challenge in modern agriculture, necessitating the use of effective soil fumigants. Among the chemical options, Dimethyl Disulfide (DMDS) and 1,3-dichloropropene (B49464) have emerged as significant players. This guide provides a comprehensive comparative analysis of these two nematicides, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of their mechanisms of action to aid in informed decision-making for research and development.

Performance and Efficacy: A Quantitative Comparison

The efficacy of a nematicide is paramount to its utility. Both DMDS and 1,3-dichloropropene have demonstrated significant capabilities in controlling a range of nematode species, though their performance can vary based on application methods and environmental conditions.

Nematicidal Activity: LC50 Values

Laboratory studies provide a baseline for understanding the direct toxicity of these compounds to nematodes. The half-lethal concentration (LC50) is a standard measure of the toxicity of a substance to a test population.

Table 1: Comparative LC50 Values against Meloidogyne incognita [1][2]

NematicideDirect Fumigation Activity (mg L⁻¹)Direct Contact Activity (mg L⁻¹)Soil Fumigation Activity (mg L⁻¹)
DMDS 0.08629.8656.438
1,3-Dichloropropene 0.07018.8513.061

These data suggest that while 1,3-dichloropropene may exhibit higher toxicity in direct contact and soil fumigation scenarios in a laboratory setting, both compounds are highly effective fumigants.

Field Performance: Efficacy and Crop Yield

Field trials offer a more realistic assessment of a nematicide's performance, taking into account soil interactions, environmental factors, and crop responses.

Table 2: Field Trial Results for Root-Knot Nematode Control

CropNematicideApplication RateNematode Control Efficacy (%)Root Gall IndexMarketable Yield Increase (%)Source
TomatoDMDS10-100 g m⁻²80-94--[1][2]
TomatoDMDS300-500 kg/ha -2.7-3.0 (vs. 9.6 in control)Significantly Increased[3]
Tomato1,3-Dichloropropene--3.6 (vs. 9.6 in control)Significantly Increased[3]
CucumberDMDS400 L/Ha96Significantly Reduced65.5[4]
Cucumber1,3-Dichloropropene180 L ha⁻¹ExcellentSuppressedAs effective as Methyl Bromide[5]

Field trials consistently demonstrate that both DMDS and 1,3-dichloropropene can provide excellent control of root-knot nematodes and lead to significant increases in crop yield.[1][2][3][4][5] In some studies, DMDS has shown a high efficacy of 80-94% in controlling root-knot nematodes on tomatoes.[1][2] In a comparative study on tomatoes, DMDS at various application rates resulted in lower root gall indices compared to 1,3-dichloropropene.[3]

Mechanisms of Action: Different Pathways to Nematode Mortality

Understanding the biochemical pathways through which these nematicides exert their effects is crucial for developing integrated pest management strategies and for the discovery of new nematicidal agents.

This compound (DMDS)

DMDS primarily targets the nematode's respiratory system.[3] Its mode of action involves the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial respiratory chain.[3] This blockage disrupts the electron transport chain, leading to a decrease in ATP production and ultimately, cell death.

DMDS_Mechanism cluster_mito Mitochondrial Respiration DMDS DMDS ComplexIV Complex IV (Cytochrome c oxidase) DMDS->ComplexIV Inhibits Mitochondrion Nematode Mitochondrion ETC Electron Transport Chain ATP_Synthase ATP Synthase ATP ATP ComplexIV->ATP Disrupts Production Cell_Death Cell Death ATP->Cell_Death Leads to

DMDS Mechanism of Action
1,3-Dichloropropene

The nematicidal action of 1,3-dichloropropene is believed to be based on its ability to act as an alkylating agent, disrupting essential biological processes within the nematode.[6] A primary metabolic pathway for 1,3-dichloropropene involves its conjugation with glutathione (B108866) (GSH), a critical antioxidant and detoxifying agent in cells. This conjugation depletes GSH stores and leads to the formation of mercapturic acid derivatives, which are then excreted. The depletion of GSH can lead to oxidative stress and damage to vital biomolecules, ultimately causing nematode death.

Dichloropropene_Mechanism cluster_cell Cellular Disruption Dichloropropene 1,3-Dichloropropene GSH_Conjugate GSH Conjugate Dichloropropene->GSH_Conjugate Reacts with GSH via GST Alkylation Alkylation Dichloropropene->Alkylation Causes Nematode_Cell Nematode Cell GSH Glutathione (GSH) GST Glutathione S-transferase Cell_Death Cell Death GSH_Conjugate->Cell_Death Leads to Biomolecules Vital Biomolecules (Proteins, DNA) Alkylation->Biomolecules Alkylation->Cell_Death Leads to

1,3-Dichloropropene Mechanism of Action

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key experiments cited in the comparison of DMDS and 1,3-dichloropropene.

Field Trial for Nematicide Efficacy

This protocol outlines a typical field experiment to evaluate the efficacy of soil fumigants against plant-parasitic nematodes.

Field_Trial_Workflow start Site Selection & Initial Nematode Assessment design Experimental Design (e.g., Randomized Complete Block) start->design application Nematicide Application (DMDS, 1,3-D, Control) design->application planting Crop Planting application->planting monitoring Data Collection During Growth (e.g., Plant Vigor, Height) planting->monitoring harvest Harvest & Yield Measurement monitoring->harvest nematode_assessment Final Nematode Population Assessment (Soil and Root Samples) harvest->nematode_assessment analysis Statistical Analysis nematode_assessment->analysis end Conclusion on Efficacy analysis->end

References

Comparative Guide for Trace Level Detection of Dimethyl Disulfide: A Validation of GC-FPD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of volatile sulfur compounds such as dimethyl disulfide (DMDS) is a frequent analytical challenge. DMDS is a critical compound, acting as a potential biomarker, a key aroma component, and an industrial chemical. Its detection at trace levels requires robust and reliable analytical methods. This guide provides an objective comparison of Gas Chromatography with Flame Photometric Detection (GC-FPD) against other common techniques, supported by experimental data, to assist in selecting the optimal methodology for your research needs.

Principles of Detection: GC-FPD

Gas Chromatography with a Flame Photometric Detector (GC-FPD) is a highly selective technique for analyzing sulfur-containing compounds.[1] In this method, the effluent from the GC column, which separates the components of a sample, is burned in a hydrogen-rich flame. When sulfur compounds like DMDS are incinerated, they emit light at a specific wavelength (approximately 394 nm).[1] This light emission is detected by a photomultiplier tube, generating a signal that is proportional to the amount of sulfur in the analyte.[1] A notable characteristic of the FPD is its non-linear, typically quadratic, response to sulfur concentration, which means the signal is proportional to the square of the mass of sulfur entering the flame.[1][2][3] An advancement on this technology, the Pulsed Flame Photometric Detector (PFPD), offers enhanced sensitivity and selectivity compared to the standard FPD.[1][4][5]

Performance and Validation of GC-FPD for DMDS Detection

The validation of an analytical method is crucial for ensuring reliable and reproducible results. Key performance metrics for the analysis of DMDS using GC-FPD are summarized below.

Performance MetricTypical Value for DMDS AnalysisNotes
Limit of Detection (LOD) 1.2 ng/L to 3 ng/LThe LOD can be influenced by the sample matrix and specific instrumentation. A GC-PFPD system reported an absolute instrument sensitivity of 0.009 ppbv.[6]
Limit of Quantification (LOQ) 4.1 ng/L to 10 ng/LThe LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Linearity Correlation Coefficient (r) > 0.99The FPD exhibits a nearly quadratic response.[2][3] One study reported a slope factor of 1.86 for DMDS, deviating slightly from the ideal 2.0.[2] Linearity can be limited to specific concentration ranges (e.g., up to 100 ng).[4]
Accuracy (Recovery) 91% - 120%Recovery studies in spiked water samples show excellent accuracy.[7][8]
Precision (RSD) < 8%The Relative Standard Deviation (RSD) for DMDS analysis is typically low, indicating good repeatability.[7][8]

Comparison with Alternative Analytical Methods

While GC-FPD is a powerful tool, other detectors are also employed for sulfur analysis. The choice of detector often depends on the specific application requirements, such as matrix complexity, required sensitivity, and the need for definitive identification.

DetectorPrincipleAdvantages for DMDS AnalysisDisadvantages for DMDS Analysis
GC-FPD / PFPD Chemiluminescence of sulfur in a hydrogen-rich flame.High Selectivity: Excellent for sulfur compounds.[1] Robustness: Generally robust and less expensive than alternatives like SCD.[9] Sensitivity: PFPD offers excellent sensitivity into the low ppb range.[6][10]Non-Linear Response: Typically quadratic, requiring multi-level calibration.[1][2] Hydrocarbon Quenching: Signal can be suppressed by co-eluting hydrocarbons.[9][11] Identification: Based on retention time only.[1]
GC-SCD Chemiluminescence from the reaction of sulfur compounds with ozone.High Sensitivity & Selectivity: Excellent for trace sulfur analysis.[12][13] Equimolar Response: Simplifies calibration as response is proportional to sulfur mass, regardless of the compound.[9][11][13] Good Linearity: Offers better linearity than FPD.[12]Cost & Complexity: More expensive, fragile, and complex to maintain than FPD.[9][12]
GC-MS Ionization of compounds and separation of ions by mass-to-charge ratio.Definitive Identification: Provides mass spectral data for confident compound identification.[1][9] High Specificity: Especially in Selected Ion Monitoring (SIM) mode.[1][14] Good Linearity: Generally provides good linearity in SIM mode.[1]Sensitivity (Full Scan): May not be sensitive enough for trace levels in full scan mode.[1] Complexity: Can be more complex to operate and maintain than FPD.

Experimental Protocols

Detailed and consistent experimental protocols are essential for achieving reproducible results. Below is a representative methodology for the trace-level analysis of DMDS in a water matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-FPD.

Sample Preparation: Headspace SPME
  • Sample: Place 10 mL of the water sample into a 20 mL headspace vial.

  • Salting Out: Add NaCl to the sample to achieve a 20% ion concentration, which enhances the partitioning of volatile compounds into the headspace.[7]

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., ethyl methyl sulfide).

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample.[7]

  • Incubation & Extraction Time: Incubate the sample at 50°C for 87 minutes for optimal extraction.[7]

  • Desorption: After extraction, immediately transfer the fiber to the GC injector for thermal desorption.

Gas Chromatography (GC) Conditions
  • Injector: Splitless mode, Temperature: 230°C.[15]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[15]

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar dimethyl polysiloxane stationary phase.[9][15]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp: Increase to 50°C at 5°C/min.

    • Hold: Hold at 50°C for 7 minutes.[15]

Flame Photometric Detector (FPD/PFPD) Conditions
  • Temperature: 250°C.

  • Gas Flows (PFPD example): Hydrogen: 14 mL/min, Air 1: 17 mL/min, Air 2: 13 mL/min.[2]

  • PMT Voltage (PFPD example): 600 V.[2]

  • Data Acquisition: Monitor the sulfur-specific emission signal.

Workflow and Logic Diagrams

To visualize the analytical process, the following diagrams illustrate the experimental workflow and a decision-making guide for selecting the appropriate detector.

GC_FPD_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis Analysis cluster_data Data Processing Sample 1. Water Sample in Vial Salt 2. Add Salt (e.g., NaCl) Sample->Salt Spike 3. Spike Internal Standard Salt->Spike Extract 4. Headspace Extraction with SPME Fiber Spike->Extract Desorb 5. Thermal Desorption in GC Inlet Extract->Desorb Separate 6. GC Separation Desorb->Separate Detect 7. FPD Detection Separate->Detect Acquire 8. Signal Acquisition Detect->Acquire Integrate 9. Peak Integration Acquire->Integrate Quantify 10. Quantification using Calibration Curve Integrate->Quantify Detector_Choice Start Need to Analyze DMDS? Question1 Is definitive compound identification required? Start->Question1 Question2 Is the sample matrix complex with many co-eluting hydrocarbons? Question1->Question2 No GCMS Choose GC-MS (High Specificity) Question1->GCMS Yes Question3 Is highest sensitivity and linearity the top priority over cost? Question2->Question3 Yes GCFPD Choose GC-FPD/PFPD (Robust & Cost-Effective) Question2->GCFPD No GCSCD Choose GC-SCD (Best Linearity/Sensitivity) Question3->GCSCD Yes Question3->GCFPD No

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dimethyl Disulfide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of dimethyl disulfide (DMDS). The selection of a suitable analytical technique is critical for obtaining accurate and reliable data in various applications, from environmental monitoring to pharmaceutical development. This document summarizes the performance of key methods, supported by experimental data, and provides detailed methodologies to assist in the selection and implementation of the most appropriate technique for your research needs.

Method Comparison at a Glance

The two primary methods for the quantification of this compound are Gas Chromatography (GC) and Spectrophotometry. Gas chromatography, often coupled with mass spectrometry (GC-MS), is a highly specific and sensitive technique ideal for complex matrices. Spectrophotometry offers a more accessible and cost-effective alternative, suitable for simpler sample compositions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Spectrophotometry
Principle Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by detection based on their mass-to-charge ratio.Measurement of the absorbance of light by a colored product formed from a chemical reaction involving DMDS.
Specificity Very High (Mass spectral data provides definitive identification).Moderate (Potential for interference from other sulfur-containing compounds).
Sensitivity High (Low limits of detection and quantification).Moderate.
Sample Matrix Versatile (Soil, water, air, biological samples).Primarily for gaseous samples or liquid samples after appropriate preparation.
Throughput Moderate.Moderate to High.
Cost (Instrument) Higher.Lower.

Quantitative Performance Data

The following table summarizes the quantitative performance of various analytical methods for DMDS determination as reported in the literature.

Analytical MethodMatrixLimit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
GC-MSSoil5 µg/kg65.4 - 120.1< 19.1 (intra-day), < 14.8 (inter-day)[1][2][3]
GC-MS/MSCucumber & Soil0.05 mg/kg84 - 101.50.7 - 4.9[4][5]
Purge-and-Trap GC-MSTap & Source Water10 ng/L81.2 - 1200.90 - 7.3[6]
HS-SPME-GC-FPDFreshwaterNot explicitly stated for DMDS, but LOD was 1.2 ng/L93.39 - 99.343.08 - 6.25[7]
SpectrophotometryAirDetermination limit of 0.6 µg/mLNot explicitly stated0.85 (for a series of 8 measurements)[8]

Experimental Workflows and Logical Relationships

A general workflow for the cross-validation of analytical methods is depicted below. This process ensures that a newly developed or alternative method provides results that are equivalent to a validated reference method.

cluster_0 Method Selection & Development cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Outcome A Define Analytical Requirements B Select Candidate Methods (e.g., GC-MS, Spectrophotometry) A->B C Develop & Optimize Method Parameters B->C D Linearity & Range C->D E Accuracy & Precision C->E F LOD & LOQ C->F G Specificity & Selectivity C->G H Robustness C->H I Select Validated Reference Method J Analyze Identical Samples with Both Methods I->J K Statistical Comparison of Results (e.g., t-test, Bland-Altman) J->K L Equivalence Demonstrated K->L Acceptable Agreement M Investigate Discrepancies K->M Significant Difference N Method Implementation L->N M->C Re-optimize

Caption: General workflow for cross-validation of analytical methods.

Key Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for DMDS in Soil

This method is suitable for the determination of DMDS residues in soil samples.[1][2][3][9]

1. Sample Preparation (Extraction):

  • Weigh 5 g of soil into a 50 mL centrifuge tube.

  • Add 10 mL of ethyl acetate (B1210297).

  • Vortex for 1 minute and then place in a shaker for 60 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction process twice more with 10 mL of ethyl acetate each time.

  • Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Agilent 7890A or equivalent.

  • Column: Rtx-5 MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 180°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 45°C (hold for 4 min), ramp to 140°C at 20°C/min (hold for 2 min).[2][9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS System: Agilent 5975C or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DMDS (e.g., m/z 94, 79, 45).

3. Data Analysis:

  • Identify DMDS based on its retention time (approximately 5.95 min under these conditions) and the presence of characteristic ions.[2][9]

  • Quantify using a calibration curve prepared from DMDS standards of known concentrations.

Spectrophotometric Determination of DMDS in Air

This method is designed for the quantification of DMDS in air pollutants, particularly from industrial sources.[8]

1. Sample Collection and Preparation:

  • Draw a known volume of air through a series of absorbers containing a solution of N,N-dimethyl-p-phenylenediamine in a mixture of hydrochloric acid and sulfuric acid.

  • DMDS is reduced to methyl mercaptan in a column filled with zinc amalgam.

  • The resulting methyl mercaptan reacts with the N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form a colored azo compound.

2. Spectrophotometric Measurement:

  • Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 500 nm) using a spectrophotometer.

  • The absorbance should be measured within 20-50 minutes after the color reaction.[8]

3. Data Analysis:

  • Quantify the amount of DMDS using a calibration curve prepared from standard solutions of DMDS that have undergone the same reduction and color development procedure.

  • The calibration line may consist of two linear segments depending on the concentration range.[8]

This guide provides a foundational understanding of the primary methods for DMDS quantification. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and budget. For regulatory submissions, it is crucial to follow the guidelines of the relevant authorities.

References

A Comparative Guide to Microbial Degradation Pathways of Dimethyl Disulfide (DMDS) and Dimethyl Sulfide (DMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the microbial degradation pathways of two significant volatile sulfur compounds: dimethyl disulfide (DMDS) and dimethyl sulfide (B99878) (DMS). Understanding these pathways is crucial for applications ranging from environmental remediation to the development of novel therapeutics targeting microbial sulfur metabolism. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the metabolic pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to the microbial degradation of DMDS and DMS, providing a basis for comparison of their metabolic fates under different conditions.

Table 1: Comparison of Microbial Degradation Rates

CompoundMicroorganism/ConsortiumConditionDegradation Rate/Removal EfficiencyReference
DMDSAcinetobacter lwoffiiAerobic, 6 days34.22% removal[1]
DMDSPseudomonas mendocinaAerobic, 6 days40.95% removal[1]
DMDSMyroides odoratusAerobic, 6 days41.94% removal[1]
DMDSA. lwoffii & M. odoratus consortium (5:1)Aerobic, 3 days100% removal[1]
DMDSA. lwoffii, P. mendocina, M. odoratus consortium (1:1:1)Aerobic, 3 days100% removal[1]
DMDSBacillus cereus GIGAN2Aerobic, 96 h (10 mg/L initial conc.)100% removal (k = 0.0330 h⁻¹)[2]
DMDSMicrobial Fuel Cell ConsortiumAnaerobic, 6 h (90 mg/L initial conc.)~100% removal (0.743 mM h⁻¹)[3]
DMSHyphomicrobium spp. and Thiobacillus spp.Aerobic, mixed cultureSpecific growth rate on DMS: 0.099 h⁻¹ (Hyphomicrobium) and 0.11 h⁻¹ (Thiobacillus)[4]
DMSFreshwater sediment slurryAerobic (shaking)4.95 nmol/ml/h[5]
DMSFreshwater sediment slurryAnaerobic (N₂ headspace)0.37 nmol/ml/h[5]

Table 2: Kinetic Parameters of Key Degradation Enzymes

EnzymeSource OrganismSubstrateK_m_ (μM)V_max_ or k_cat_Reference
Dimethyl Sulfide Monooxygenase (DmoA/B)Hyphomicrobium sulfonivoransDMS17.2 ± 0.48V_max_ = 1.25 ± 0.01 μmol NADH oxidized/min/mg protein; k_cat_ = 5.45 s⁻¹

Microbial Degradation Pathways

The microbial degradation of DMDS and DMS proceeds through distinct aerobic and anaerobic pathways, which are visualized in the following diagrams.

This compound (DMDS) Degradation

Aerobic Pathway

Under aerobic conditions, the primary initial step in DMDS degradation is its reduction to two molecules of methanethiol (B179389) (CH₃SH). This reaction is dependent on NADH. The resulting methanethiol is then oxidized to formaldehyde (B43269) (HCHO) and hydrogen sulfide (H₂S). Formaldehyde can be further oxidized to formate (B1220265) and ultimately to carbon dioxide, while hydrogen sulfide is oxidized to sulfate (B86663).

Aerobic_DMDS_Degradation cluster_products End Products DMDS This compound (DMDS) MT Methanethiol (CH₃SH) DMDS->MT NADH-dependent DMDS Reductase HCHO Formaldehyde (HCHO) MT->HCHO H2S Hydrogen Sulfide (H₂S) MT->H2S Methanethiol Oxidase Formate Formate HCHO->Formate Formaldehyde Dehydrogenase, Formate Dehydrogenase CO2 Carbon Dioxide (CO₂) Formate->CO2 Formaldehyde Dehydrogenase, Formate Dehydrogenase Sulfate Sulfate (SO₄²⁻) H2S->Sulfate Sulfide Oxidation Pathway

Aerobic degradation pathway of DMDS.

Anaerobic Pathway

In the absence of oxygen, DMDS can be biodegraded through a pathway that also initially forms methanethiol.[3] The subsequent fate of methanethiol can vary depending on the microbial community present. In a mixed consortium, such as in a microbial fuel cell, methanethiol can be further converted to elemental sulfur (S⁰), sulfide (S²⁻), and eventually sulfate (SO₄²⁻), while the methyl group is oxidized to formaldehyde and then to carbon dioxide.[3]

Anaerobic_DMDS_Degradation cluster_products End Products DMDS This compound (DMDS) MT Methanethiol (CH₃SH) DMDS->MT DMDS Reductase S0 Elemental Sulfur (S⁰) MT->S0 S2_minus Sulfide (S²⁻) MT->S2_minus HCHO Formaldehyde (HCHO) MT->HCHO SO4_2_minus Sulfate (SO₄²⁻) S2_minus->SO4_2_minus CO2 Carbon Dioxide (CO₂) HCHO->CO2

Anaerobic degradation pathway of DMDS.
Dimethyl Sulfide (DMS) Degradation

Aerobic Pathway

Aerobic degradation of DMS can occur via two primary routes. The first involves a DMS monooxygenase which cleaves DMS into methanethiol and formaldehyde. The second pathway involves the oxidation of DMS to dimethyl sulfoxide (B87167) (DMSO), which can then be further metabolized.

Aerobic_DMS_Degradation cluster_products End Products/Intermediates DMS Dimethyl Sulfide (DMS) MT Methanethiol (CH₃SH) DMS->MT DMS Monooxygenase HCHO Formaldehyde (HCHO) DMS->HCHO DMS Monooxygenase DMSO Dimethyl Sulfoxide (DMSO) DMS->DMSO DMS Oxidase H2S Hydrogen Sulfide (H₂S) MT->H2S Formate Formate HCHO->Formate Further_Metabolism Further Metabolism DMSO->Further_Metabolism CO2 Carbon Dioxide (CO₂) Formate->CO2 Sulfate Sulfate (SO₄²⁻) H2S->Sulfate

Aerobic degradation pathways of DMS.

Anaerobic Pathway

Under anoxic conditions, DMS can serve as a substrate for methanogens and sulfate-reducing bacteria.[6] One key pathway involves the reduction of dimethyl sulfoxide (DMSO) to DMS, which is then utilized. DMS itself can be disproportionated to methane (B114726) (CH₄) and hydrogen sulfide (H₂S) by certain methanogens. Alternatively, sulfate-reducing bacteria can oxidize DMS to CO₂ while reducing sulfate to H₂S.[7][8]

Anaerobic_DMS_Degradation cluster_methanogenesis Methanogenesis cluster_sulfate_reduction Sulfate Reduction DMSO Dimethyl Sulfoxide (DMSO) DMS Dimethyl Sulfide (DMS) DMSO->DMS DMSO Reductase CH4 Methane (CH₄) DMS->CH4 Methanogens H2S Hydrogen Sulfide (H₂S) DMS->H2S Methanogens CO2 Carbon Dioxide (CO₂) DMS->CO2 Sulfate-Reducing Bacteria SO4_2_minus Sulfate (SO₄²⁻) SO4_2_minus->H2S Sulfate-Reducing Bacteria

Anaerobic degradation pathways of DMS.

Experimental Protocols

Preparation of Microbial Cultures for Degradation Studies

This protocol describes the general procedure for preparing microbial cultures to study the degradation of DMDS and DMS.

  • Media Preparation: Prepare a suitable mineral medium (e.g., M9 minimal salts) supplemented with a trace element solution. The medium should be autoclaved.

  • Inoculum Preparation:

    • For pure cultures, inoculate a single colony of the desired microorganism into a liquid starter culture and incubate under appropriate conditions (e.g., 30°C, 200 rpm) until the mid-exponential phase.

    • For microbial consortia, use an environmental sample (e.g., soil, sediment, activated sludge) as the inoculum. Acclimatize the consortium by gradually increasing the concentration of the target sulfur compound (DMDS or DMS) over several transfers.[9]

  • Degradation Assay Setup:

    • Dispense a specific volume of the sterile mineral medium into serum vials.

    • Inoculate the vials with the prepared culture to a desired initial optical density (e.g., OD₆₀₀ of 0.1).

    • Add a known concentration of DMDS or DMS from a sterile stock solution.

    • Seal the vials with Teflon-coated septa and aluminum crimps to prevent the loss of volatile compounds.

    • For anaerobic studies, purge the headspace of the vials with an inert gas (e.g., N₂) before sealing.

    • Incubate the vials under controlled conditions (temperature, shaking).

    • Include sterile controls (no inoculum) and biotic controls (with inoculum but without the sulfur compound).

Analysis of DMDS and DMS Degradation by Gas Chromatography (GC)

This protocol outlines the analysis of volatile sulfur compounds in the headspace of culture vials using a Gas Chromatograph.

  • Instrumentation: Use a Gas Chromatograph equipped with a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS). A suitable column for separating volatile sulfur compounds is a DB-5MS or similar.[10]

  • Sample Collection:

    • At specified time intervals, withdraw a small volume of the headspace gas (e.g., 100-500 µL) from the serum vials using a gas-tight syringe.

  • GC Analysis:

    • Injector: Set the injector temperature to 230°C and operate in splitless mode.[10]

    • Oven Program: An example temperature program is: initial temperature of 40°C (hold for 3 min), ramp at 5°C/min to 50°C (hold for 7 min).[10]

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).[10]

    • Detector: For an FPD, operate at 250°C. For an MS, operate in electron ionization (EI) mode at 70 eV.[10]

  • Quantification:

    • Prepare calibration standards of DMDS, DMS, and expected intermediates (e.g., methanethiol) in sealed serum vials with the same medium to create a standard curve.

    • Analyze the standards under the same GC conditions as the samples.

    • Calculate the concentration of each compound in the samples by comparing the peak areas to the standard curve.

Enzyme Assay for NADH-Dependent DMDS Reductase

This protocol provides a general method for assaying the activity of NADH-dependent DMDS reductase from cell-free extracts.

  • Preparation of Cell-Free Extract:

    • Harvest microbial cells from a culture grown in the presence of DMDS by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Resuspend the cells in the same buffer and lyse them by sonication or French press.

    • Centrifuge the lysate at high speed to remove cell debris and collect the supernatant (cell-free extract).

  • Enzyme Assay:

    • The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH.

    • Prepare a reaction mixture in a cuvette containing:

      • Buffer (e.g., phosphate buffer, pH 7.0)

      • NADH (e.g., 0.2 mM final concentration)

      • Cell-free extract

    • Initiate the reaction by adding a known concentration of DMDS.

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of NADH oxidation is proportional to the enzyme activity.

    • One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for comparing the microbial degradation of DMDS and DMS.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_enzyme Enzyme Studies Culture_Prep Microbial Culture Preparation Assay_Setup Degradation Assay Setup (DMDS and DMS) Culture_Prep->Assay_Setup Headspace_Sampling Headspace Sampling (Time-course) Assay_Setup->Headspace_Sampling Cell_Lysis Cell Lysis & Extract Preparation Assay_Setup->Cell_Lysis GC_Analysis GC-MS/FPD Analysis Headspace_Sampling->GC_Analysis Data_Analysis Data Analysis (Degradation Kinetics) GC_Analysis->Data_Analysis Comparison Comparative Analysis of Degradation Pathways & Kinetics Data_Analysis->Comparison Enzyme_Assay Enzyme Assays (e.g., Reductase, Monooxygenase) Cell_Lysis->Enzyme_Assay Enzyme_Assay->Comparison

Workflow for comparing DMDS and DMS degradation.

References

Performance of different sorbent materials for trapping dimethyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Sorbent Materials for Dimethyl Disulfide Trapping

For researchers, scientists, and drug development professionals engaged in processes where this compound (DMDS) is a concern, selecting the appropriate sorbent material is critical for effective removal. DMDS, a volatile organic sulfur compound, is known for its strong, unpleasant odor and potential toxicity, making its capture from gas or liquid streams a priority in various applications. This guide provides an objective comparison of the performance of different sorbent materials for trapping DMDS, supported by experimental data.

Performance Comparison of Sorbent Materials

The efficiency of a sorbent material for DMDS trapping is primarily evaluated based on its adsorption capacity, which is the amount of DMDS that can be captured per unit mass of the sorbent. Other important factors include the sorbent's selectivity, regenerability, and performance under various environmental conditions such as temperature and humidity. The following table summarizes the quantitative performance of several common sorbent materials for DMDS. It is important to note that the experimental conditions significantly influence the reported values, and therefore, direct comparison should be made with caution.

Sorbent MaterialType/ModificationAdsorption CapacityExperimental ConditionsReference(s)
Activated Carbon Activated Carbon Cloth (ACC)118 mL/gGas phase, 25 °C[1][2]
Steam-activated Charcoal (GAC)108 mg/gDynamic gas phase[1]
Sludge-based Activated Carbon (KOH activation)151.28 mg/g-
Coconut Shell-derived (CSC)71.2% removal20 mg/L aqueous solution
Zeolites Ag(I)-exchanged β-zeoliteExcellent removal performance20 ppm DMDS in model C4 hydrocarbon
CuY Zeolite1.02% (wt/wt) breakthrough sulfur capacity25 °C, 0.6 MPa, in LPG[3]
5 wt% Ag2O/NaY87.9 mg/gLiquid phase, 1000 ppmw DMDS in model LPG
Metal-Organic Frameworks (MOFs) 20%HPW/Cu-BTC45.3 mg S/gIn model oil at 30 °C[4]
Cu(I)/Cu(II)-BTC146.66 mg-S/g298 K[5]
Polymeric Sorbents Tenax TASuitable for trapping medium to high boiling compoundsThermal desorption applications[6][7]
Polydimethylsiloxane (PDDS)Absorption capacities of 4-34 g/g for various oils and organic solventsOil/water separation[8][9]
Porous Sulfur PolymersHigh adsorption capacity for organic contaminantsAqueous phase[10][11]

Experimental Protocols

The evaluation of sorbent performance for DMDS trapping typically involves either static (batch) or dynamic (flow-through) experiments.

Static Adsorption (Batch) Experiments

This method is used to determine the equilibrium adsorption capacity of a sorbent.

  • Sorbent Preparation: A known mass of the sorbent material is prepared. This may involve drying to remove moisture or other pre-treatment steps.

  • DMDS Solution/Vapor Preparation: A standard solution or vapor of DMDS with a known initial concentration (C₀) is prepared in a suitable solvent or gas stream.

  • Adsorption: The sorbent is brought into contact with the DMDS-containing phase in a sealed container. The mixture is agitated for a predetermined time to ensure equilibrium is reached.

  • Analysis: After equilibration, the concentration of DMDS remaining in the liquid or gas phase (Ce) is measured. Gas Chromatography with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is a common analytical technique for this purpose.[1][12][13][14]

  • Calculation of Adsorption Capacity: The amount of DMDS adsorbed per unit mass of the sorbent at equilibrium (qe) is calculated using the following formula: qe = (C₀ - Ce) * V / m where V is the volume of the solution/gas and m is the mass of the sorbent.

Dynamic Adsorption (Breakthrough Curve) Experiments

This method simulates the performance of a sorbent in a continuous flow system, such as a packed bed filter.

  • Column Preparation: A fixed-bed adsorption column is packed with a known amount of the sorbent material.

  • DMDS Gas Generation: A continuous stream of gas containing a constant concentration of DMDS is generated and passed through the adsorption column at a specific flow rate.

  • Outlet Concentration Monitoring: The concentration of DMDS in the gas stream exiting the column is continuously monitored over time using a suitable detector (e.g., GC-MS).[15]

  • Breakthrough Curve Plotting: The outlet DMDS concentration is plotted against time to generate a breakthrough curve. The "breakthrough point" is the time at which the outlet concentration reaches a predetermined fraction of the inlet concentration (e.g., 5%).

  • Calculation of Breakthrough Adsorption Capacity: The total amount of DMDS adsorbed by the bed up to the breakthrough point is calculated by integrating the area above the breakthrough curve.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the performance of sorbent materials for DMDS trapping using the dynamic breakthrough method.

G Experimental Workflow for DMDS Sorbent Performance Evaluation cluster_prep Preparation cluster_exp Experimental Setup cluster_analysis Data Analysis Sorbent Sorbent Material (e.g., Activated Carbon, Zeolite) Adsorption_Column Fixed-Bed Adsorption Column (Packed with Sorbent) Sorbent->Adsorption_Column Packing DMDS_Source DMDS Source (Liquid or Gas) Gas_Gen DMDS Vapor Generation System (Mass Flow Controllers) DMDS_Source->Gas_Gen Controlled Flow Carrier_Gas Carrier Gas (e.g., N2, Air) Carrier_Gas->Gas_Gen Controlled Flow Gas_Gen->Adsorption_Column Inlet Gas Stream Detector Analytical Detector (e.g., GC-MS, GC-FID) Adsorption_Column->Detector Outlet Gas Stream Data_Acq Data Acquisition System Detector->Data_Acq Signal Breakthrough_Curve Breakthrough Curve Generation Data_Acq->Breakthrough_Curve Concentration vs. Time Data Performance_Metrics Performance Metrics Calculation (Adsorption Capacity, Breakthrough Time) Breakthrough_Curve->Performance_Metrics Analysis

Caption: A flowchart of the dynamic adsorption experimental setup.

Conclusion

The selection of an optimal sorbent for this compound trapping depends on the specific requirements of the application, including the concentration of DMDS, the presence of other compounds, and the desired level of removal. Activated carbons, particularly in cloth form, and certain modified zeolites have demonstrated high adsorption capacities. Metal-organic frameworks show promise but are often at an earlier stage of research and development. Polymeric sorbents offer a wide range of properties and can be tailored for specific applications, though more quantitative data on their DMDS adsorption capacity is needed for a direct comparison. The provided experimental protocols and workflow diagram offer a foundation for researchers to systematically evaluate and compare the performance of different sorbent materials for their specific needs.

References

A Comparative Study of Dimethyl Disulfide (DMDS) and Dimethyl Trisulfide (DMTS) in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flavor profiles of two pivotal sulfur-containing compounds: dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS). By examining their sensory characteristics, odor thresholds, and presence in various food products, this document aims to equip researchers with the necessary information for their work in flavor science and related fields. The information is supported by experimental data and detailed methodologies for analysis.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for DMDS and DMTS, facilitating a direct comparison of their flavor-related properties.

PropertyThis compound (DMDS)Dimethyl Trisulfide (DMTS)Source(s)
Molar Mass 94.2 g/mol 126.27 g/mol [1]
Odor Threshold 0.00078 - 0.0036 ppm (in air)~1 ppt (B1677978) (part per trillion)[1][2]
Flavor Profile Pungent, onion-like, garlic-like, cabbage-like, sulfuraceousSulfurous, alliaceous, savory, meaty, cooked, onion-like, garlic-like[3][4]
Concentration in Milk (µg/L) Raw: ~1.3, UHT: up to ~16Not typically reported in high concentrations[3]
Concentration in Wine (µg/L) Can be formed due to light-struck tasteCan be formed from precursors during storage[3]
Concentration in Broccoli (relative %) ~30.2% of volatiles in fresh disrupted inflorescence~24.2% of volatiles in fresh disrupted inflorescence[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a standardized approach for the analysis and comparison of DMDS and DMTS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

This protocol outlines a standard method for the extraction and quantification of DMDS and DMTS from a food matrix.

a. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Homogenize 5 grams of the food sample.

  • Place the homogenized sample into a 20 mL headspace vial.

  • Add an internal standard (e.g., 2-methyl-3-heptanone) to the vial.

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample in a water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

b. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC injector at a high temperature (e.g., 250°C) for a short period (e.g., 2 minutes) in splitless mode.

  • Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 5°C/minute.

    • Ramp to 250°C at a rate of 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Scan range: m/z 35-350.

    • Acquire data in both full scan and selected ion monitoring (SIM) mode for higher sensitivity and specificity. For DMDS, characteristic ions include m/z 94, 79, and 45. For DMTS, characteristic ions include m/z 126, 94, and 79.

  • Quantification: Create a calibration curve using standard solutions of DMDS and DMTS of known concentrations. The concentration of the compounds in the sample is determined by comparing their peak areas to the calibration curve, normalized to the internal standard.

Sensory Evaluation Protocol

This protocol describes a method for a trained sensory panel to compare the flavor profiles of DMDS and DMTS.

a. Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, ability to describe flavors, and availability.

  • Train the panelists on the specific aroma and flavor attributes associated with sulfur compounds, using reference standards for terms like "sulfurous," "alliaceous," "meaty," "cabbage-like," etc.

b. Sample Preparation:

  • Prepare solutions of DMDS and DMTS in a neutral medium (e.g., deionized water or refined vegetable oil) at concentrations just above their respective odor thresholds.

  • Prepare a series of concentrations for each compound to evaluate dose-response effects.

  • Code the samples with random three-digit numbers to prevent bias.

c. Sensory Evaluation Method (Descriptive Analysis):

  • Conduct the evaluation in a sensory booth with controlled lighting and ventilation.

  • Provide panelists with the coded samples in a randomized order.

  • Ask panelists to evaluate the intensity of predefined flavor attributes (e.g., sulfurous, onion, garlic, cooked, metallic) on a 15-cm line scale anchored from "not perceptible" to "very strong."

  • Include a "comments" section for panelists to describe any other perceived flavors or off-notes.

  • Provide unsalted crackers and water for palate cleansing between samples.

d. Data Analysis:

  • Convert the line scale ratings to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between DMDS and DMTS.

  • Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the differences in the overall flavor profiles.

Mandatory Visualizations

Formation Pathway of DMDS and DMTS

The following diagram illustrates the general formation pathway of this compound and dimethyl trisulfide from the precursor amino acid, methionine, through microbial and thermal degradation.

G Formation Pathway of DMDS and DMTS from Methionine Methionine Methionine Microbial_Degradation Microbial/Enzymatic Degradation Methionine->Microbial_Degradation Thermal_Degradation Thermal Degradation (e.g., cooking) Methionine->Thermal_Degradation Methanethiol Methanethiol Oxidation1 Oxidation Methanethiol->Oxidation1 DMDS This compound (DMDS) Oxidation2 Further Oxidation/ Reaction with Sulfur DMDS->Oxidation2 DMTS Dimethyl Trisulfide (DMTS) Microbial_Degradation->Methanethiol Thermal_Degradation->Methanethiol Oxidation1->DMDS Oxidation2->DMTS

Caption: Formation of DMDS and DMTS from Methionine.

Experimental Workflow for Comparative Analysis

This flowchart outlines a standard experimental workflow for the comparative analysis of the flavor profiles of DMDS and DMTS in a food product.

G Experimental Workflow for Comparative Flavor Analysis start Start sample_prep Sample Preparation (e.g., Food Matrix Spiked with DMDS/DMTS) start->sample_prep gc_ms_analysis Instrumental Analysis (GC-MS/GC-O) sample_prep->gc_ms_analysis sensory_analysis Sensory Evaluation (Trained Panel) sample_prep->sensory_analysis data_collection_gc Data Collection: - Peak Identification - Quantification gc_ms_analysis->data_collection_gc data_collection_sensory Data Collection: - Intensity Ratings - Descriptive Terms sensory_analysis->data_collection_sensory stat_analysis Statistical Analysis (ANOVA, PCA) data_collection_gc->stat_analysis data_collection_sensory->stat_analysis interpretation Interpretation of Results: - Compare Flavor Profiles - Correlate Instrumental and Sensory Data stat_analysis->interpretation conclusion Conclusion interpretation->conclusion

References

A Comparative Guide to Biomarker Validation for Dimethyl Disulfide Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated biomarkers for monitoring exposure to dimethyl disulfide (DMDS). It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methods and biomarkers for their specific needs. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to support informed decision-making in toxicological and pharmacological research.

Introduction to this compound and Exposure Biomarkers

This compound (DMDS) is a volatile organic sulfur compound with a characteristic garlic-like odor. It is used as a food additive, in oil refineries as a sulfiding agent, and as an agricultural fumigant[1]. Exposure to DMDS can occur in various occupational and environmental settings. To assess this exposure and its potential biological effects, reliable and validated biomarkers are essential. An ideal biomarker should be sensitive, specific, and its levels should correlate with the extent of exposure. This guide focuses on two primary types of biomarkers for DMDS exposure: urinary metabolites and protein adducts.

Comparison of Analytical Methods for DMDS Biomarkers

The selection of an analytical method for biomarker validation depends on several factors, including the biomarker of interest, the biological matrix, required sensitivity, and available instrumentation. Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile compounds and their metabolites in biological fluids. For protein adducts, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity in analyzing peptides from digested proteins.

Data Presentation: Performance of Analytical Methods

The following tables summarize the quantitative performance of various analytical methods for the determination of DMDS and its related biomarkers in different biological matrices.

Table 1: Analysis of DMDS and its Metabolites in Biological Samples

AnalyteMatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
This compound (DMDS)Swine Whole BloodDynamic Headspace GC-MS30 nM0.1 µMNot Reported<5 (intra-day), <6 (inter-day)[2]
Dimethyl trisulfide (DMTS)Rabbit Whole BloodDynamic Headspace GC-MS0.04 µM0.2 µMNot Reported<9 (intra-day), <10 (inter-day)[3]
Dimethyl sulfoxide (B87167) (DMSO)Human UrineGC-MS0.04 mg/L0.15 mg/L97-1040.2-3.4[4]
Dimethyl sulfone (DMSO2)Human UrineGC-MS0.06 mg/L0.19 mg/L98-1160.4-2.4[4]

Table 2: Comparison of Biomarker Types for Exposure Assessment

Biomarker TypeAdvantagesDisadvantagesTypical Window of Detection
Urinary Metabolites Non-invasive sample collection. Reflects recent exposure.Shorter half-life may not represent chronic exposure. Levels can be influenced by diet.Hours to a few days.[5]
Protein Adducts (e.g., HSA) Longer half-life provides a measure of cumulative exposure (weeks). More stable than urinary metabolites.More complex and labor-intensive analysis. Requires blood sample.Half-life of albumin is ~20-25 days.[5]

Signaling Pathway of this compound Toxicity

DMDS exerts its toxic effects primarily through the disruption of mitochondrial function. It specifically inhibits cytochrome c oxidase (Complex IV) in the electron transport chain. This inhibition leads to a decrease in ATP production, causing cellular energy depletion. The subsequent drop in intracellular ATP levels activates ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization of the cell membrane and reduced neuronal activity.

DMDS_Toxicity_Pathway cluster_mito Mitochondrial Respiration DMDS This compound (DMDS) ComplexIV Cytochrome c Oxidase (Complex IV) DMDS->ComplexIV Inhibition Mitochondrion Mitochondrion ATP_prod ATP Production ComplexIV->ATP_prod e- flow ETC Electron Transport Chain ATP Intracellular ATP ATP_prod->ATP decreases K_ATP ATP-sensitive K+ Channel (K-ATP) ATP->K_ATP Activation Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization K+ efflux Neuronal_Activity Decreased Neuronal Activity Hyperpolarization->Neuronal_Activity

Caption: Mechanism of DMDS-induced neurotoxicity.

Experimental Protocols

Analysis of DMDS in Whole Blood by Dynamic Headspace GC-MS

This method is suitable for the quantitative analysis of DMDS in whole blood samples.

Sample Preparation:

  • Acidify 100 µL of swine whole blood with 10 µL of 6 M HCl in a 10 mL headspace vial.

  • Add an appropriate amount of the internal standard (e.g., d6-DMDS).

  • Immediately seal the vial.

Dynamic Headspace (DHS) Conditions:

  • Incubation Temperature: 60°C

  • Incubation Time: 20 min

  • Trap Adsorbent: Tenax TA

  • Trap Temperature: 25°C

  • Purge Flow: 40 mL/min

  • Purge Time: 20 min

  • Desorption Temperature: 250°C

  • Desorption Time: 5 min

GC-MS Conditions:

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at 1.0 mL/min

  • Oven Program: Initial temperature of 40°C, hold for 2 min, ramp to 250°C at 20°C/min, hold for 2 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

  • Ions Monitored for DMDS: m/z 94, 79, 45

Validation Data:

  • Linear Range: 0.1 - 200 µM

  • LOD: 30 nM

  • Intra-assay Accuracy: 100 ± 14%

  • Inter-assay Accuracy: 100 ± 11%

  • Intra-assay Precision (RSD): <5%

  • Inter-assay Precision (RSD): <6%

Analysis of DMDS-Human Serum Albumin (HSA) Adducts by LC-MS/MS

This protocol outlines a general workflow for the detection and quantification of DMDS adducts to Human Serum Albumin (HSA).

Workflow Diagram:

HSA_Adduct_Workflow Start Start: Blood Sample Collection Serum_Sep Serum Separation Start->Serum_Sep HSA_Iso HSA Isolation (e.g., Affinity Chromatography) Serum_Sep->HSA_Iso Denature Denaturation, Reduction, and Alkylation HSA_Iso->Denature Digestion Tryptic Digestion Denature->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Adduct Identification & Quantification) LC_MS->Data_Analysis End End: Biomarker Validation Data_Analysis->End

Caption: Workflow for DMDS-HSA adduct analysis.

Experimental Steps:

  • HSA Isolation: Isolate HSA from serum using affinity chromatography or precipitation methods.

  • Protein Denaturation, Reduction, and Alkylation: Denature the isolated HSA in a solution containing urea (B33335) or guanidine (B92328) hydrochloride. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free thiols with iodoacetamide.

  • Enzymatic Digestion: Digest the protein with trypsin overnight at 37°C to generate peptides.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phases: Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient: A suitable gradient to separate the peptides.

    • Mass Spectrometry: Operate in data-dependent acquisition mode to acquire MS and MS/MS spectra.

  • Data Analysis:

    • Search the MS/MS data against a human protein database to identify peptides.

    • Specifically look for mass shifts on cysteine-containing peptides of HSA corresponding to the addition of a methylthio group (-SCH3) from DMDS.

    • Quantify the adducted peptide relative to the unmodified peptide or an internal standard.

Conclusion

The validation of biomarkers for DMDS exposure is crucial for both occupational health and clinical research. This guide has provided a comparative overview of two primary biomarker types: urinary metabolites and protein adducts. The choice between these biomarkers and their respective analytical methods will depend on the specific research question, the required window of exposure, and the available resources.

  • Urinary metabolites analyzed by GC-MS offer a non-invasive method for assessing recent exposure.

  • HSA protein adducts analyzed by LC-MS/MS provide a longer-term, cumulative measure of exposure.

Both approaches can be highly sensitive and specific. The detailed protocols and performance data presented here should serve as a valuable resource for researchers in the field. Further studies directly comparing these methods in human populations exposed to DMDS would be beneficial for establishing definitive guidelines for biomonitoring.

References

Navigating Catalyst Sulfiding: A Comparative Guide to Sulfur Sources Beyond DMDS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in catalytic processes, the activation of hydrotreating catalysts through sulfiding is a critical step. While Dimethyl Disulfide (DMDS) has long been the industry standard, a range of alternative sulfur sources are available, each with a unique performance profile. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the most suitable sulfiding agent for your specific application.

The process of catalyst sulfiding involves the conversion of metal oxides on the catalyst surface to their active metal sulfide (B99878) form. This is crucial for achieving optimal catalytic activity in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) reactions. The choice of sulfur source can significantly impact the efficiency of this activation process, catalyst performance, and operational safety. This guide focuses on the comparative performance of common sulfiding agents, with a primary emphasis on the most prevalent alternative to DMDS, tert-butyl polysulfide (TBPS), and also considers Dimethyl Sulfide (DMS) and Carbon Disulfide (CS2).

Performance Comparison of Sulfiding Agents

The selection of a sulfiding agent is a trade-off between several key parameters, including sulfur content, decomposition temperature, byproduct formation, and safety considerations. The following table summarizes the quantitative data for DMDS and its primary alternatives.

PropertyThis compound (DMDS)tert-Butyl Polysulfide (TBPS)Dimethyl Sulfide (DMS)Carbon Disulfide (CS2)
Sulfur Content (% wt.) 68%[1][2]54%[1][2]~51-65%[3]Not specified in sulfiding context
Decomposition Temp. (°C) ~200 - 250 (in presence of catalyst)[1]As low as 160 (in presence of catalyst)Not specified for catalyst sulfidingHigh temperature required for H2S generation
Primary Byproducts Methane (CH4), Hydrogen Sulfide (H2S)[4]Isobutane, Hydrogen Sulfide (H2S), Butyl Mercaptans[4]Methane (CH4), Hydrogen Sulfide (H2S)Not specified in sulfiding context
Flash Point (°C) 16[4]100[4]-38-30
Odor Foul, strong[4]Diesel-like[4]Unpleasant, garlic-likeSweet, ether-like (pure)
Viscosity LowHigh, especially at low temperatures[1]LowLow

In-Depth Analysis of Sulfiding Agents

This compound (DMDS)

DMDS is the most widely used sulfiding agent due to its high sulfur content and a well-understood decomposition profile.[5] Its decomposition in the presence of a hydrotreating catalyst begins at temperatures around 200-230°C, producing hydrogen sulfide (H2S) which then reacts with the metal oxides on the catalyst.[1] The primary hydrocarbon byproduct is methane, which is a light gas and does not typically lead to premature coking of the catalyst bed.[5] However, the low flash point of DMDS necessitates careful handling and storage to mitigate fire hazards.[1]

tert-Butyl Polysulfide (TBPS)

TBPS has emerged as a significant alternative to DMDS, primarily due to its more favorable safety profile, characterized by a much higher flash point and a less offensive, diesel-like odor.[4] It decomposes at a lower temperature than DMDS, which can be advantageous in certain sulfiding procedures.[6] The main hydrocarbon byproduct of TBPS decomposition is isobutane. While some sources suggest that the heavier byproducts of TBPS could potentially lead to increased coke formation compared to DMDS, a direct comparative study has shown that for hydrodesulfurization (HDS) activity, catalysts sulfided with a TBPS-based agent (SulfrZol 54) deliver the same level of performance as those sulfided with DMDS.[6]

Dimethyl Sulfide (DMS) and Carbon Disulfide (CS2)

DMS and CS2 are less commonly used as primary sulfiding agents for hydrotreating catalysts compared to DMDS and TBPS. DMS has a lower sulfur content than DMDS and is also used as a furnace passivation agent to reduce coke formation in ethylene (B1197577) crackers.[3] While it decomposes to H2S, detailed comparative performance data for catalyst sulfiding is scarce. CS2 has been used as a sulfiding agent, but it can lead to coke formation at higher temperatures.[7]

Experimental Protocols

Detailed experimental protocols are crucial for achieving consistent and optimal catalyst activation. The following are generalized procedures for catalyst sulfiding using DMDS and TBPS in a laboratory setting.

General Laboratory-Scale Catalyst Sulfiding Protocol

This protocol outlines a typical procedure for the sulfiding of a hydrotreating catalyst in a fixed-bed reactor.

1. Catalyst Loading and Reactor Preparation:

  • The desired amount of catalyst is loaded into the reactor.
  • The system is purged with an inert gas (e.g., nitrogen) to remove air and moisture.
  • A leak test is performed to ensure the integrity of the system.

2. Catalyst Drying:

  • The catalyst is dried under a flow of inert gas at a temperature of 120-150°C for several hours to remove any adsorbed water.

3. Catalyst Wetting:

  • A straight-run hydrocarbon feed (e.g., gas oil) without the sulfiding agent is introduced to the reactor to wet the catalyst bed. This is typically done at a low temperature (around 100-120°C).[8]

4. Introduction of Sulfiding Agent and First Temperature Hold:

  • The sulfiding agent (DMDS or TBPS) is introduced into the feed at a specified concentration.
  • The reactor temperature is raised to the first hold temperature, typically in the range of 200-240°C for DMDS and potentially lower for TBPS.[1] This temperature is maintained for several hours. During this phase, the decomposition of the sulfiding agent begins, and the initial conversion of metal oxides to metal sulfides occurs. The concentration of H2S in the off-gas is monitored.

5. Second Temperature Hold:

  • The reactor temperature is then raised to a second, higher hold temperature, typically between 315-345°C.[1] This temperature is maintained for several hours to ensure complete sulfidation of the catalyst. H2S concentration in the off-gas is continuously monitored.

6. Completion of Sulfiding:

  • Sulfiding is considered complete when the H2S concentration in the off-gas stabilizes, indicating that the catalyst is no longer consuming sulfur.

Signaling Pathways and Experimental Workflows

The process of catalyst sulfiding can be visualized as a workflow that involves several key stages. The decomposition of the sulfiding agent is a critical chemical pathway that leads to the generation of the active sulfiding species, H2S.

G cluster_prep Catalyst Preparation cluster_sulfiding Sulfiding Process cluster_completion Completion Load Load Catalyst Purge Purge with N2 Load->Purge LeakTest Leak Test Purge->LeakTest Dry Dry Catalyst LeakTest->Dry Wet Wet Catalyst (Hydrocarbon Feed) Dry->Wet Inject Inject Sulfiding Agent Wet->Inject TempHold1 First Temperature Hold (e.g., 200-240°C) Inject->TempHold1 TempHold2 Second Temperature Hold (e.g., 315-345°C) TempHold1->TempHold2 Monitor Monitor H2S TempHold1->Monitor TempHold2->Monitor Stabilize H2S Stabilization Monitor->Stabilize Active Active Catalyst Stabilize->Active

Caption: General workflow for in-situ catalyst sulfiding.

The decomposition pathways of DMDS and TBPS illustrate the chemical transformations that lead to the formation of H2S.

G cluster_dmds DMDS Decomposition cluster_tbps TBPS Decomposition DMDS DMDS (CH3-S-S-CH3) H2S_dmds H2S DMDS->H2S_dmds Methane Methane (CH4) DMDS->Methane TBPS TBPS (tert-Butyl Polysulfide) Isobutane Isobutane TBPS->Isobutane Mercaptans Butyl Mercaptans (Intermediate) TBPS->Mercaptans H2S_tbps H2S Mercaptans->H2S_tbps

Caption: Simplified decomposition pathways of DMDS and TBPS.

Conclusion

The choice of a sulfur source for catalyst sulfiding is a critical decision that can influence catalyst performance, operational safety, and cost. While DMDS remains a widely used and effective agent, alternatives like TBPS offer significant advantages in terms of safety and handling. Experimental evidence suggests that the hydrodesulfurization activity of catalysts sulfided with DMDS and TBPS is comparable. For less common alternatives like DMS and CS2, more research is needed to fully characterize their performance in this application. Researchers and professionals should carefully consider the trade-offs between sulfur content, decomposition characteristics, byproduct formation, and safety to select the optimal sulfiding agent for their specific needs.

References

Navigating the Maze of Double Bonds: A Comparative Guide to DMDS Derivative Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with unsaturated compounds, pinpointing the exact location of double bonds is a critical analytical challenge. Derivatization with dimethyl disulfide (DMDS), followed by gas chromatography-mass spectrometry (GC-MS), has emerged as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of the fragmentation patterns of various DMDS derivatives, supported by experimental data and detailed methodologies, to aid in the precise structural elucidation of these molecules.

The utility of DMDS derivatization lies in its ability to introduce specific cleavage points into a molecule, which, upon ionization in a mass spectrometer, yield characteristic fragment ions indicative of the original double bond position. This method is particularly powerful when coupled with electron ionization (EI), a hard ionization technique that induces predictable fragmentation.

Unraveling Fragmentation Patterns: A Comparative Analysis

The mass spectra of DMDS adducts are distinguished by the facile cleavage of the C-C bond that was formerly the double bond, now flanked by two methylthio (-SCH3) groups. This primary fragmentation event provides the most diagnostic information for locating the unsaturation.

Mono-unsaturated Compounds: A Clear-Cut Case

For simple mono-unsaturated molecules like alkenes and fatty acid methyl esters (FAMEs), the interpretation of the mass spectrum of their DMDS adducts is typically straightforward. The molecular ion (M+) is usually observable, and the key diagnostic fragments arise from the cleavage between the two carbon atoms that were originally double-bonded.

Compound TypePrecursor StructureDMDS Adduct StructureKey FragmentationDiagnostic Fragment Ions (m/z)
Mono-unsaturated AlkeneR1-CH=CH-R2R1-CH(SCH3)-CH(SCH3)-R2Cleavage between the two CH(SCH3) groups[R1-CH(SCH3)]+ and [R2-CH(SCH3)]+
Mono-unsaturated FAMECH3(CH2)x-CH=CH-(CH2)y-COOCH3CH3(CH2)x-CH(SCH3)-CH(SCH3)-(CH2)y-COOCH3Cleavage between the two CH(SCH3) groups[CH3(CH2)x-CH(SCH3)]+ and [(CH2)y-COOCH3-CH(SCH3)]+

The Challenge of Polyunsaturation: Preferential Derivatization is Key

Conventional DMDS derivatization of polyunsaturated compounds often leads to the formation of multiple adducts (poly-adducts) or cyclized products, resulting in complex mass spectra that are difficult to interpret.[1][2] A more effective approach involves carefully controlled experimental conditions to favor the formation of mono-DMDS adducts, where only one of the double bonds is derivatized.[1][2] Analysis of the mixture of mono-adduct isomers allows for the determination of all original double bond positions.

Fragmentation of Mono-DMDS Adducts of Polyunsaturated Fatty Acids (PUFAs)

When a single double bond of a PUFA is derivatized with DMDS, the primary fragmentation still occurs at the site of the adduct. The resulting diagnostic ions will therefore indicate the position of that specific double bond. By separating and analyzing the different mono-adduct isomers formed, the positions of all double bonds in the original PUFA can be pieced together.

Adduct TypeKey Fragmentation EventsCommon Neutral Losses (m/z)
Mono-DMDS AdductCleavage at the C-C bond between the two -SCH3 groups.48 (CH3SH), 94 (2 x CH3S)
Di-DMDS AdductComplex fragmentation, often with losses of CH3S• and CH3SH.47 (CH3S•), 48 (CH3SH), 94 (2 x CH3S)

Experimental Protocols

Precise and reproducible experimental procedures are paramount for successful DMDS derivatization and subsequent GC-MS analysis.

DMDS Derivatization of Unsaturated Compounds

This protocol is a generalized procedure and may require optimization for specific analytes.

Materials:

  • Sample containing the unsaturated compound (e.g., FAMEs, alkenes) dissolved in a suitable solvent (e.g., hexane).

  • This compound (DMDS).

  • Iodine solution (e.g., 50 mg/mL in diethyl ether).

  • Hexane (B92381) (GC grade).

  • Sodium thiosulfate (B1220275) solution (5% w/v in water).

  • Anhydrous sodium sulfate.

Procedure:

  • Dissolve approximately 1 mg of the sample in 1 mL of hexane in a screw-cap vial.

  • Add 1 mL of DMDS and 50 µL of the iodine solution.

  • Seal the vial tightly and heat at 40-60°C for 1-16 hours. The reaction time should be optimized to favor mono-adduct formation for polyunsaturated compounds.[1][2]

  • Cool the reaction mixture to room temperature.

  • Add 2 mL of hexane and 2 mL of the sodium thiosulfate solution to quench the excess iodine.

  • Vortex the mixture and allow the layers to separate.

  • Carefully remove the upper hexane layer containing the derivatives and transfer it to a clean vial.

  • Wash the hexane layer with 2 mL of deionized water.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Typical GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless or split injection, with an injector temperature of 250-280°C.

  • Oven Temperature Program: An initial temperature of 60-80°C, held for 1-2 minutes, followed by a ramp of 5-10°C/min to a final temperature of 280-300°C, held for 10-20 minutes. This program should be optimized to ensure good separation of the DMDS adducts.

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-600.

  • Scan Speed: 2-3 scans/second.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Visualizing the Processes

To better understand the underlying mechanisms and workflows, the following diagrams illustrate the key processes involved in the analysis of DMDS derivatives.

fragmentation_pathway cluster_precursor Unsaturated Precursor cluster_derivatization DMDS Derivatization cluster_ionization Mass Spectrometry (EI) cluster_fragmentation Fragmentation precursor R1-CH=CH-R2 adduct R1-CH(SCH3)-CH(SCH3)-R2 (DMDS Adduct) precursor->adduct + DMDS, I2 molecular_ion [M]+• adduct->molecular_ion Ionization fragment1 [R1-CH(SCH3)]+ molecular_ion->fragment1 C-C Cleavage fragment2 [R2-CH(SCH3)]+ molecular_ion->fragment2 C-C Cleavage experimental_workflow start Sample with Unsaturated Compound derivatization DMDS Derivatization (+ DMDS, I2, Heat) start->derivatization workup Reaction Quenching & Sample Extraction derivatization->workup gc_ms GC-MS Analysis (EI, 70 eV) workup->gc_ms data_analysis Data Analysis: - Identify Molecular Ion - Identify Diagnostic Fragments gc_ms->data_analysis structure Determine Double Bond Position(s) data_analysis->structure

References

A Comparative Analysis of Dimethyl Disulfide (DMDS) Combined with Chloropicrin for Soil Fumigation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Assessment of Performance Against Alternative Soil Fumigants Supported by Experimental Data

The phasing out of methyl bromide, a broad-spectrum soil fumigant, due to its ozone-depleting properties has necessitated the search for effective alternatives.[1][2] Among the promising replacements, the combination of dimethyl disulfide (DMDS) and chloropicrin (B1668804) has emerged as a potent solution for managing a wide array of soil-borne pests, including pathogens, nematodes, and weeds.[3][4] This guide provides a comprehensive comparison of the efficacy of DMDS combined with chloropicrin against other soil fumigants, supported by experimental data and detailed methodologies.

Efficacy of DMDS and Chloropicrin: A Synergistic Approach

DMDS, a biogenic compound, demonstrates significant efficacy against nematodes and certain soil pathogens.[5][6] However, its spectrum of activity can be narrower when used as a standalone treatment.[6] Chloropicrin is a well-established fumigant with strong fungicidal properties.[7][8] The combination of DMDS with chloropicrin results in a synergistic effect, broadening the spectrum of pest control and enhancing overall efficacy.[9] This mixture has proven effective in various high-value crops, including vegetables and strawberries.[6][10]

Comparative Performance Data

The following tables summarize quantitative data from various studies, comparing the performance of DMDS with chloropicrin against other fumigant treatments.

Table 1: Efficacy of DMDS and DMDS + Chloropicrin on Purple Nutsedge (Cyperus rotundus) and Fusarium Wilt (Fusarium oxysporum f. sp. lycopersici) in Tomato Production.

TreatmentApplication Rate (kg ha⁻¹)Purple Nutsedge Control (%) - 4 WAFPurple Nutsedge Control (%) - 12 WAFFusarium Wilt Inoculum Reduction
DMDS210 - 34050< 50Generally ineffective
DMDS + Chloropicrin150 - 24050< 50Effective
Non-fumigated ControlN/A00No reduction

WAF: Weeks After Fumigation. Data extracted from a study on plastic-mulched tomato.[11]

Table 2: Comparative Efficacy of Various Fumigants on Root Gall Index in Cucumber and Tomato.

TreatmentApplication Rate (g m⁻²)Cucumber Root Gall Index Reduction (%)Tomato Root Gall Index Reduction (%)
DMDS10 - 80SignificantSignificant (at 40-80 g m⁻²)
Non-treated ControlN/A00

Data indicates that DMDS significantly reduced the root gall index caused by root-knot nematodes.[6]

Table 3: Comparison of DMDS Combinations for Nutsedge Control in Cantaloupe Production.

TreatmentNutsedge Population Reduction (60 days after treatment)
DMDS + ChloropicrinSignificant reduction compared to non-treated control
DMDS + Metam (B94612) SodiumSignificant reduction compared to non-treated control
1,3-Dichloropropene + Chloropicrin (Commercial Standard)Significant reduction compared to non-treated control
Non-treated ControlNo significant reduction

This study highlights that DMDS in combination with either chloropicrin or metam sodium provides effective nutsedge control, comparable to the commercial standard.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in the evaluation of soil fumigants.

Protocol 1: Drip-Applied Fumigant Efficacy Trial in Plastic-Mulched Tomato

This protocol is based on the methodology for evaluating the efficacy of emulsifiable concentrate formulations of DMDS and DMDS + Chloropicrin on weeds and Fusarium wilt.[11]

1. Experimental Design:

  • Utilize a randomized complete block design with multiple replications.
  • Establish experimental plots with raised beds.

2. Fumigant Application:

  • Apply the emulsifiable concentrate (EC) formulation of DMDS or DMDS + Chloropicrin through the drip irrigation system.
  • Ensure precise application rates are delivered to each plot.
  • Cover the beds with plastic mulch immediately after application to minimize fumigant volatilization.

3. Data Collection:

  • Weed Control:
  • Count the number of emerged weed shoots (e.g., Cyperus rotundus) per square meter at specified intervals (e.g., 4, 8, and 12 weeks after fumigation).
  • Calculate the percent control relative to the non-fumigated control plots.
  • Pathogen Control:
  • Collect soil samples before and after fumigation.
  • Use laboratory techniques to determine the inoculum density of target pathogens (e.g., Fusarium oxysporum f. sp. lycopersici).

4. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Shank Injection Fumigant Trial for Nematode Control

This protocol outlines a typical field trial to assess the efficacy of shank-applied fumigants against root-knot nematodes.[6]

1. Site Selection and Preparation:

  • Choose a field with a known history of root-knot nematode infestation.
  • Prepare the soil to a fine tilth suitable for fumigant application.

2. Fumigant Application:

  • Use a tractor-mounted shank injection rig to apply the fumigants to the desired depth in the soil.
  • Calibrate the equipment to ensure accurate application rates of DMDS, chloropicrin, or their combination.
  • Seal the soil surface immediately after application using a bed press or roller to prevent fumigant escape.

3. Crop Planting and Growth:

  • Observe the recommended plant-back interval to ensure fumigant concentrations in the soil have declined to safe levels.
  • Plant a susceptible crop (e.g., cucumber or tomato).

4. Efficacy Assessment:

  • At the end of the growing season, carefully excavate the roots of several plants from each plot.
  • Rate the severity of root galling using a standardized scale (e.g., a 0-10 scale where 0 = no galls and 10 = severely galled).
  • Calculate the root gall index for each treatment.
  • Measure crop yield to assess the impact of nematode control on productivity.

5. Data Analysis:

  • Perform statistical analysis to compare the root gall indices and crop yields among the different fumigant treatments and the untreated control.

Visualizing Experimental and Logical Frameworks

Diagrams are provided below to illustrate the experimental workflow and the logical relationships in soil fumigation research.

experimental_workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation site_selection Site Selection (Known Pest Pressure) soil_prep Soil Preparation (Tillage) site_selection->soil_prep exp_design Experimental Design (Randomized Blocks) soil_prep->exp_design fum_app Fumigant Application (Shank or Drip) exp_design->fum_app sealing Soil Sealing (Plastic Mulch/Roller) fum_app->sealing planting Crop Planting (Post Plant-Back Interval) sealing->planting data_collection Data Collection (Pest Counts, Disease Rating, Yield) planting->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis logical_relationship cluster_input Inputs cluster_process Process cluster_outcome Outcomes dmds DMDS combination Soil Fumigation (DMDS + Chloropicrin) dmds->combination chloropicrin Chloropicrin chloropicrin->combination pest_control Broad-Spectrum Pest Control (Nematodes, Fungi, Weeds) combination->pest_control crop_health Improved Crop Health pest_control->crop_health crop_yield Increased Crop Yield crop_health->crop_yield

References

Safety Operating Guide

Navigating the Safe Disposal of Dimethyl Disulfide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemicals is a cornerstone of laboratory safety and operational integrity. Dimethyl disulfide (DMDS), a volatile and flammable compound with a distinct, unpleasant odor, requires stringent disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedure, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a certified ducted fume hood.[1][2] Adherence to personal protective equipment (PPE) guidelines is mandatory. This includes wearing flame-retardant lab coats, closed-toe shoes, long pants, safety glasses or goggles (ANSI approved), and appropriate chemical-resistant gloves.[1][3] It is crucial to consult with the glove manufacturer to ensure compatibility with this compound.[1] Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of where the chemical is handled.[1]

Disposal Procedures for this compound

The primary and universally recommended method for the disposal of this compound is to treat it as hazardous waste.[1][4] It should be collected in appropriate, sealed containers and managed by a licensed professional waste disposal service.[2][3][4]

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Do not mix this compound with other waste streams.[5]

    • Collect waste this compound and any materials contaminated with it (e.g., paper towels, disposable gloves) in a designated, properly labeled, and sealed container.[6] Containers should be kept tightly closed when not in use and stored in a cool, dry, well-ventilated area away from sources of ignition.[4][7]

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's and local regulations.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and accessible only to authorized personnel.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[3][4] Federal and local regulations require that this material be disposed of at a licensed hazardous waste disposal facility.[4]

Spill and Decontamination Procedures:

In the event of a spill, evacuate the area immediately and remove all sources of ignition.[4][6] For small spills, absorb the material with a non-combustible absorbent material like sand, earth, or vermiculite.[4][6] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[4][7] Do not allow the spilled material to enter drains or waterways.[3][4][5] Following a spill, decontaminate the affected surfaces with soap and water.[1]

Quantitative Data for this compound Disposal

For ease of reference, the following table summarizes key quantitative and classification data relevant to the transport and disposal of this compound.

ParameterValueReference
UN Number 2381[2][8]
DOT Hazard Class 3 (Flammable Liquid)[2][8]
Subsidiary Risk 6.1 (Toxic)[5]
Packing Group II[2][5]
Reportable Quantity (RQ) Not specified in the provided results

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_preparation Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: DMDS Waste Generation ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood collect_waste Collect in Designated Container fume_hood->collect_waste spill Spill Occurs fume_hood->spill seal_label Seal and Label Container collect_waste->seal_label store_waste Store in Hazardous Waste Area seal_label->store_waste contact_ehs Contact EHS/Licensed Disposal Company store_waste->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal evacuate Evacuate & Remove Ignition Sources spill->evacuate absorb Absorb with Inert Material evacuate->absorb collect_spill Collect and Seal in Waste Container absorb->collect_spill collect_spill->store_waste

This compound Disposal Workflow

Environmental and Health Hazards:

This compound is toxic if swallowed or inhaled and can cause serious eye irritation.[3][7] It is also toxic to aquatic life with long-lasting effects, and therefore, its release into the environment must be strictly avoided.[3][4][6] The recommended disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][3]

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always refer to your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most detailed and current information.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Dimethyl disulfide
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.